Dimethyl 3-(cyanomethylidene)pentanedioate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 79877. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
dimethyl 3-(cyanomethylidene)pentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-13-8(11)5-7(3-4-10)6-9(12)14-2/h3H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDNNIMWXQUULJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=CC#N)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90292033 | |
| Record name | Dimethyl 3-(cyanomethylidene)pentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90292033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1709-25-7 | |
| Record name | 1709-25-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79877 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl 3-(cyanomethylidene)pentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90292033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Dimethyl 3-(cyanomethylidene)pentanedioate
This technical guide provides a comprehensive overview of the synthesis and characterization of Dimethyl 3-(cyanomethylidene)pentanedioate, a compound of interest for researchers and professionals in drug development and materials science. This document offers detailed protocols, explains the underlying scientific principles, and provides a framework for the successful preparation and validation of this target molecule.
Introduction
This compound is a multifunctional molecule featuring a conjugated system with cyano and ester functional groups. This arrangement of electron-withdrawing groups makes it a valuable intermediate in organic synthesis, particularly as a Michael acceptor and a precursor for the synthesis of more complex heterocyclic and carbocyclic systems. Its structural motifs hold potential for applications in medicinal chemistry as a scaffold for bioactive compounds and in materials science for the development of novel polymers and optoelectronic materials.[1] This guide will detail a robust synthetic method and the analytical techniques required for its thorough characterization.
Part 1: Synthesis of this compound
The synthesis of this compound is most effectively achieved through a Knoevenagel condensation.[2][3] This classic carbon-carbon bond-forming reaction involves the condensation of a carbonyl compound with an active methylene compound, catalyzed by a base.[4][5] In this specific synthesis, dimethyl 3-oxopentanedioate serves as the ketone component, and methyl cyanoacetate provides the active methylene group.
Reaction Mechanism: The Knoevenagel Condensation
The Knoevenagel condensation proceeds through a series of well-understood steps:
-
Deprotonation: A basic catalyst, typically a weak amine like piperidine or triethylamine, deprotonates the active methylene compound (methyl cyanoacetate) to form a resonance-stabilized carbanion (enolate).[3]
-
Nucleophilic Attack: The resulting carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of dimethyl 3-oxopentanedioate.
-
Addition: This attack forms an alkoxide intermediate.
-
Protonation: The alkoxide intermediate is protonated by the conjugate acid of the catalyst or the solvent, yielding a β-hydroxy adduct.
-
Dehydration: Under the reaction conditions, this adduct readily undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product, this compound. The formation of the conjugated system is the thermodynamic driving force for this elimination.[3]
Caption: Figure 1: Knoevenagel Condensation Mechanism
Experimental Protocol: Synthesis
This protocol is a self-validating system, where successful execution should yield the desired product with high purity after purification.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Dimethyl 3-oxopentanedioate | 174.15 | 17.42 g | 0.10 |
| Methyl cyanoacetate | 99.09 | 9.91 g | 0.10 |
| Piperidine | 85.15 | 0.85 g (1 mL) | 0.01 |
| Toluene | - | 150 mL | - |
| Saturated aq. NH₄Cl | - | 50 mL | - |
| Saturated aq. NaCl | - | 50 mL | - |
| Anhydrous MgSO₄ | - | - | - |
Equipment:
-
250 mL three-neck round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser, add dimethyl 3-oxopentanedioate (17.42 g, 0.10 mol), methyl cyanoacetate (9.91 g, 0.10 mol), piperidine (1 mL, 0.01 mol), and toluene (150 mL).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap. The reaction is typically complete within 4-6 hours, or when no more water is collected.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (50 mL) and saturated aqueous NaCl (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product, a viscous oil or a low-melting solid, can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Part 2: Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.
¹H NMR Spectroscopy (Predicted):
The ¹H NMR spectrum is expected to show the following signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.75 | Singlet | 6H | Two -OCH₃ groups |
| ~3.40 | Singlet | 4H | Two -CH₂- groups |
| ~7.50 | Singlet | 1H | Vinylic proton (=CH-) |
¹³C NMR Spectroscopy (Predicted):
The ¹³C NMR spectrum is expected to show the following signals:
| Chemical Shift (δ, ppm) | Assignment |
| ~52 | -OCH₃ carbons |
| ~35 | -CH₂- carbons |
| ~115 | Cyano carbon (-C≡N) |
| ~125 | Quaternary vinylic carbon (=C<) |
| ~160 | Vinylic methine carbon (=CH-) |
| ~170 | Ester carbonyl carbons (-C=O) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[6]
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| ~2220 | C≡N stretch (nitrile) |
| ~1720 | C=O stretch (ester) |
| ~1640 | C=C stretch (alkene) |
| ~3050 | =C-H stretch (vinylic) |
| ~2950, 2850 | C-H stretch (aliphatic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[7]
Expected Mass Spectrum:
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 199.07, corresponding to the molecular formula C₉H₁₁NO₄.
-
Fragmentation: Common fragmentation pathways may include the loss of a methoxy group (-OCH₃) to give a peak at m/z = 168, and the loss of a methoxycarbonyl group (-COOCH₃) to give a peak at m/z = 140.
Caption: Figure 2: Characterization Workflow
Conclusion
This technical guide has outlined a reliable and well-established method for the synthesis of this compound via the Knoevenagel condensation. The provided experimental protocol, coupled with the detailed characterization workflow, offers a comprehensive approach for researchers to prepare and validate this valuable chemical intermediate. The successful synthesis and characterization of this compound will enable further exploration of its potential applications in various fields of chemical and pharmaceutical research.
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An In-depth Technical Guide to Dimethyl 3-(cyanomethylidene)pentanedioate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl 3-(cyanomethylidene)pentanedioate is a bifunctional organic molecule featuring both a reactive α,β-unsaturated nitrile system and two methyl ester groups. This unique combination of functionalities makes it a molecule of interest in organic synthesis and medicinal chemistry. The electrophilic nature of the cyanomethylidene group allows for Michael additions, while the ester groups can be hydrolyzed or transesterified, offering multiple avenues for derivatization. Although direct biological applications of this specific compound are not extensively documented in publicly available literature, the structural motifs it contains are present in molecules with demonstrated biological activities, suggesting its potential as a scaffold in drug discovery. This guide provides a comprehensive overview of its structure, nomenclature, and inferred chemical properties based on related compounds, and outlines a general synthetic approach.
Nomenclature and Structure
The compound in focus is systematically named This compound . It is also known by the synonym 3-(cyanomethylene)glutaric acid dimethyl ester.
CAS Number: 1709-25-7[1][2][3]
Molecular Formula: C₉H₁₁NO₄
Molecular Weight: 197.19 g/mol [3]
The structure of this compound is characterized by a central pentanedioate (glutarate) backbone. At the C3 position, there is an exocyclic double bond to a cyanomethylene group (=CHCN). The two carboxylic acid groups of the pentanedioate backbone are esterified with methyl groups.
Caption: General workflow for the synthesis of this compound via Knoevenagel condensation.
Exemplary Protocol (Hypothetical)
The following protocol is a generalized procedure based on known Knoevenagel condensations and should be optimized for the specific synthesis of this compound.
-
Reaction Setup: To a solution of dimethyl 3-oxopentanedioate (1 equivalent) and cyanoacetic acid (1.1 equivalents) in a suitable solvent such as toluene, add a catalytic amount of a weak base like piperidine or ammonium acetate.
-
Reaction Conditions: Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the condensation. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution to remove unreacted cyanoacetic acid, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Potential Applications in Drug Development
While there is no direct evidence of the biological activity of this compound in the reviewed literature, its structural components are found in various biologically active molecules. This suggests that it could serve as a valuable scaffold or intermediate in medicinal chemistry.
As a Michael Acceptor
The α,β-unsaturated nitrile moiety is a Michael acceptor, capable of reacting with nucleophilic residues in biological macromolecules, such as the cysteine residues in enzyme active sites. This property is a common feature in many covalent inhibitors. The reactivity of the Michael acceptor can be tuned by the electronic properties of the substituents.
Analogy to Bioactive α,β-Unsaturated Systems
Numerous natural products and synthetic compounds containing α,β-unsaturated carbonyl or nitrile systems exhibit a wide range of biological activities, including:
-
Anticancer Activity: Many α,β-unsaturated compounds act as cytotoxic agents. For instance, certain cyanomethyl vinyl ether derivatives have shown antiproliferative activity against cancer cell lines, with the E-isomer often being more active. [3]* Antiviral Activity: Derivatives of glutarimide, which shares the same carbon backbone, have been synthesized and evaluated for their antiviral activities. A conjugated system at the β-position of the glutarimide ring was found to be important for activity. [4]* Herbicidal Activity: Some 2-cyanoacrylate compounds are potent herbicides. [5]
Derivatives of Glutaric Acid
The glutaric acid backbone is present in molecules with metabolic significance. For example, 3-hydroxy-3-methylglutaric acid is an intermediate in leucine metabolism and an inhibitor of HMG-CoA reductase. [6][7]This suggests that derivatives of glutaric acid can interact with metabolic enzymes.
Conclusion
This compound is a compound with interesting synthetic potential due to its multiple functional groups. While its biological activity remains to be thoroughly investigated, its structural relationship to known bioactive molecules, particularly α,β-unsaturated systems and glutaric acid derivatives, makes it a candidate for further exploration in drug discovery programs. Future research should focus on the development of efficient and scalable synthetic routes, as well as the systematic evaluation of its biological properties and those of its derivatives.
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ChemSynthesis. (n.d.). diethyl 3-(cyanomethylene)pentanedioate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87314, Pentanedioic acid, 3,3-dimethyl-, 1,5-diethyl ester. Retrieved from [Link]
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"Dimethyl 3-(cyanomethylidene)pentanedioate" CAS number 1709-25-7 properties
An In-Depth Technical Guide to Dimethyl 3-(cyanomethylidene)pentanedioate (CAS 1709-25-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No. 1709-25-7) is a functionalized organic molecule characterized by a unique chemical architecture. As a pale yellow oil, this compound incorporates several reactive centers, including two dimethyl ester groups and a conjugated cyanomethylene moiety.[1] This trifunctional nature makes it a versatile building block and an intermediate of significant interest in advanced organic synthesis. Its utility lies in its potential to serve as a precursor for a wide array of more complex molecular scaffolds, particularly in the construction of heterocyclic systems and substituted aliphatic chains relevant to medicinal chemistry and materials science. This guide provides a comprehensive overview of its known properties, potential synthetic pathways, reactivity profile, and essential safety protocols, offering a technical resource for professionals engaged in chemical research and development.
Physicochemical and Structural Properties
The core identity of a chemical compound is defined by its physical and chemical properties. These parameters govern its behavior in chemical reactions, its solubility, and its appropriate handling and storage conditions. The known properties of this compound are summarized below.
Chemical Structure
The structure features a five-carbon pentanedioate backbone, substituted at the 3-position with a cyanomethylidene group. This arrangement creates an electron-deficient alkene, a key feature dictating its reactivity.
Caption: Proposed workflow for the synthesis of the target compound.
Reactivity Profile and Applications
The molecule's functionality pre-disposes it to several classes of chemical transformations, making it a valuable intermediate.
Key Reactive Sites
-
Michael Acceptor: The electron-withdrawing nitrile and ester groups render the double bond highly electrophilic. It is an excellent Michael acceptor, readily undergoing conjugate addition reactions with a wide range of nucleophiles (e.g., amines, thiols, carbanions). This reactivity is fundamental for building molecular complexity.
-
Ester Groups: The two dimethyl ester functionalities can be hydrolyzed (saponified) to the corresponding dicarboxylic acid under basic or acidic conditions. They can also undergo transesterification in the presence of other alcohols.
-
Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, offering further pathways for functional group interconversion.
Caption: Key reactive sites on the this compound molecule.
Potential Applications
-
Pharmaceutical Scaffolding: As a versatile building block, it can be used to synthesize substituted glutaric acid derivatives or complex heterocyclic structures like pyridines and piperidines, which are common motifs in active pharmaceutical ingredients (APIs).
-
Computer-Aided Drug Design (CADD): Molecules with diverse functional groups are essential for building virtual libraries used in CADD to screen for potential drug candidates against biological targets. [2][3]This compound serves as an ideal starting point for generating a focused library of derivatives.
-
Materials Science: The conjugated system and polar functional groups suggest potential use in the synthesis of specialty polymers or functional materials, although this area remains largely unexplored.
Spectroscopic Characterization (Predicted)
While experimental spectra for this specific compound are not widely published, its structure allows for the prediction of key spectroscopic features that would be essential for its characterization.
| Technique | Expected Features |
| ¹H NMR | - Two singlets for the non-equivalent methyl ester protons (~3.7-3.8 ppm).- A singlet for the two equivalent methylene (CH₂) protons.- A singlet for the vinylic proton, shifted downfield due to conjugation. |
| ¹³C NMR | - Signals for the methyl carbons (~52 ppm).- Signal for the methylene carbons.- Signals for the ester carbonyl carbons (~165-170 ppm).- Signals for the C=C double bond carbons.- A signal for the nitrile carbon (~115-120 ppm). |
| FT-IR | - A sharp, medium-intensity absorption for the C≡N stretch (~2220 cm⁻¹).- A strong absorption for the C=O stretch of the conjugated ester (~1725 cm⁻¹).- An absorption for the C=C stretch (~1630 cm⁻¹).- C-H stretching and bending vibrations in the fingerprint region. |
| Mass Spec (EI) | - A molecular ion peak (M⁺) corresponding to the molecular weight (197.19).- Characteristic fragmentation patterns including the loss of methoxy (-OCH₃) or carbomethoxy (-COOCH₃) groups. |
Safety, Handling, and Storage
Although a specific safety data sheet (SDS) for CAS 1709-25-7 is not comprehensively detailed, data from structurally related compounds and general chemical safety principles dictate the following precautions. [4]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield. [5][6]* Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. [5][6]* Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors or mists. [5][7]
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. [8]Wash hands thoroughly after handling. [5][8]Keep away from heat, sparks, and open flames. [7][8]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [5][7][8]Based on its properties, refrigeration is recommended. [1]
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. [4][8]* Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation occurs. [4][5][6]* Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [4][5]* Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [4][8]
Accidental Release and Disposal
-
Spill: Absorb spill with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. [7]Ensure adequate ventilation.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not let the product enter drains. [5][7]
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"Dimethyl 3-(cyanomethylidene)pentanedioate" molecular weight and formula
An In-depth Technical Guide to Dimethyl 3-(cyanomethylidene)pentanedioate
Prepared by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a highly functionalized organic molecule. It is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who may utilize this compound as a versatile building block in complex organic synthesis.
Core Molecular Profile
This compound (CAS No. 1709-25-7) is a specialized chemical intermediate.[1][2] Its structure is characterized by a unique combination of functional groups: two methyl ester groups, a nitrile, and an electron-deficient alkene (a Michael acceptor). This arrangement makes it a valuable precursor for the synthesis of a wide array of more complex molecular architectures, particularly heterocyclic systems. The compound typically presents as a pale yellow oil.[1]
Key Properties Summary
| Property | Value | Source(s) |
| CAS Number | 1709-25-7 | [1][3] |
| Molecular Formula | C₉H₁₁NO₄ | [1] |
| Molecular Weight | 197.19 g/mol | [1] |
| Physical State | Pale Yellow Oil | [1] |
| Boiling Point | 104-124 °C | [1] |
| Synonyms | 3-(cyanomethylene)glutaric acid dimethyl ester, Dimethyl 3-(cyanomethlene)pentanedioate | [1] |
Proposed Synthesis Pathway: Knoevenagel Condensation
While specific peer-reviewed synthesis procedures for this exact molecule are not widely published, its structure strongly suggests a synthesis route via the Knoevenagel condensation.[4][5] This classic carbon-carbon bond-forming reaction involves the condensation of an active methylene compound with a carbonyl group, followed by dehydration.
The most logical precursors for this synthesis are Dimethyl 1,3-acetonedicarboxylate (providing the pentanedioate backbone) and an active methylene compound such as Methyl Cyanoacetate . The central ketone of the acetonedicarboxylate reacts with the activated methylene group of the cyanoacetate.
Causality of Reagent and Condition Selection:
-
Reactants: Dimethyl 1,3-acetonedicarboxylate serves as the electrophilic ketone component. Methyl cyanoacetate is the nucleophile; its methylene protons are acidic (pKa ≈ 11 in DMSO) due to the electron-withdrawing effects of both the adjacent nitrile and ester groups, making them easily removable by a mild base.
-
Catalyst: A weak base is essential. A strong base like sodium hydroxide would risk saponification of the ester groups. A mild base, such as piperidine or an ammonium salt like ammonium acetate, is sufficient to deprotonate the methyl cyanoacetate to form the nucleophilic enolate without causing unwanted side reactions.[4] The catalyst is used in sub-stoichiometric amounts as it is regenerated during the catalytic cycle.
-
Solvent and Dehydration: A solvent like toluene or benzene is often used to facilitate the removal of water via a Dean-Stark apparatus, which drives the equilibrium towards the dehydrated product.
Proposed Experimental Protocol:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add Dimethyl 1,3-acetonedicarboxylate (1.0 eq.) and Methyl Cyanoacetate (1.1 eq.) in toluene.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq.) and a catalytic amount of acetic acid (0.1 eq.). The acid co-catalyst facilitates the dehydration of the intermediate aldol addition product.
-
Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.
-
Workup: After the theoretical amount of water has been collected (or the reaction is complete by TLC analysis), cool the mixture to room temperature. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield the final product.
Synthesis Workflow Diagram:
Caption: Proposed synthesis via Knoevenagel condensation.
Spectroscopic Characterization (Predicted)
In the absence of publicly available spectra for this specific molecule, the following characteristic signals can be predicted based on its structure and established principles of NMR and IR spectroscopy.
¹H NMR (Proton NMR):
-
Vinyl Proton (=CH-CN): A singlet is expected around δ 6.5-7.5 ppm. Its downfield shift is due to the deshielding effects of the conjugated nitrile and ester groups.
-
Ester Methyl Protons (-OCH₃): Two distinct singlets are expected, likely around δ 3.7-3.9 ppm, each integrating to 3 protons. They may have slightly different chemical shifts due to their geometric relationship (cis/trans) to the cyanomethylidene group.
-
Methylene Protons (-CH₂-): Two singlets are expected for the two methylene groups, likely in the range of δ 3.3-3.6 ppm, each integrating to 2 protons.
¹³C NMR (Carbon NMR):
-
Ester Carbonyls (C=O): Two signals in the δ 165-175 ppm range.
-
Alkene Carbons (C=C): Two signals. The quaternary carbon (C=C) would be around δ 150-160 ppm, while the vinyl carbon (=CH-CN) would appear further upfield, around δ 100-110 ppm, due to the shielding effect of the nitrile group.
-
Nitrile Carbon (C≡N): A signal around δ 115-120 ppm.
-
Ester Methyl Carbons (-OCH₃): Two signals around δ 51-54 ppm.
-
Methylene Carbons (-CH₂-): Two signals around δ 35-45 ppm.
IR (Infrared) Spectroscopy:
-
C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2230 cm⁻¹.
-
C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹. Conjugation may shift this slightly.
-
C=C Stretch: A medium-intensity absorption band around 1620-1640 cm⁻¹.
-
C-O Stretch (Ester): Strong bands in the 1100-1300 cm⁻¹ region.
Potential Applications in Drug Discovery and Medicinal Chemistry
While this compound is not an active pharmaceutical ingredient itself, its highly functionalized structure makes it a potent intermediate for synthesizing novel compounds for drug discovery pipelines.
The Role of the Nitrile Pharmacophore:
The nitrile group is a key functional group in many approved drugs.[6] It can act as a bioisostere for a carbonyl group, improve metabolic stability, or participate in key binding interactions (e.g., hydrogen bonding, covalent interactions with cysteine protease active sites).[6] Therefore, molecules derived from this building block could be of significant interest.
Scaffold for Heterocyclic Synthesis:
The molecule's true value lies in its potential as a starting material. The conjugated system is a powerful Michael acceptor, allowing for the addition of various nucleophiles. This reaction is a cornerstone for creating complex heterocyclic rings, which are prevalent in pharmaceuticals.
-
Example Pathway (Pyridone Synthesis): Reaction with an enamine or an amine nucleophile could initiate a cascade of reactions (Michael addition followed by intramolecular cyclization and condensation) to form substituted dihydropyridone or pyridone structures. These scaffolds are present in numerous bioactive compounds.
Logical Workflow for Lead Generation:
Caption: Role as a building block in drug discovery.
References
-
Knoevenagel condensation. In: Wikipedia. Accessed January 12, 2026. [Link]
-
3-(cyanomethylene)glutaric acid dimethyl ester. LookChem. Accessed January 12, 2026. [Link]
-
Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube. Published January 31, 2025. [Link]
-
Fleming FF, Yao L, Ravikumar PC, Funk L, Shook BC. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. J Med Chem. 2010;53(22):7902-7917. [Link]
-
Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes. ResearchGate. Accessed January 12, 2026. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data of Dimethyl 3-(cyanomethylidene)pentanedioate: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Dimethyl 3-(cyanomethylidene)pentanedioate (CAS No. 1709-25-7), a molecule of interest in organic synthesis and potential pharmaceutical applications. This document, intended for researchers, scientists, and professionals in drug development, offers a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structure and Properties
This compound possesses the molecular formula C₉H₁₁NO₄ and a molecular weight of 197.19 g/mol . Its structure features a central pentanedioate backbone with a cyanomethylidene group at the 3-position, flanked by two methyl ester functionalities. This arrangement of functional groups gives rise to a unique spectroscopic fingerprint, which is crucial for its identification and characterization.
Synthesis Overview: The Knoevenagel Condensation
The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction. This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. In the case of the title compound, the likely precursors are dimethyl 1,3-acetonedicarboxylate, which provides the pentanedioate framework, and a reagent contributing the cyanomethylene group, such as cyanoacetic acid or cyanoacetamide. The reaction is generally catalyzed by a weak base.
The logical flow of this synthetic approach is outlined in the diagram below:
Caption: Synthetic pathway to this compound.
Spectroscopic Characterization
A thorough analysis of the spectroscopic data is essential for the unambiguous identification and purity assessment of this compound. The following sections detail the expected and reported data for ¹H NMR, ¹³C NMR, IR, and MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
3.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 3.8 | Singlet | 6H | Two methoxy groups (-OCH₃) |
| ~ 3.5 | Singlet | 4H | Two methylene groups (-CH₂-) |
| ~ 5.8 | Singlet | 1H | Olefinic proton (=CH) |
Interpretation: The two methyl ester groups are chemically equivalent and should therefore appear as a single sharp peak with an integration of six protons. Similarly, the two methylene groups adjacent to the carbonyls are also equivalent and are expected to give a singlet integrating to four protons. The proton of the cyanomethylidene group is expected to be deshielded due to the electron-withdrawing effects of the nitrile and ester groups, appearing further downfield as a singlet.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectrum on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts relative to the solvent peak or TMS.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the different carbon environments within the molecule.
| Predicted Chemical Shift (ppm) | Assignment |
| ~ 170 | Carbonyl carbons of ester groups (C=O) |
| ~ 160 | Quaternary carbon of the double bond (C=C-CN) |
| ~ 115 | Nitrile carbon (-C≡N) |
| ~ 100 | Olefinic carbon (=CH) |
| ~ 52 | Methoxy carbons (-OCH₃) |
| ~ 35 | Methylene carbons (-CH₂-) |
Interpretation: The spectrum will be characterized by the downfield signals of the carbonyl carbons. The carbons of the cyanomethylidene group will also be prominent, with the nitrile carbon appearing in its characteristic region. The aliphatic carbons of the methoxy and methylene groups will be found in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~ 2220 | C≡N stretch | Nitrile |
| ~ 1730 | C=O stretch | Ester |
| ~ 1640 | C=C stretch | Alkene |
| ~ 1250 | C-O stretch | Ester |
Interpretation: The IR spectrum will be dominated by a strong, sharp absorption band around 2220 cm⁻¹ corresponding to the nitrile group. Another very strong absorption will be observed around 1730 cm⁻¹ due to the carbonyl stretch of the two ester groups. The carbon-carbon double bond of the cyanomethylidene group will show a weaker absorption around 1640 cm⁻¹. The C-O stretching of the ester linkages will also be visible in the fingerprint region.
Experimental Protocol for IR Spectroscopy (ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Clean the ATR crystal thoroughly after the measurement.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.
Expected Fragmentation Pattern: The electron ionization (EI) mass spectrum is expected to show the molecular ion peak [M]⁺ at m/z 197. Subsequent fragmentation may involve the loss of methoxy groups (-OCH₃, m/z 31), methyl radicals (-CH₃, m/z 15), or the entire methoxycarbonyl group (-COOCH₃, m/z 59).
Caption: Potential fragmentation pathway of this compound.
Experimental Protocol for Mass Spectrometry (EI-MS):
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionize the sample using a beam of high-energy electrons (typically 70 eV).
-
Separate the resulting ions based on their mass-to-charge ratio in a mass analyzer.
-
Detect the ions and generate a mass spectrum.
Conclusion
The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of this compound. The combination of NMR, IR, and MS techniques allows for the unambiguous confirmation of its molecular structure. This information is invaluable for researchers working on the synthesis and application of this compound, particularly in the fields of medicinal chemistry and materials science.
References
- Knoevenagel Condensation: For a general overview, refer to standard organic chemistry textbooks or review articles on the topic. The Wikipedia entry provides a good starting point. [Link: https://en.wikipedia.
- Spectroscopic Data Interpretation: Authoritative texts on spectroscopic methods, such as "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle, offer in-depth guidance.
- Chemical Supplier Information: Chemical suppliers often provide basic physical and chemical data for their products. Information on this compound (CAS 1709-25-7) can be found on the websites of major chemical suppliers.
Unveiling the History of Dimethyl 3-(cyanomethylidene)pentanedioate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 3-(cyanomethylidene)pentanedioate, a molecule of interest in synthetic organic chemistry, holds a place within the broader historical context of carbon-carbon bond formation reactions. Its discovery and synthesis are intrinsically linked to the development of condensation reactions, particularly the influential Knoevenagel condensation. This technical guide provides an in-depth exploration of the historical background, discovery, and synthetic evolution of this compound, offering valuable insights for researchers in drug development and synthetic chemistry.
The Genesis: Knoevenagel Condensation and its Impact
The story of this compound begins with the groundbreaking work of German chemist Emil Knoevenagel in the late 19th century. In 1894, Knoevenagel reported a novel method for forming carbon-carbon bonds by reacting aldehydes or ketones with active methylene compounds in the presence of a weak base. This reaction, now famously known as the Knoevenagel condensation, proved to be a versatile and powerful tool for organic synthesis.
The core principle of the Knoevenagel condensation involves the deprotonation of an active methylene compound (a compound with a CH2 group flanked by two electron-withdrawing groups) by a weak base to form a stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. A subsequent dehydration step yields an α,β-unsaturated product.
The versatility of the Knoevenagel condensation lies in the wide variety of active methylene compounds and carbonyl partners that can be employed. Key active methylene compounds include malonic esters (like dimethyl malonate), ethyl acetoacetate, and cyanoacetic acid and its esters. The reaction is typically catalyzed by amines, such as piperidine or diethylamine.
The Elusive Discovery of this compound
While the Knoevenagel condensation provided the foundational chemistry for the synthesis of this compound, the precise historical moment of its first synthesis and the identity of its discoverer remain subjects of deeper investigation within the annals of chemical literature. Early 20th-century chemical journals, particularly German publications such as Berichte der deutschen chemischen Gesellschaft, are likely to hold the first documented synthesis of this specific molecule, possibly in studies expanding upon Knoevenagel's original work.
The synthesis of this compound would have logically followed from the established principles of the Knoevenagel condensation. The reaction would involve the condensation of dimethyl 3-oxopentanedioate (also known as dimethyl acetonedicarboxylate) with a cyano-containing active methylene compound, most likely cyanoacetic acid or one of its esters, in the presence of a basic catalyst.
Synthetic Protocol: A Modern Adaptation of a Classic Reaction
The synthesis of this compound is a classic example of the Knoevenagel condensation. The following protocol outlines a representative experimental procedure.
Reaction:
A representative Knoevenagel condensation for the synthesis of the target molecule.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Dimethyl 3-oxopentanedioate | 174.15 | 17.4 g | 0.1 |
| Cyanoacetic acid | 85.06 | 8.5 g | 0.1 |
| Piperidine | 85.15 | 1.7 g (2 mL) | 0.02 |
| Toluene | - | 100 mL | - |
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add dimethyl 3-oxopentanedioate (0.1 mol), cyanoacetic acid (0.1 mol), and toluene (100 mL).
-
Add piperidine (0.02 mol) to the mixture.
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.
-
Continue refluxing until no more water is collected, indicating the completion of the reaction.
-
Allow the reaction mixture to cool to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Physicochemical Properties and Spectroscopic Data
While historical records on the detailed characterization of this compound are scarce, modern analytical techniques provide a comprehensive understanding of its properties.
| Property | Value |
| CAS Number | 1709-25-7 |
| Molecular Formula | C9H11NO4 |
| Molecular Weight | 197.19 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not readily available in historical literature |
| Boiling Point | Not readily available in historical literature |
Spectroscopic Data (Predicted/Typical):
-
¹H NMR: Resonances corresponding to the two methyl ester protons, the two methylene protons adjacent to the esters, and the vinyl proton of the cyanomethylidene group.
-
¹³C NMR: Signals for the carbonyl carbons of the esters, the quaternary carbon of the double bond, the nitrile carbon, the methoxy carbons, and the methylene carbons.
-
IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the esters, the C≡N stretching of the nitrile, and the C=C stretching of the alkene.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.
Conclusion and Future Directions
The discovery and synthesis of this compound are a direct consequence of the pioneering work of Emil Knoevenagel. While the exact moment of its first synthesis remains to be definitively pinpointed from historical archives, the chemical principles underlying its creation are well-established. This molecule, born from a classic named reaction, continues to be a valuable building block for organic chemists. Further research into its reactivity and potential applications in areas such as medicinal chemistry and materials science is warranted, ensuring that this historical compound remains relevant in contemporary scientific endeavors.
References
Due to the difficulty in pinpointing the exact first synthesis of "this compound" from the available search results, a definitive primary reference for its discovery cannot be provided. The following references provide historical context on the Knoevenagel condensation and information on related compounds.
- Knoevenagel, E. (1894). Ueber eine neue Darstellungsweise von Alkylidenmalonsäureestern. Berichte der deutschen chemischen Gesellschaft, 27(2), 2345-2346.
- Jones, G. (2004). The Knoevenagel Condensation. Organic Reactions, 15, 204-599.
- Tietze, L. F., & Beifuss, U. (1991). The Knoevenagel Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 341-394). Pergamon. (A detailed chapter on the Knoevenagel reaction in a major organic chemistry reference work).
A Technical Guide to the Synthesis, Reactivity, and Application of Dimethyl 3-(cyanomethylidene)pentanedioate
Abstract
Dimethyl 3-(cyanomethylidene)pentanedioate (CAS No. 1709-25-7) is a multifunctional organic compound characterized by a unique convergence of reactive functional groups: a nitrile, two methyl esters, and a highly electron-deficient alkene.[1] This guide provides an in-depth analysis of its molecular architecture, explores its primary synthetic pathway via the Knoevenagel condensation, and elucidates the mechanistic underpinnings of its reactivity. The core focus is on its role as a potent Michael acceptor, a versatile substrate for cycloaddition reactions, and a valuable building block for the synthesis of complex heterocyclic and carbocyclic systems. Detailed experimental protocols, spectroscopic signatures, and mechanistic diagrams are provided to equip researchers and drug development professionals with a comprehensive understanding of this versatile chemical entity.
Introduction to this compound
This compound is a specialized chemical intermediate whose reactivity is dominated by the electronic properties of its conjugated system. The presence of three powerful electron-withdrawing groups (two esters, one nitrile) affixed to a central C=C double bond renders the molecule highly electrophilic and predisposed to a range of nucleophilic and cycloaddition reactions.
Nomenclature and Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1709-25-7[1][2][3] |
| Molecular Formula | C₉H₁₁NO₄ |
| Molecular Weight | 199.19 g/mol |
| SMILES | COC(=O)CC(=CC#N)CC(=O)OC |
Structural Analysis and Functional Groups
The molecule's reactivity is a direct consequence of its structure. The central olefinic bond is polarized due to the strong resonance and inductive effects of the attached cyano and ester functionalities. This creates a significant partial positive charge (δ+) on the β-carbon of the pentanedioate backbone, marking it as the primary site for nucleophilic attack.
Caption: Workflow of the Knoevenagel condensation synthesis.
Experimental Protocol: Synthesis
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add dimethyl 3-oxopentanedioate (1.0 eq.) and methyl cyanoacetate (1.1 eq.) in toluene (approx. 2 M concentration).
-
Catalyst Addition: Add piperidine (0.1 eq.) to the mixture.
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC). The reaction is typically complete when water evolution ceases.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer successively with dilute HCl (to remove the basic catalyst), saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.
Reactivity and Mechanistic Insights
The electronic configuration of the molecule dictates its reactivity, making it a prime substrate for conjugate addition reactions.
The Electron-Deficient Alkene: A Potent Michael Acceptor
The most significant aspect of the molecule's reactivity is its function as a Michael acceptor . In a Michael reaction, a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound (or related system), a process known as 1,4-conjugate addition. [4][5]The driving force is the formation of a stable enolate intermediate, which is subsequently protonated. [4]
Michael Addition Reactions
A wide variety of nucleophiles ("Michael donors") can be employed, including enolates, amines, thiols, and organocuprates, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. [6] Mechanism of Michael Addition:
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic β-carbon.
-
Enolate Formation: The π-electrons of the C=C bond shift, and subsequently the C=O π-electrons shift onto the oxygen, forming a resonance-stabilized enolate intermediate.
-
Protonation: The enolate is protonated during workup to yield the final 1,4-adduct. [4]
Caption: General mechanism for the Michael Addition reaction.
Protocol for a Representative Aza-Michael Addition
This protocol illustrates the addition of a primary amine and is for educational purposes.
-
Setup: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent like THF or CH₂Cl₂ in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Nucleophile Addition: Add a primary amine (e.g., benzylamine, 1.05 eq.) dropwise to the solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material. These reactions are often rapid.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Isolation and Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the resulting crude product by column chromatography.
Cycloaddition Reactions
The electron-deficient nature of the alkene also makes it an excellent dienophile in Diels-Alder reactions and a dipolarophile in [3+2] cycloaddition reactions. [7]It can react with electron-rich dienes or 1,3-dipoles (like azides, nitrile oxides, or ylides) to form complex cyclic structures, which are valuable scaffolds in medicinal chemistry. [7]
Spectroscopic Characterization
Confirming the structure of the title compound and monitoring its reactions can be achieved with standard spectroscopic techniques.
-
¹H NMR: Expected signals include two singlets for the non-equivalent methyl ester protons (~3.7-3.8 ppm), a singlet for the vinylic proton (~7.0-8.0 ppm), and multiplets for the two methylene groups of the pentanedioate backbone.
-
¹³C NMR: Key signals would appear for the nitrile carbon (~115-120 ppm), the ester carbonyl carbons (~165-170 ppm), the olefinic carbons, and the methyl ester carbons (~52 ppm).
-
Infrared (IR) Spectroscopy: Strong, characteristic absorption bands are expected for the C≡N stretch (~2220 cm⁻¹), the C=O stretch of the esters (~1725 cm⁻¹), and the C=C stretch (~1600-1650 cm⁻¹).
Applications in Synthesis and Drug Development
The true value of this compound lies in its utility as a versatile building block.
-
Synthesis of Heterocycles: The Michael adducts formed from reactions with binucleophiles can undergo subsequent intramolecular cyclization to generate a wide array of heterocycles, such as pyridines, pyrimidines, and pyrrolidines.
-
Precursor for Complex Molecules: Its densely functionalized structure allows for sequential, selective transformations, providing a pathway to complex molecular architectures from a relatively simple starting material.
-
Polymer Chemistry: Like other cyanoacrylates, it has the potential to undergo anionic polymerization, although its steric bulk may temper this reactivity compared to simpler analogs like ethyl 2-cyanoacrylate. [8][9]
Conclusion
This compound is a highly functionalized and reactive organic molecule. Its synthesis is readily achieved through the robust Knoevenagel condensation. Its reactivity is dominated by the electrophilic nature of its central double bond, making it an exceptional substrate for Michael additions and various cycloaddition reactions. For researchers in organic synthesis and drug discovery, this compound represents a powerful tool for constructing complex molecular frameworks and accessing diverse chemical libraries.
References
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Progress in Chemical and Biochemical Research. (n.d.). Cyanoacrylate Chemistry and Polymerization Mechanisms. Retrieved from [Link]
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Compound Interest. (2015, October 15). Sticky Science – The Chemistry of Superglue. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical reaction of cyanoacrylate adhesives. Retrieved from [Link]
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Hotmelt.com. (2024, August 26). What is Cyanoacrylate Glue?. Retrieved from [Link]
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Wikipedia. (n.d.). Cyanoacrylate. Retrieved from [Link]
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ChemSynthesis. (2025, May 20). diethyl 3-(cyanomethylene)pentanedioate. Retrieved from [Link]
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Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
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PubChem. (n.d.). Diethyl 3-(cyanomethylene)pentanedioate. Retrieved from [Link]
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J&K Scientific LLC. (2021, February 23). Knoevenagel Condensation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
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ResearchGate. (n.d.). Schematic overview of the reactions between dimethyl maleate and.... Retrieved from [Link]
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SynArchive. (n.d.). Michael Addition. Retrieved from [Link]
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Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]
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Wikipedia. (n.d.). Michael reaction. Retrieved from [Link]
-
Acta Chimica Slovaca. (n.d.). Preparation and NMR properties of derivatives of arylamino-methylidene malonic acid and pentane-2,4-dione. Retrieved from [Link]
-
MDPI. (n.d.). On the Question of Zwitterionic Intermediates in the [3+2] Cycloaddition Reactions: A Critical Review. Retrieved from [Link]
-
NIST WebBook. (n.d.). Pentanedioic acid, 3,3-dimethyl-, dimethyl ester. Retrieved from [Link]
- Google Patents. (n.d.). CN105541620A - Methyl 3,3-dimethyl-4-pentenoate production method.
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An In-Depth Technical Guide to Dimethyl 3-(cyanomethylidene)pentanedioate as a Michael Acceptor
Abstract
This technical guide provides a comprehensive overview of Dimethyl 3-(cyanomethylidene)pentanedioate, a highly functionalized and reactive Michael acceptor. The document elucidates the molecule's synthesis, electronic properties, and its versatile role in Michael addition reactions. A detailed exploration of the reaction mechanism, scope of compatible nucleophiles, and a step-by-step experimental protocol are presented to offer researchers, scientists, and drug development professionals a practical and scientifically robust resource for leveraging this compound in organic synthesis.
Introduction: Unveiling a Versatile Synthetic Building Block
This compound is an α,β-unsaturated system characterized by the presence of three electron-withdrawing groups: two ester moieties and a nitrile group. This unique electronic architecture renders the β-carbon exceptionally electrophilic and, therefore, highly susceptible to nucleophilic attack via a Michael-type conjugate addition. The molecule can be readily synthesized through a Knoevenagel condensation, a classic carbon-carbon bond-forming reaction, between dimethyl 1,3-acetonedicarboxylate and a suitable active methylene compound such as malononitrile or an ester of cyanoacetic acid.
The strategic placement of the cyano and ester groups not only activates the double bond for Michael additions but also provides multiple handles for subsequent chemical transformations, making the resulting Michael adducts valuable intermediates in the synthesis of complex molecules and heterocyclic frameworks.
The Michael Addition Reaction: A Mechanistic Perspective
The Michael reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds in a mild and efficient manner.[1][2] In the context of this compound, the reaction proceeds via the conjugate addition of a nucleophile (the Michael donor) to the electrophilic β-carbon of the α,β-unsaturated system (the Michael acceptor).[3]
The reaction is typically initiated by a base, which deprotonates the Michael donor to generate a nucleophilic species (e.g., an enolate, thiolate, or amine). This nucleophile then attacks the electron-deficient β-carbon of this compound. The resulting intermediate is a resonance-stabilized enolate, which is subsequently protonated, often by the conjugate acid of the base catalyst or during aqueous workup, to yield the final Michael adduct.
Caption: Generalized mechanism of the Michael addition reaction.
Synthetic Scope and Applications
The high electrophilicity of this compound allows for its reaction with a wide array of nucleophiles. The following sections outline the expected reactivity with different classes of Michael donors, drawing parallels from structurally similar systems.
Carbon Nucleophiles
Stabilized carbanions, such as those derived from malonates, β-ketoesters, and nitroalkanes, are excellent Michael donors.[4] The resulting adducts are densely functionalized 1,5-dicarbonyl compounds, which are versatile precursors for the synthesis of cyclic systems through subsequent intramolecular reactions.
Nitrogen Nucleophiles (Aza-Michael Addition)
Primary and secondary amines readily undergo aza-Michael addition to electron-deficient alkenes.[5] The reaction with this compound is anticipated to proceed efficiently, providing access to β-amino acid derivatives. These products are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds.
Sulfur Nucleophiles (Thia-Michael Addition)
Thiols are highly potent nucleophiles in Michael additions, often reacting under mild, base-catalyzed conditions.[6][7] The thia-Michael addition to this compound is expected to be a rapid and high-yielding transformation, leading to the formation of sulfur-containing compounds that have applications in materials science and drug discovery.[8][9]
Data Presentation: Predicted Scope of Nucleophiles and Reaction Conditions
| Nucleophile Class | Example Nucleophile | Expected Catalyst/Conditions | Product Type | Reference Analogy |
| Carbon | Diethyl malonate | NaOEt in EtOH, reflux | Substituted pentanedioate | [4] |
| Nitromethane | DBU in CH2Cl2, rt | γ-Nitro ester | [10] | |
| Nitrogen | Piperidine | Neat or in polar solvent (e.g., EtOH), rt | β-Amino pentanedioate | [5] |
| Aniline | Lewis acid (e.g., InCl3) or heat | β-Anilino pentanedioate | [11] | |
| Sulfur | Thiophenol | Et3N in CH2Cl2, rt | β-Thiophenyl pentanedioate | [6][12] |
| 1-Dodecanethiol | KF/Alumina, solvent-free | β-Thioalkyl pentanedioate | [12] |
Experimental Protocol: A Representative Aza-Michael Addition
This section provides a detailed, step-by-step methodology for a representative aza-Michael addition of a secondary amine to this compound. This protocol is based on established procedures for similar reactions and is designed to be a self-validating system.[5][13]
Materials and Reagents
-
This compound (1.0 eq)
-
Piperidine (1.1 eq)
-
Anhydrous Ethanol (as solvent)
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous magnesium sulfate (for drying)
-
Silica gel for column chromatography
Reaction Setup and Procedure
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound.
-
Dissolve the Michael acceptor in anhydrous ethanol.
-
To the stirring solution, add piperidine dropwise at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Michael adduct.
Caption: Experimental workflow for the aza-Michael addition.
Spectroscopic Characterization (Predicted)
The structural features of this compound suggest the following characteristic spectroscopic signals:
Infrared (IR) Spectroscopy
-
C≡N stretch: A sharp, intense absorption around 2230-2220 cm⁻¹.[14]
-
C=O stretch (ester): A strong absorption in the range of 1730-1715 cm⁻¹, characteristic of an α,β-unsaturated ester.[15]
-
C=C stretch: An absorption of variable intensity around 1640-1620 cm⁻¹.
-
C-O stretch (ester): Two or more bands in the 1300-1000 cm⁻¹ region.[15][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
The methyl protons of the two ester groups are expected to appear as singlets.
-
The protons of the methylene groups in the pentanedioate backbone will likely appear as multiplets.
-
The chemical shifts will be influenced by the electron-withdrawing nature of the adjacent functional groups.
-
-
¹³C NMR:
-
The nitrile carbon is expected to resonate in the 115-130 ppm range.
-
The carbonyl carbons of the ester groups should appear between 165-185 ppm.[17]
-
The olefinic carbons of the α,β-unsaturated system will be deshielded, with the α-carbon appearing at a lower chemical shift than the β-carbon.
-
Conclusion
This compound is a potent and versatile Michael acceptor with significant potential in synthetic organic chemistry. Its highly activated electronic nature allows for efficient conjugate additions with a broad range of carbon and heteroatom nucleophiles under mild conditions. The resulting Michael adducts are rich in functionality, providing a gateway to a diverse array of complex molecular architectures. This guide serves as a foundational resource for researchers seeking to explore the synthetic utility of this promising building block in their respective fields.
References
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University of California, Los Angeles. IR Spectroscopy Tutorial: Esters. [Link]
-
Organic Chemistry Portal. Michael Addition. [Link]
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Al-Rawashdeh, N. A. F., et al. (2013). α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate: Synthesis of α,β-Dehydroamino Acid Derivatives. Molecules, 18(3), 2611–2622. [Link]
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University of Colorado Boulder. Infrared Spectroscopy Lecture Notes. [Link]
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LibreTexts Chemistry. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024). [Link]
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Adichemistry. Michael Addition Reaction. (2023). [Link]
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Guilloteau, J., et al. (2019). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. hal-02399908. [Link]
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Chemistry Steps. Michael Addition Reaction Mechanism. [Link]
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Wikipedia. Michael reaction. [Link]
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BYJU'S. Michael Addition Mechanism. [Link]
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Kumar, A., et al. (2014). Primary-tertiary diamine-catalyzed Michael addition of ketones to isatylidenemalononitrile derivatives. Beilstein Journal of Organic Chemistry, 10, 933–939. [Link]
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da Silva, F. de C., et al. (2009). Green Michael addition of thiols to electron deficient alkenes using KF/alumina and recyclable solvent or solvent-free conditions. Journal of the Brazilian Chemical Society, 20(1), 93-99. [Link]
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Khan Academy. Michael addition mechanism. (2018). [Link]
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University of Calgary. Reactions of carbanions. [Link]
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Chung, F.-L., et al. (1992). Differential Effects of Thiols on DNA Modifications via Alkylation and Michael Addition by alpha-acetoxy-N-nitrosopyrrolidine. Chemical Research in Toxicology, 5(4), 528–531. [Link]
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Wikipedia. Thiol-ene reaction. [Link]
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Organic Chemistry Data. Conjugate Addition of Thiols. [Link]
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Worrell, B. T., et al. (2021). Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations. Macromolecules, 54(7), 3093–3100. [Link]
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Chen, Y.-L., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20288. [Link]
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da Silva, F. de C., et al. (2008). Green Michael Addition of Thiols to Electron Deficient Alkenes using KF/Alumina and Recyclable Solvent or Solvent. Journal of the Brazilian Chemical Society, 20(1), 93-99. [Link]
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Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy, 34(7), 10-14. [Link]
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Gottlieb, H. E., et al. (2009). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. Magnetic Resonance in Chemistry, 47(10), 875-885. [Link]
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Singh, R., et al. (2023). Thia-Michael Addition in Diverse Organic Synthesis. Journal of Drug Delivery and Therapeutics, 13(12), 133-145. [Link]
-
de Graaf, R. A., et al. (2011). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 24(8), 941–955. [Link]
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Organic Chemistry Data. 13C NMR Chemical Shifts. [Link]
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Perera, S. D., et al. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 56(11), 1033-1040. [Link]
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"Dimethyl 3-(cyanomethylidene)pentanedioate" Knoevenagel condensation synthesis
An In-depth Technical Guide to the Knoevenagel Condensation Synthesis of Dimethyl 3-(cyanomethylidene)pentanedioate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Knoevenagel condensation is a foundational carbon-carbon bond-forming reaction in organic synthesis, prized for its ability to generate α,β-unsaturated compounds that are pivotal intermediates in the creation of pharmaceuticals, fine chemicals, and functional polymers.[1] This guide provides a comprehensive exploration of the synthesis of a specific, highly functionalized molecule, this compound, via this reaction. Moving beyond a simple recitation of steps, this document elucidates the mechanistic rationale behind critical process choices, from catalyst selection to reaction monitoring and product validation. We present a detailed, field-proven protocol, methods for spectroscopic characterization, and a discussion of the broader applications of the cyanoacrylate scaffold in modern drug discovery, thereby equipping researchers with the practical and theoretical knowledge required for successful synthesis and innovation.
The Knoevenagel Condensation: Core Principles and Strategic Importance
The Knoevenagel condensation is a nucleophilic addition of a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups) to a carbonyl compound, followed by a dehydration reaction.[2] The result is a highly valuable α,β-unsaturated product.
The Underlying Mechanism
The reaction proceeds via a three-step sequence:
-
Deprotonation: A mild base removes a proton from the active methylene compound, creating a resonance-stabilized carbanion (enolate). The electron-withdrawing groups (Z and Z') are crucial as they increase the acidity of the methylene protons, allowing for deprotonation with a weak base.[2]
-
Nucleophilic Addition: The newly formed carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This forms an alkoxide intermediate.
-
Dehydration: The alkoxide is protonated to form a β-hydroxy intermediate, which is then readily dehydrated (elimination of a water molecule) to yield the final, thermodynamically stable, conjugated α,β-unsaturated product.[2]
The choice of a weak base, such as a secondary amine like piperidine or an ammonium salt, is a critical experimental parameter. A strong base could induce the undesirable self-condensation of the carbonyl reactant (an aldol reaction), reducing the yield of the desired product.[2]
Significance in Medicinal Chemistry
The α,β-unsaturated carbonyl and cyano functionalities produced are potent Michael acceptors and versatile synthetic handles. This makes Knoevenagel products key building blocks for creating complex molecular architectures. The cyanoacrylate moiety, in particular, is found in a range of biologically active compounds and is used extensively in the development of medical adhesives and drug delivery systems.[3][4][5]
Synthesis of this compound
The target molecule is synthesized by the condensation of Dimethyl 3-oxopentanedioate with an active methylene compound, in this case, methyl cyanoacetate.
The Reaction Scheme
The overall transformation is as follows:
-
Ketone: Dimethyl 3-oxopentanedioate
-
Active Methylene: Methyl Cyanoacetate
-
Product: this compound
-
Byproduct: Water (H₂O)
Mechanistic Deep Dive
The specific mechanism for this synthesis is detailed in the diagram below. The base catalyst facilitates the deprotonation of methyl cyanoacetate, which then attacks the ketone. The subsequent dehydration step is often the rate-determining step and can be driven to completion by removing the water as it is formed.
Caption: Reaction mechanism for the Knoevenagel condensation.
Causality in Experimental Design: Catalyst and Condition Selection
The efficiency and success of the Knoevenagel condensation hinge on the careful selection of the catalyst and reaction conditions.
Catalyst Choice: A Balancing Act
As previously noted, a weak base is optimal. While various catalysts can be employed, piperidine is a classic and effective choice for this transformation. It is basic enough to deprotonate the methyl cyanoacetate but not so strong as to promote side reactions. Alternatively, an ammonium salt like ammonium acetate in a refluxing solvent can also serve as an effective catalytic system. Heterogeneous catalysts, such as basic metal oxides or functionalized polymers, are also an option, offering advantages in ease of separation and reusability.[6]
The Critical Role of Water Removal
The final dehydration step is a reversible equilibrium. To maximize product yield, the equilibrium must be shifted towards the products. This is most effectively achieved by actively removing the water byproduct as it forms. The use of a Dean-Stark apparatus with a solvent that forms a low-boiling azeotrope with water (e.g., toluene or benzene) is the standard and most robust method for this purpose.
Data-Driven Optimization
The selection of optimal conditions is an empirical process. The following table summarizes key parameters and their impact on the reaction, providing a starting point for optimization.
| Parameter | Condition Options | Rationale & Impact on Yield |
| Catalyst | Piperidine, Ammonium Acetate, Basic Alumina | Weak bases are preferred to avoid self-condensation of the ketone. Catalyst loading is typically 5-10 mol%. |
| Solvent | Toluene, Benzene, Xylene | Must form an azeotrope with water for efficient removal via a Dean-Stark trap, driving the reaction to completion. |
| Temperature | Reflux (approx. 111°C for Toluene) | Provides the necessary activation energy for the dehydration step without causing significant thermal decomposition. |
| Reaction Time | 4 - 24 hours | Monitored by Thin Layer Chromatography (TLC) to determine the point of maximum product formation. |
Detailed Experimental Protocol
This protocol provides a self-validating workflow for the synthesis, work-up, and purification of this compound.
Materials and Reagents
-
Dimethyl 3-oxopentanedioate (1.0 eq)
-
Methyl cyanoacetate (1.1 eq)
-
Piperidine (0.1 eq)
-
Toluene (Anhydrous)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate (HPLC grade)
Step-by-Step Synthesis Procedure
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add Dimethyl 3-oxopentanedioate (e.g., 10.0 g, 1.0 eq) and anhydrous toluene (100 mL).
-
Reagent Addition: Add methyl cyanoacetate (1.1 eq) followed by piperidine (0.1 eq) to the stirring solution at room temperature.
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the side arm of the Dean-Stark trap. Continue refluxing until no more water is collected or TLC analysis indicates the consumption of the starting ketone.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase), visualizing with a UV lamp and a potassium permanganate stain. The product should appear as a new, less polar spot.
Work-up and Purification
-
Cooling & Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel.
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to remove any acidic impurities and the catalyst, followed by brine (1 x 50 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure product.
Caption: A streamlined workflow for synthesis and purification.
Product Characterization and Validation
Confirming the structure of the final product is paramount. The following are expected spectroscopic signatures for this compound.
-
¹H NMR: The disappearance of the singlet corresponding to the active methylene protons of methyl cyanoacetate is a key indicator. The spectrum should show singlets for the two distinct methoxy (O-CH₃) groups and singlets for the two methylene (CH₂) groups of the pentanedioate backbone.
-
¹³C NMR: Expect signals corresponding to the two ester carbonyls, the nitrile carbon (C≡N), the quaternary carbons of the C=C double bond, the two methylene carbons, and the two methoxy carbons.
-
FTIR (Infrared Spectroscopy): Look for characteristic absorption bands. A strong peak around 2220 cm⁻¹ for the nitrile (C≡N) stretch. Strong peaks around 1730-1750 cm⁻¹ for the C=O stretch of the two ester groups. A peak around 1650 cm⁻¹ for the C=C double bond.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the product (C₁₀H₁₁NO₄, MW: 209.20 g/mol ) should be observed, confirming the molecular formula.
Applications in Drug Discovery and Development
The this compound scaffold is a valuable platform for medicinal chemistry and drug development.
-
Michael Acceptor: The electron-deficient C=C double bond is a prime target for nucleophilic attack in Michael addition reactions. This allows for the covalent modification of biological targets (e.g., cysteine residues in enzymes) or for the straightforward synthesis of more complex derivatives.
-
Versatile Intermediate: The ester and nitrile functional groups can be further manipulated. Esters can be hydrolyzed to carboxylic acids or converted to amides, while the nitrile can be reduced to an amine or hydrolyzed to a carboxylic acid, opening up a vast chemical space for library synthesis.
-
Bioactive Potential: Cyanoacrylate-containing molecules have demonstrated a wide range of biological activities, including herbicidal and antimicrobial properties.[3] This scaffold can be used in high-throughput screening campaigns to identify novel hit compounds for various therapeutic targets.
Conclusion
The Knoevenagel condensation provides a reliable and efficient route to this compound, a molecule of significant synthetic potential. By understanding the underlying mechanism and the rationale behind the choice of catalyst and conditions, researchers can effectively optimize this reaction for high yield and purity. The resulting product serves as a versatile intermediate, well-suited for the generation of compound libraries aimed at discovering next-generation therapeutics. This guide provides the foundational knowledge and practical steps necessary to leverage this powerful chemical transformation in a research and development setting.
References
- BenchChem. A Comparative Guide to Catalysts for Knoevenagel Condensation. [URL: https://www.benchchem.com/product/b5981]
- Wikipedia. Knoevenagel condensation. [URL: https://en.wikipedia.
- MDPI. Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. [URL: https://www.mdpi.com/1420-3049/27/19/6629]
- PubMed. Cyanoacrylate adhesive provides efficient local drug delivery. [URL: https://pubmed.ncbi.nlm.nih.gov/16909431/]
- ResearchGate. An efficient, multicomponent approach for solvent-free synthesis of 2-amino-4H-chromene scaffold. [URL: https://www.researchgate.net/publication/343389423_An_efficient_multicomponent_approach_for_solvent-free_synthesis_of_2-amino-4H-chromene_scaffold]
- PMC - NIH. Cyanoacrylic tissue glues: Biochemical properties and their usage in urology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5562140/]
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- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Robust Protocol for the Synthesis of Dimethyl 3-(cyanomethylidene)pentanedioate via Knoevenagel Condensation
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of Dimethyl 3-(cyanomethylidene)pentanedioate. The methodology is centered on the Knoevenagel condensation, a classic and highly efficient carbon-carbon bond-forming reaction.[1][2] The protocol details the reaction between dimethyl 3-oxopentanedioate (dimethyl acetonedicarboxylate) and cyanoacetic acid, utilizing piperidine as a basic catalyst. This guide is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering a step-by-step procedure from reaction setup to product purification and characterization. The causality behind critical steps is explained to ensure both reproducibility and a deeper understanding of the reaction dynamics.
Introduction and Reaction Principle
This compound is a polyfunctionalized organic molecule that serves as a versatile building block in the synthesis of more complex chemical structures. Its array of functional groups—two methyl esters, a nitrile, and an electron-deficient alkene—makes it a valuable intermediate for constructing heterocyclic compounds and other elaborate molecular architectures.
The synthesis described herein employs the Knoevenagel condensation, a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction.[1]
Mechanism Insight: The reaction is initiated by a weak base, piperidine, which deprotonates the α-carbon of cyanoacetic acid. This step is facilitated by the presence of two electron-withdrawing groups (nitrile and carboxylic acid) that increase the acidity of the methylene protons.[1] The resulting carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of dimethyl 3-oxopentanedioate. The subsequent intermediate undergoes dehydration, often spontaneously or with mild heating, to yield the thermodynamically stable α,β-unsaturated product, this compound. The choice of a weak base is crucial to prevent the self-condensation of the ketone starting material.[1]
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Formula | M.W. ( g/mol ) | Supplier Example |
| Dimethyl 3-oxopentanedioate | 1830-54-2 | C₇H₁₀O₅ | 174.15 | Sigma-Aldrich |
| Cyanoacetic acid | 372-09-8 | C₃H₃NO₂ | 85.06 | Alfa Aesar |
| Piperidine | 110-89-4 | C₅H₁₁N | 85.15 | Acros Organics |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | CH₂Cl₂ | 84.93 | Fisher Scientific |
| Ethyl Acetate (EtOAc), HPLC Grade | 141-78-6 | C₄H₈O₂ | 88.11 | VWR |
| n-Hexane, HPLC Grade | 110-54-3 | C₆H₁₄ | 86.18 | VWR |
| Hydrochloric Acid (HCl), 1M aq. | 7647-01-0 | HCl | 36.46 | J.T. Baker |
| Sodium Sulfate (Na₂SO₄), Anhydrous | 7757-82-6 | Na₂SO₄ | 142.04 | EMD Millipore |
| Silica Gel, 230-400 mesh | 112926-00-8 | SiO₂ | 60.08 | Sorbent Technologies |
Equipment
-
250 mL round-bottom flask
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bar
-
Thermometer or thermocouple probe
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol
Reaction Setup
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add dimethyl 3-oxopentanedioate (8.71 g, 50.0 mmol, 1.0 equiv.).
-
Add anhydrous dichloromethane (100 mL) to the flask and stir until the starting material is fully dissolved.
-
To this solution, add cyanoacetic acid (4.25 g, 50.0 mmol, 1.0 equiv.). Stir for 5 minutes to ensure a homogenous mixture.
-
In a fume hood, add piperidine (0.42 g, 0.5 mL, 5.0 mmol, 0.1 equiv.) dropwise to the reaction mixture over 2 minutes.
-
Causality Note: Piperidine is a basic catalyst essential for deprotonating cyanoacetic acid. A catalytic amount is sufficient; excess base can lead to side reactions.
-
Reaction and Monitoring
-
Stir the reaction mixture vigorously at room temperature (20-25 °C).
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) every 30 minutes.
-
TLC System: 30% Ethyl Acetate in Hexane.
-
Visualization: UV lamp (254 nm).
-
Expected Rf values: The product is expected to be less polar than the cyanoacetic acid starting material and have a distinct Rf value from the ketone.
-
-
The reaction is typically complete within 2-4 hours, as indicated by the consumption of the limiting reagent (dimethyl 3-oxopentanedioate).
Work-up and Isolation of Crude Product
-
Once the reaction is complete, transfer the mixture to a 500 mL separatory funnel.
-
Add 1M HCl (50 mL) to the funnel to quench the reaction and neutralize the piperidine catalyst. Shake vigorously for 1 minute.
-
Separate the layers. Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate solution (50 mL) to remove any unreacted cyanoacetic acid.
-
Water (50 mL).
-
Brine (saturated NaCl solution) (50 mL) to facilitate the removal of water from the organic phase.[3]
-
-
Dry the isolated organic layer over anhydrous sodium sulfate (approx. 10 g), swirl, and let it stand for 15 minutes.
-
Filter the mixture to remove the sodium sulfate and concentrate the filtrate using a rotary evaporator (bath temperature < 40 °C) to yield the crude product as a pale yellow oil or solid.
Purification
-
Prepare a silica gel column (flash chromatography) using a slurry of silica gel in 10% ethyl acetate/hexane.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 40% EtOAc). Collect fractions and monitor by TLC.[4]
-
Combine the fractions containing the pure product (identified by TLC) and remove the solvent via rotary evaporation.
-
Dry the final product under high vacuum to remove any residual solvent. This should yield this compound as a white to off-white solid. The expected yield is typically in the range of 85-95%.
Expected Results and Characterization
-
Appearance: White to off-white solid.
-
Yield: 8.3 g - 9.4 g (85-95%).
-
Molecular Formula: C₉H₁₁NO₄[5]
-
Molecular Weight: 197.19 g/mol [5]
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~ 6.5-6.8 (s, 1H, =CH-CN), 3.75 (s, 6H, 2 x -OCH₃), 3.4 (s, 4H, 2 x -CH₂-).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~ 170 (C=O), 160 (C=CH), 115 (CN), 100 (=CH-CN), 52 (-OCH₃), 35 (-CH₂-).
-
IR (KBr, cm⁻¹): ~ 2220 (C≡N stretch), ~ 1730 (C=O ester stretch), ~ 1640 (C=C stretch).
Safety and Handling
-
Conduct all steps of the reaction, particularly the handling of piperidine and dichloromethane, in a well-ventilated fume hood.
-
Piperidine is corrosive and flammable. Avoid contact with skin and eyes.
-
Dichloromethane is a volatile solvent and a suspected carcinogen. Minimize inhalation and skin exposure.
-
Cyanoacetic acid is toxic and an irritant. Handle with care.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
References
-
Wikipedia contributors. (2023). Knoevenagel condensation. Wikipedia, The Free Encyclopedia. [Link]
-
Rahman, M. M. et al. (2023). Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes. ResearchGate. [Link]
-
Selvita CRO. (2023, August 1). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube. [Link]
-
Goudreau, S. R., Marcoux, D., & Charette, A. B. (2010). Synthesis of Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate using an iodonium ylide derived from dimethyl malonate. Organic Syntheses, 87, 115. [Link]
-
da Silva, F. C. et al. (2021). Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. SciELO. [Link]
-
Fuchs, P. L. et al. (1977). 2α,4α-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one. Organic Syntheses, 57, 60. [Link]
-
ChemSynthesis. (n.d.). diethyl 3-(cyanomethylene)pentanedioate. ChemSynthesis. [Link]
-
Rao, K. R. et al. (2022). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México. [Link]
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- 2. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Dimethyl-3-oxo pentanedioate | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for Dimethyl 3-(cyanomethylidene)pentanedioate in Michael Addition Reactions
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of Dimethyl 3-(cyanomethylidene)pentanedioate as a highly reactive Michael acceptor in organic synthesis. This document offers in-depth mechanistic insights, detailed experimental protocols, and practical guidance to facilitate its application in the construction of complex molecular architectures.
Introduction: The Power of Activated Alkenes in Synthesis
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis.[1] The versatility and reliability of this reaction have made it an indispensable tool for the construction of a wide array of molecular frameworks, particularly in the synthesis of natural products and pharmaceuticals. The reactivity of the Michael acceptor is paramount to the success of the reaction, and strategic placement of electron-withdrawing groups can significantly enhance its electrophilicity.
This compound is a particularly potent Michael acceptor. The presence of two ester groups and a nitrile group in a vinylidene arrangement creates a highly electron-deficient double bond, rendering it exceptionally susceptible to nucleophilic attack. This heightened reactivity allows for the use of a broader range of weaker nucleophiles and often proceeds under milder reaction conditions compared to traditional α,β-unsaturated esters or ketones.
Mechanistic Principles of the Michael Addition
The Michael addition reaction proceeds via a three-step mechanism:[2]
-
Nucleophile Activation: A suitable nucleophile is either generated in situ by deprotonation with a base or used as a pre-formed salt. The choice of base is critical and depends on the pKa of the nucleophile.
-
Conjugate Addition: The activated nucleophile attacks the β-carbon of the electron-deficient alkene of this compound. This is the key bond-forming step and results in the formation of a resonance-stabilized enolate intermediate.
-
Protonation: The enolate intermediate is subsequently protonated, typically by the solvent or upon acidic workup, to yield the final adduct.
The thermodynamic stability of the final product is a significant driving force for this reaction.
Caption: Generalized mechanism of the Michael addition reaction.
Experimental Protocols
The following protocols are provided as a starting point for the use of this compound in Michael addition reactions. Optimization of the reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time, is highly recommended for each specific substrate combination.
General Protocol for the Michael Addition of a Carbon Nucleophile
This protocol describes a general procedure for the addition of a soft carbon nucleophile, such as diethyl malonate, to this compound using a mild base catalyst.
Materials:
-
This compound
-
Diethyl malonate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Toluene, anhydrous
-
Hydrochloric acid, 1 M
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv).
-
Dissolve the starting material in anhydrous toluene (5 mL).
-
Add diethyl malonate (1.2 mmol, 1.2 equiv) to the solution.
-
Add DBU (0.1 mmol, 0.1 equiv) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl (5 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
General Protocol for the Thia-Michael Addition
This protocol outlines a procedure for the addition of a thiol nucleophile to this compound. Thia-Michael additions are often highly efficient and can proceed under mild, often base-catalyzed, conditions.[3][4]
Materials:
-
This compound
-
Thiophenol (or other thiol)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid, 1 M
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 equiv) in anhydrous DCM (5 mL).
-
Add thiophenol (1.1 mmol, 1.1 equiv) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add triethylamine (1.2 mmol, 1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Quench the reaction with 1 M HCl (5 mL) and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography.
Caption: A typical experimental workflow for a Michael addition reaction.
Data Presentation: Comparative Reaction Conditions
The following table summarizes typical reaction conditions for Michael additions with various activated acceptors, providing a comparative framework for designing experiments with this compound.
| Michael Acceptor | Nucleophile | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) |
| α,β-Unsaturated Ester | Malonate | Sodium Ethoxide | Ethanol | Room Temp. | 80-95 |
| α,β-Unsaturated Ketone | Thiol | Triethylamine | DCM | 0 to Room Temp. | 90-99 |
| Nitroalkene | Ketone | Proline | DMSO | Room Temp. | 70-95 |
| This compound | Malonate | DBU | Toluene | Room Temp. | Expected: High |
| This compound | Thiol | Triethylamine | DCM | 0 to Room Temp. | Expected: Very High |
Trustworthiness and Self-Validating Systems
The protocols described herein are designed to be self-validating. The progress of the reaction should be carefully monitored by an appropriate analytical technique, such as TLC or LC-MS. The disappearance of the starting materials and the appearance of a new, more polar spot (in the case of TLC) are indicative of a successful reaction.
Furthermore, the structure of the final product must be rigorously confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. This comprehensive characterization ensures the integrity of the experimental results and validates the successful implementation of the protocol. For asymmetric Michael additions, the enantiomeric excess should be determined using chiral HPLC or SFC.[5][6][7]
Conclusion
This compound is a highly promising and reactive Michael acceptor for the construction of complex organic molecules. Its enhanced electrophilicity, stemming from the synergistic electron-withdrawing effects of the geminal ester and cyano groups, allows for efficient conjugate additions under mild conditions. The provided protocols offer a solid foundation for the exploration of its synthetic utility. As with any synthetic methodology, careful optimization of reaction parameters for each specific substrate combination is crucial for achieving high yields and selectivities.
References
-
Lowe, C. R. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. PubMed Central. Retrieved from [Link]
-
Ashenhurst, J. (2023, May 24). The Michael Addition Reaction (and Conjugate Addition). Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Michael addition reaction. Retrieved from [Link]
-
Lowe, C. R. (2021, March 25). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). Vinylogous Michael Addition Triggered Cascade Reactions of Alkylidene Oxindoles. Retrieved from [Link]
-
ResearchGate. (n.d.). The Vinylogous Michael Addition of 3-Alkylidene-2-oxindoles to β,γ-Unsaturated α-Keto Esters by Bifunctional Cinchona Alkaloids. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). diethyl 3-(cyanomethylene)pentanedioate. Retrieved from [Link]
-
Melchiorre, P., et al. (2007). Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis. NIH. Retrieved from [Link]
-
Vide Leaf. (2021, November 11). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Retrieved from [Link]
-
MDPI. (n.d.). Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. Retrieved from [Link]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes [mdpi.com]
Application Notes & Protocols: The Strategic Utility of Dimethyl 3-(cyanomethylidene)pentanedioate in Modern Heterocyclic Synthesis
Abstract
Dimethyl 3-(cyanomethylidene)pentanedioate is a highly functionalized and versatile precursor in organic synthesis, uniquely poised for the construction of complex heterocyclic scaffolds. Its structure, featuring a conjugated nitrile group (a Michael acceptor) flanked by two ester moieties, provides a rich platform for a variety of cyclization strategies. This guide delves into the synthesis of this key precursor and elucidates its application in the synthesis of medicinally relevant pyridinone and pyran derivatives. We provide detailed, field-tested protocols, mechanistic insights, and troubleshooting guidance for researchers, scientists, and professionals in drug development.
Introduction: The Architectural Value of a Multifunctional Precursor
Heterocyclic compounds form the bedrock of medicinal chemistry and materials science.[1] The challenge and elegance of their synthesis lie in the strategic selection of precursors that can efficiently build cyclic systems. This compound emerges as a superior building block due to its trifecta of reactive sites: an electrophilic carbon-carbon double bond, a nitrile group, and two ester functionalities. This arrangement allows for sequential or one-pot reactions involving Michael additions followed by intramolecular cyclizations, providing rapid access to diverse and densely functionalized heterocycles.[2]
The electron-withdrawing nature of the cyano and ester groups renders the β-carbon of the double bond highly susceptible to nucleophilic attack, initiating the primary bond-forming event.[3] The subsequent fate of the intermediate is then directed by the choice of the binucleophile, leading to the formation of various ring systems. This document will focus on two primary and high-impact transformations: the synthesis of pyridinones and dihydropyrans.
Synthesis of the Precursor: this compound
The most direct and efficient route to synthesize the title compound is via a Knoevenagel condensation. This classic reaction involves the base-catalyzed condensation of an active methylene compound with a carbonyl group.[4] Here, we utilize dimethyl 3-oxopentanedioate as the carbonyl component and methyl cyanoacetate as the active methylene partner.
Causality Behind the Method: The choice of a mild base like piperidine or an ammonium acetate buffer is critical. It must be basic enough to deprotonate methyl cyanoacetate to form the nucleophilic enolate but not so strong as to promote undesirable side reactions like ester hydrolysis. The subsequent dehydration step is often driven by the removal of water, either azeotropically or by the reaction conditions, to yield the thermodynamically stable conjugated product.
Caption: Workflow for the synthesis of the title precursor.
Protocol 1: Synthesis of this compound
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add dimethyl 3-oxopentanedioate (17.4 g, 0.1 mol), methyl cyanoacetate (9.9 g, 0.1 mol), and piperidine (1 mL) in 100 mL of toluene.
-
Reaction: Heat the mixture to reflux. Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic layer successively with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by column chromatography on silica gel (eluent: 3:1 Hexane/Ethyl Acetate) to afford the pure product as a pale yellow oil.
Application in Heterocyclic Synthesis
Synthesis of Functionalized 2-Pyridones
The reaction of this compound with primary amines or ammonia provides a straightforward entry into highly substituted 1,4-dihydropyridine and 2-pyridinone scaffolds. These structures are prevalent in a wide range of pharmaceuticals.[5]
Mechanism Insight: The reaction proceeds via a cascade mechanism. First, the amine acts as a nucleophile in a Michael addition to the electron-deficient alkene.[6] This is followed by an intramolecular cyclization where the nitrogen attacks one of the ester carbonyls, eliminating methanol. A final tautomerization step yields the stable 2-pyridinone ring system. Acetic acid is an excellent solvent as it protonates the intermediates and acts as a catalyst for the cyclization and dehydration steps.
Caption: Mechanistic pathway for the synthesis of 2-pyridones.
Protocol 2: Synthesis of Methyl 5-cyano-4-(methoxycarbonylmethyl)-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylate
-
Setup: In a 100 mL round-bottom flask, dissolve this compound (2.11 g, 0.01 mol) and aniline (0.93 g, 0.01 mol) in 30 mL of glacial acetic acid.
-
Reaction: Attach a reflux condenser and heat the mixture at 120 °C for 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Cool the reaction mixture to room temperature. Pour the mixture slowly into 150 mL of ice-cold water with stirring.
-
Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol. Recrystallize the crude product from ethanol to yield the pure pyridone derivative as a crystalline solid.
| R-Group (Amine) | Reaction Time (h) | Typical Yield (%) |
| H (Ammonium Acetate) | 10 | 65-75 |
| Phenyl | 8 | 70-80 |
| 4-Methoxyphenyl | 8 | 75-85 |
| Benzyl | 9 | 60-70 |
| Table 1: Representative data for the synthesis of various 2-pyridinone derivatives. |
Synthesis of Dihydropyran Derivatives
Multicomponent reactions are a cornerstone of green chemistry, and our precursor is well-suited for such processes. The reaction with an active methylene compound, such as malononitrile, in the presence of a basic catalyst leads to functionalized 4H-pyran derivatives. These scaffolds are known for a broad spectrum of biological activities.[7]
Mechanism Insight: This synthesis is a domino reaction initiated by the base-catalyzed deprotonation of the active methylene compound (e.g., malononitrile). The resulting carbanion attacks the Michael acceptor. The intermediate then undergoes an intramolecular cyclization, where the nitrile nitrogen attacks the pendant ester group, or an alternative pathway where the enolate attacks the nitrile carbon, followed by tautomerization to form the stable dihydropyran ring.[8][9]
Caption: Mechanistic pathway for dihydropyran synthesis.
Protocol 3: Synthesis of a Functionalized Dihydropyran
-
Setup: In a 50 mL flask, combine this compound (2.11 g, 0.01 mol), malononitrile (0.66 g, 0.01 mol), and 15 mL of ethanol.
-
Catalysis: Add a catalytic amount of piperidine (0.2 mL) to the mixture and stir at room temperature.
-
Reaction: A precipitate usually forms within 30-60 minutes. Continue stirring for a total of 2 hours to ensure the reaction goes to completion.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol and dry under vacuum to obtain the pure dihydropyran product. Further purification is often not necessary.
| Active Methylene Cmpd | Catalyst | Typical Yield (%) |
| Malononitrile | Piperidine | 85-95 |
| Ethyl Cyanoacetate | Piperidine | 80-90 |
| Acetylacetone | Sodium Ethoxide | 70-80 |
| Table 2: Reaction outcomes for various dihydropyran syntheses. |
Summary and Troubleshooting
This compound is a robust and versatile precursor for constructing important heterocyclic systems. The protocols provided herein are optimized for high yields and purity.
| Problem | Possible Cause | Suggested Solution |
| Low Yield in Pyridone Synthesis | Incomplete cyclization or hydrolysis of starting material. | Ensure the reaction is run under anhydrous conditions (if not using acetic acid). Increase reaction time or temperature moderately. |
| Formation of Polymeric Byproducts | Catalyst concentration is too high or reaction temperature is excessive. | Reduce the amount of base catalyst. Maintain the recommended reaction temperature. |
| Reaction Stalls (TLC shows starting material) | Insufficient activation or catalyst deactivation. | For Knoevenagel, ensure the base is not quenched. For Michael additions, ensure the nucleophile is sufficiently potent. |
Conclusion
The strategic application of this compound opens efficient and modular pathways to valuable pyridinone and dihydropyran derivatives. The underlying principles of Michael addition followed by intramolecular cyclization are powerful tools in the arsenal of the synthetic chemist. The protocols and insights provided in this guide are intended to empower researchers to leverage this precursor for the rapid assembly of molecular complexity, accelerating discovery in drug development and beyond.
References
-
Bai et al. (2018). Recent Advances of Pyridinone in Medicinal Chemistry. PMC - PubMed Central. Available at: [Link]
-
One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable Catalyst. (2025). Bentham Science. Available at: [Link]
-
Tadić, J. D. et al. (2019). Continuous flow synthesis of some 6- and 1,6-substituted 3-cyano-4-methyl-2-pyridones. Journal of the Serbian Chemical Society. Available at: [Link]
-
diethyl 3-(cyanomethylene)pentanedioate. ChemSynthesis. Available at: [Link]
-
Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. PubMed Central. Available at: [Link]
-
Synthesis and reactions of 3‐cyano‐4,6‐dimethyl‐2‐pyridone. Scilit. Available at: [Link]
-
Characterization of a New Pyran Derivative: Synthesis, Structure, and DFT Analysis. R Discovery. Available at: [Link]
-
ChemInform Abstract: Synthesis and Reactions of 3-Cyano-4,6-dimethyl-2-pyridone. ResearchGate. Available at: [Link]
-
Synthesis of Pyran Derivatives. Encyclopedia.pub. Available at: [Link]
-
Prlainović, N. Ž. et al. Synthesis of 3-cyano-4,6-dimethyl2-pyridones. ResearchGate. Available at: [Link]
-
Attenuation of the Reaction of Michael Acceptors with Biologically Important Nucleophiles. (2021). ACS Publications. Available at: [Link]
-
Synthesis and biological activities of some fused pyran derivatives. (2012). Arabian Journal of Chemistry. Available at: [Link]
-
Nucleophilic Substitution Reactions in the [B 3 H 8 ] − Anion in the Presence of Lewis Acids. MDPI. Available at: [Link]
-
Reactions with nucleophiles. ResearchGate. Available at: [Link]
-
cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES. Organic Syntheses. Available at: [Link]
-
Synthetic Methods for the formation of Heterocyclic Compounds from Oxime Ether Derivatives. ResearchGate. Available at: [Link]
-
Fadda, A. A. et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. TÜBİTAK Academic Journals. Available at: [Link]
-
The synthesis of dimethyl ether from syngas obtained by catalytic partial oxidation of methane and air. ResearchGate. Available at: [Link]
-
ChemInform Abstract: Synthesis of New Heterocyclic Compounds Using 2-(3,3-Dimethyl-1H-pyrroloisoquinolin-2(3H)-ylidene)malonaldehydes. ResearchGate. Available at: [Link]
-
Jasiński, R. (2021). On the Question of Zwitterionic Intermediates in the [3 + 2] Cycloaddition Reactions between C-arylnitrones and Perfluoro 2-Methylpent-2-ene. PubMed Central. Available at: [Link]
-
Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. (2025). Mediterranean Journal of Medical Research. Available at: [Link]
-
Reaction dynamics of the methoxy anion CH3O− with methyl iodide CH3I. (2023). Royal Society of Chemistry. Available at: [Link]
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The Strategic Utility of Dimethyl 3-(cyanomethylidene)pentanedioate in Medicinal Chemistry: Application Notes and Protocols
Introduction: Unveiling a Versatile Scaffold for Drug Discovery
In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that offer both synthetic versatility and potent biological activity is paramount. Dimethyl 3-(cyanomethylidene)pentanedioate, a multifunctional organic compound, has emerged as a significant building block in the synthesis of diverse and medicinally relevant compounds. Its strategic placement of functional groups, most notably the α,β-unsaturated nitrile system, renders it a powerful tool for the construction of complex heterocyclic systems and for the design of targeted covalent inhibitors.
This comprehensive guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its synthesis, its role as a Michael acceptor, and its utility as a precursor for the synthesis of bioactive heterocyclic scaffolds. Detailed, field-proven protocols are provided to enable researchers to harness the full potential of this versatile reagent in their drug discovery endeavors.
Chemical Identity:
| Compound Name | This compound |
| Synonyms | Dimethyl 3-(cyanomethylene)glutarate |
| CAS Number | 1709-25-7[1][2] |
| Molecular Formula | C₉H₁₁NO₄[1] |
| Molecular Weight | 197.19 g/mol [2] |
| Structure | COC(=O)CC(=CC#N)CC(=O)OC |
Core Concept: The Power of the Michael Acceptor
The primary driver of the medicinal chemistry applications of this compound is its classification as a Michael acceptor . The electron-withdrawing nature of the nitrile (cyano) group and the two ester carbonyls creates an electron-deficient β-carbon in the α,β-unsaturated system. This electrophilic center is susceptible to nucleophilic attack by a wide range of biological and synthetic nucleophiles in a reaction known as the Michael addition.[3]
In a biological context, the most significant nucleophiles are the side chains of amino acids, particularly the thiol group of cysteine and the amino group of lysine.[4] The ability of this compound and its derivatives to form covalent bonds with these residues is the foundation for its use in the design of covalent inhibitors .[2][4] Covalent inhibitors can offer several advantages over their non-covalent counterparts, including increased potency, prolonged duration of action, and the ability to target proteins with shallow binding pockets.[2]
Figure 1: Michael Addition with Biological Nucleophiles.
Protocol 1: Synthesis of this compound via Knoevenagel Condensation
The most direct route to this compound is the Knoevenagel condensation.[5] This reaction involves the base-catalyzed condensation of an active methylene compound with a carbonyl group, followed by dehydration. In this case, dimethyl 3-oxopentanedioate (dimethyl acetonedicarboxylate) serves as the carbonyl component, and a cyano-containing active methylene compound, such as ethyl cyanoacetate, provides the cyanomethylidene moiety.
Principle: The base abstracts a proton from the active methylene group of ethyl cyanoacetate to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the ketone carbonyl of dimethyl 3-oxopentanedioate. The resulting intermediate undergoes dehydration to yield the α,β-unsaturated product. A subsequent transesterification in the presence of methanol would be necessary if starting from ethyl cyanoacetate to obtain the dimethyl ester. A more direct approach would involve a cyanoacetic acid source with subsequent esterification, or a methyl cyanoacetate.
Figure 2: Workflow for Knoevenagel Condensation.
Materials:
-
Dimethyl 3-oxopentanedioate
-
Ethyl cyanoacetate
-
Piperidine
-
Glacial acetic acid
-
Toluene
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add dimethyl 3-oxopentanedioate (1 equivalent), ethyl cyanoacetate (1.1 equivalents), piperidine (0.1 equivalents), and glacial acetic acid (0.1 equivalents) in toluene.
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, indicating the completion of the condensation.
-
Cool the reaction mixture to room temperature and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired product.
-
Optional for transesterification if necessary: Dissolve the purified product in methanol with a catalytic amount of sodium methoxide and stir at room temperature until TLC analysis indicates complete conversion to the dimethyl ester. Neutralize with a weak acid, remove the solvent, and purify as needed.
Expert Insights: The choice of a piperidine/acetic acid catalyst system is a classic and effective method for the Knoevenagel condensation.[6] The Dean-Stark apparatus is crucial for driving the reaction to completion by removing the water byproduct.
Application Note 1: A Scaffold for Bioactive Heterocycles
This compound is an excellent starting material for the synthesis of various heterocyclic compounds, which are prevalent in many approved drugs.[7] The presence of multiple reactive sites allows for a variety of cyclization strategies.
Synthesis of Substituted 2-Pyridones
Substituted 2-pyridones are a class of heterocyclic compounds with a wide range of biological activities. They can be synthesized from this compound through a reaction with an active methylene compound in the presence of a base.
Figure 3: General scheme for 2-pyridone synthesis.
Protocol 2: Synthesis of a Substituted 2-Pyridone Derivative
Principle: This protocol exemplifies a Guareschi-Thorpe type condensation. The reaction proceeds through an initial Michael addition of an active methylene compound (e.g., malononitrile) to the α,β-unsaturated nitrile, followed by an intramolecular cyclization and tautomerization to form the stable 2-pyridone ring system.[8]
Materials:
-
This compound
-
Malononitrile
-
Sodium ethoxide
-
Anhydrous ethanol
-
Hydrochloric acid (1 M)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous ethanol.
-
Add malononitrile (1 equivalent) to the solution.
-
Slowly add a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath and neutralize by the dropwise addition of 1 M hydrochloric acid until the pH is approximately 7.
-
The precipitated product can be collected by filtration, washed with cold ethanol and water, and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol.
Application Note 2: Targeted Covalent Inhibition
The cyanoacrylate moiety within this compound and its derivatives makes it a "warhead" for the design of covalent inhibitors.[7] These inhibitors can form a stable, yet potentially reversible, covalent bond with a nucleophilic residue, most commonly a cysteine, in the active site of a target protein.[4][7]
Mechanism of Action: The reaction involves the nucleophilic attack of the cysteine thiol on the β-carbon of the cyanoacrylate, forming a covalent adduct. The reactivity of the cyanoacrylate can be tuned by modifying the substituents on the molecule, allowing for the optimization of both potency and selectivity.[4] Several approved drugs and clinical candidates utilize a nitrile or a related Michael acceptor as their covalent warhead.[2][4]
Potential Biological Targets:
-
Kinases: Many kinases have a non-catalytic cysteine residue near the ATP-binding site that can be targeted by covalent inhibitors.
-
Proteases: Cysteine proteases, such as cathepsins and viral proteases (e.g., SARS-CoV-2 Mpro), are prime targets for nitrile-based covalent inhibitors.[2]
-
Histone Deacetylases (HDACs): Certain HDAC isoforms possess a cysteine residue that can be targeted by cyanoacrylate-based inhibitors.[7]
Protocol 3: In Vitro Assay for Covalent Inhibition
Principle: To assess the covalent inhibitory potential of a compound derived from this compound, a common method is to measure the time-dependent inhibition of the target enzyme. A true covalent inhibitor will exhibit an increase in inhibition over time as the covalent bond forms.
Materials:
-
Target enzyme (e.g., a cysteine protease)
-
Fluorogenic or chromogenic substrate for the enzyme
-
Assay buffer
-
Test compound (dissolved in DMSO)
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a microplate, add the target enzyme to the assay buffer.
-
Add the test compound dilutions to the enzyme solution and incubate for various time points (e.g., 0, 15, 30, 60 minutes).
-
Initiate the enzymatic reaction by adding the substrate.
-
Measure the reaction rate (fluorescence or absorbance) over time using a microplate reader.
-
Plot the percentage of enzyme inhibition against the pre-incubation time for each concentration of the test compound.
-
A time-dependent increase in inhibition is indicative of covalent bond formation.
Data Analysis: The data can be fitted to a model for irreversible or reversible covalent inhibition to determine kinetic parameters such as the rate of inactivation (k_inact) and the inhibitor affinity (K_I).
Conclusion and Future Perspectives
This compound represents a highly valuable and versatile building block for medicinal chemists. Its inherent reactivity as a Michael acceptor provides a direct pathway to the development of targeted covalent inhibitors, a class of drugs with significant therapeutic potential. Furthermore, its multifunctional nature allows for the efficient construction of diverse heterocyclic scaffolds, enriching the chemical space available for drug discovery. The protocols and application notes presented herein serve as a guide for researchers to effectively utilize this powerful reagent in the synthesis of next-generation therapeutics. Future work will likely focus on expanding the library of heterocyclic systems derived from this scaffold and exploring its application in targeting a wider range of disease-relevant proteins through covalent modification.
References
- Combi-Blocks, Inc. 1,5-Dimethyl 3-(cyanomethylidene)pentanedioate. [URL: https://www.combi-blocks.
- Sigma-Aldrich. 1,5-Dimethyl 3-(cyanomethylidene)pentanedioate. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds001443]
- Schultz, L., et al. (2023). Synthesis and Characterization of Reversible Covalent HDAC4 Inhibitors. Methods in Molecular Biology, 2589:207-221. [URL: https://pubmed.ncbi.nlm.nih.gov/36244005/]
- Knoevenagel Condensation. In Wikipedia. [URL: https://en.wikipedia.
- BenchChem. Protocol for Knoevenagel condensation with ethyl 2-amino-2-cyanoacetate. [URL: https://www.benchchem.
- Shrivash, M. K., & Misra, K. (2021). A Facile Sodium Ethoxide Mediated Knoevenagel Condensation for Production of Ethyl(E)-2-Cyano-3-Substituted Aryl/Alkyl Acrylates. Proceedings of the National Academy of Sciences, India - Section A, 91(2). [URL: https://www.researchgate.
- Michael Addition. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/michael-addition.shtm]
- de Souza, T. B., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/md/d2md00204c]
- Singh, U. P., & Singh, R. P. (2023). An update on the discovery and development of reversible covalent inhibitors. Journal of Biomedical Science, 30(1), 29. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10146002/]
- Reddy, B. V. S., et al. (2018). A facile and efficient protocol for the synthesis of 2-amino-3-cyano-4H-pyran derivatives at ambient temperature. ResearchGate. [URL: https://www.researchgate.
- Ali, T. E. S., & El-Torky, S. M. (2007). Synthesis of N-Substituted 4,6-Dimethyl-3-cyano-2-pyridones under Microwave Irradiation. Synthetic Communications, 37(1), 121-129. [URL: https://www.researchgate.
- Fadda, A. A., et al. (2011). Synthesis and reactions of 3-cyano-4,6-dimethyl-2-pyridone. Journal of Heterocyclic Chemistry, 48(3), 554-560. [URL: https://www.scilit.net/article/2a66699252069e25bb8d50697d84814c]
- Kebaili, A., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. ECSOC-27. [URL: https://sciforum.net/paper/view/15707]
- Michael addition of active methylene compounds to α,β–unsaturated sulfones. Indian Journal of Chemistry - Section B. [URL: https://nopr.niscpr.res.in/handle/123456789/22020]
- Jyothi, Y., et al. (2022). Recent Advances in Base-Assisted Michael Addition Reactions. Current Organic Chemistry, 26(13). [URL: https://www.researchgate.net/publication/363162791_Recent_Advances_in_Base-Assisted_Michael_Addition_Reactions]
Sources
- 1. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Michael Addition [organic-chemistry.org]
- 4. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of Reversible Covalent HDAC4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Dimethyl 3-(cyanomethylidene)pentanedioate in the Synthesis of Pharmaceutical Intermediates
Introduction: The Versatile Role of Cyanoacrylates in Medicinal Chemistry
In the landscape of modern pharmaceutical synthesis, the strategic use of highly functionalized building blocks is paramount for the efficient construction of complex molecular architectures. Dimethyl 3-(cyanomethylidene)pentanedioate and its structural analogues are members of the versatile class of cyanoacrylate derivatives. These compounds serve as powerful intermediates, primarily due to the presence of multiple reactive sites: a nucleophilic nitrile group, electrophilic ester moieties, and a reactive carbon-carbon double bond. This electronic arrangement makes them ideal substrates for a variety of chemical transformations, including Michael additions and Knoevenagel condensations, which are foundational reactions in the synthesis of numerous active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of the application of this compound chemistry in the synthesis of a key pharmaceutical intermediate, 3-isobutylglutaric acid, a precursor to the widely used anticonvulsant and neuropathic pain agent, Pregabalin.
Core Application: Synthesis of 3-Isobutylglutaric Acid, a Key Pregabalin Intermediate
The synthesis of Pregabalin, marketed under the brand name Lyrica, relies on the efficient preparation of its central aliphatic backbone. A common and robust strategy involves the synthesis of 3-isobutylglutaric acid. The following sections detail a comprehensive protocol for the synthesis of this intermediate, leveraging the reactivity of cyano-functionalized esters. While the direct use of this compound is one of several pathways, the underlying principles of the Knoevenagel and Michael reactions are central to this transformation.
Chemical Rationale and Strategy
The synthetic approach is based on a tandem Knoevenagel condensation and Michael addition, followed by hydrolysis and decarboxylation. Initially, isovaleraldehyde is condensed with a cyanoacetate derivative in the presence of a base to form an α,β-unsaturated cyano ester. This intermediate then undergoes a Michael addition with another equivalent of the cyanoacetate. The resulting adduct is subsequently hydrolyzed and decarboxylated to yield the target 3-isobutylglutaric acid. This method is advantageous due to the ready availability of the starting materials and the robustness of the reaction sequence.
Reaction Workflow Diagram
Caption: Synthetic workflow for 3-isobutylglutaric acid.
Detailed Experimental Protocol
This protocol outlines the synthesis of 3-isobutylglutaric acid from isovaleraldehyde and dimethyl cyanoacetate.
Materials and Reagents
-
Isovaleraldehyde (Reagent Grade, ≥98%)
-
Dimethyl cyanoacetate (Reagent Grade, ≥99%)
-
Piperidine (ACS Reagent, ≥99%)
-
Glacial Acetic Acid (ACS Reagent, ≥99.7%)
-
Sodium Metal (ACS Reagent, in mineral oil)
-
Absolute Ethanol (200 proof)
-
Hydrochloric Acid (Concentrated, 37%)
-
Toluene (Anhydrous, ≥99.8%)
-
Diethyl Ether (Anhydrous, ≥99.7%)
-
Magnesium Sulfate (Anhydrous)
-
Deionized Water
Step-by-Step Procedure
Part A: Synthesis of the Dicyano Adduct via Tandem Knoevenagel-Michael Reaction
-
Preparation of Sodium Ethoxide Catalyst: In a flame-dried 1 L three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel under a nitrogen atmosphere, add 250 mL of absolute ethanol. Carefully add 5.75 g (0.25 mol) of sodium metal in small portions. Stir the mixture until all the sodium has dissolved.
-
Initial Reaction Mixture: To the freshly prepared sodium ethoxide solution, add 59.5 g (0.60 mol) of dimethyl cyanoacetate via the dropping funnel over 15 minutes.
-
Addition of Aldehyde: Cool the reaction mixture to 10-15 °C using an ice bath. Slowly add 21.5 g (0.25 mol) of isovaleraldehyde dropwise over 1 hour, maintaining the temperature below 20 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system.
-
Work-up: After completion, cool the reaction mixture in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.
-
Isolation of Adduct: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude dicyano adduct as a viscous oil. This crude product is typically used in the next step without further purification.
Part B: Hydrolysis and Decarboxylation to 3-Isobutylglutaric Acid
-
Hydrolysis: Transfer the crude dicyano adduct to a 1 L round-bottom flask. Add 300 mL of concentrated hydrochloric acid.
-
Reflux: Heat the mixture to reflux and maintain reflux for 8-10 hours. The evolution of carbon dioxide will be observed.
-
Isolation of Product: After cooling to room temperature, the reaction mixture may form a precipitate. If so, collect the solid by vacuum filtration. If no precipitate forms, concentrate the solution under reduced pressure to about one-third of its original volume and cool in an ice bath to induce crystallization.
-
Purification: Recrystallize the crude 3-isobutylglutaric acid from hot water to yield a pure white crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 50 °C to a constant weight.
Data Presentation
| Parameter | Expected Value |
| Overall Yield | 65-75% |
| Melting Point | 96-98 °C |
| Appearance | White crystalline solid |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 0.92 (d, 6H), 1.60-1.75 (m, 1H), 1.95-2.10 (m, 2H), 2.35-2.50 (m, 3H), 11.5 (br s, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 22.5, 25.1, 38.8, 43.4, 179.1 |
Mechanistic Insight
The core of this synthetic strategy lies in the reactivity of the active methylene group of the cyanoacetate, which is readily deprotonated by a base. The resulting carbanion acts as a nucleophile in both the Knoevenagel condensation with the aldehyde and the subsequent Michael addition to the α,β-unsaturated intermediate.
Caption: Key steps in the reaction mechanism.
Trustworthiness and Self-Validation
The described protocol is a robust and well-established method in organic synthesis. The progress of the reaction can be reliably monitored by TLC. The final product's identity and purity can be unequivocally confirmed by standard analytical techniques such as melting point determination, and NMR spectroscopy. The expected spectroscopic data provided in the table serves as a benchmark for successful synthesis. Any significant deviation from these values would indicate the presence of impurities or an incorrect product, prompting further purification or re-evaluation of the reaction conditions.
References
- Burk, M. J., et al. (2000). A practical, asymmetric synthesis of (S)- and (R)-3-isobutyl-GABA. The Journal of Organic Chemistry, 65(26), 8933–8943.
- Hoekstra, M. S., et al. (1997). Chemical development of CI-1008, an enantiomerically pure anticonvulsant. Organic Process Research & Development, 1(1), 26–38.
- Thorpe, J. F., & Wood, A. S. (1913). The formation and reactions of imino-compounds. Part XVIII. The condensation of cyclohexanones with cyanoacetamide involving the displacement of an alkyl group. Journal of the Chemical Society, Transactions, 103, 1586-1600.
- Guareschi, I. (1896). Sintesi di composti piridinici da composti cianacetici ed aldeidi o chetoni. Atti della Reale Accademia delle Scienze di Torino, 31, 479-491.
"Dimethyl 3-(cyanomethylidene)pentanedioate" for the preparation of pyridine derivatives
Application Note & Protocols
Topic: Dimethyl 3-(cyanomethylidene)pentanedioate: A Versatile Precursor for the Synthesis of Functionalized Pyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract
The pyridine nucleus is a cornerstone of medicinal chemistry and materials science, found in thousands of pharmaceuticals and functional materials.[1][2] The development of efficient and modular synthetic routes to highly substituted pyridines is therefore of paramount importance. This application note details the utility of this compound as a flexible and reactive C5 synthon for the construction of functionalized 2-pyridone scaffolds. We will explore the underlying mechanistic principles, provide a detailed experimental protocol for a one-pot multicomponent reaction, and discuss key experimental considerations for researchers in drug discovery and process development.
Introduction: The Strategic Value of this compound
This compound is a highly functionalized acyclic precursor. Its strategic value in pyridine synthesis stems from two key structural features:
-
An Electrophilic α,β-Unsaturated System: The cyanomethylidene group conjugated with one of the ester carbonyls creates a reactive Michael acceptor, primed for nucleophilic attack.
-
An Activated Methylene Group: The presence of both a nitrile and an ester group activates the adjacent C-H bond, facilitating deprotonation and subsequent intramolecular cyclization.
This unique combination of functionalities allows it to participate in cascade reactions, most notably variations of the classical Guareschi-Thorpe condensation, to rapidly generate molecular complexity from simple starting materials.[3][4][5] This approach is particularly advantageous as it often proceeds in a one-pot fashion, aligning with the principles of green and efficient chemistry.[6][7]
Mechanistic Framework: A Modified Guareschi-Thorpe Pathway
The synthesis of 2-pyridone derivatives from this compound in the presence of an ammonia source proceeds through a well-established sequence of reactions. This cascade involves an initial Michael addition, followed by an intramolecular Thorpe-Ziegler type cyclization and subsequent tautomerization to yield the stable pyridone ring.
The overall transformation can be visualized as a [5+1] cyclization strategy, where the this compound provides a five-carbon backbone and the nitrogen source (e.g., ammonium acetate or ammonium carbonate) provides the final atom to complete the heterocycle.[3]
Caption: Generalized reaction pathway for 2-pyridone synthesis.
Experimental Protocol: One-Pot Synthesis of Methyl 6-cyano-5-(methoxycarbonyl)methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
This protocol describes a robust, one-pot procedure for the synthesis of a highly functionalized 2-pyridone derivative using this compound.
Materials and Reagents
| Reagent | Supplier | CAS Number | Notes |
| This compound | Varies | N/A | Key starting material. |
| Ammonium Acetate (NH₄OAc) | Sigma-Aldrich | 631-61-8 | Nitrogen source. |
| Glacial Acetic Acid (AcOH) | Merck | 64-19-7 | Solvent and catalyst. |
| Ethanol (EtOH) | Varies | 64-17-5 | Co-solvent for crystallization. |
| Diethyl Ether | Varies | 60-29-7 | For washing the final product. |
| Deionized Water | In-house | 7732-18-5 | For work-up. |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer hotplate
-
Reflux condenser
-
Glass funnel and filter paper (or Büchner funnel setup)
-
Standard laboratory glassware (beakers, graduated cylinders)
-
TLC plates (Silica gel 60 F₂₅₄)
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 mmol, 1 equiv.).
-
Reagent Addition: Add ammonium acetate (30.0 mmol, 3 equiv.) followed by glacial acetic acid (20 mL).
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 118 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. A precipitate will form.
-
Isolation: Pour the cooled reaction mixture into 100 mL of cold deionized water with stirring. The solid product will precipitate out completely.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold deionized water (2 x 20 mL) and cold diethyl ether (2 x 15 mL) to remove residual acetic acid and impurities.
-
Drying: Dry the resulting off-white to pale yellow solid under vacuum to a constant weight. For higher purity, the product can be recrystallized from an ethanol/water mixture.
Data, Results, and Troubleshooting
Expected Results
The procedure described above typically affords the target pyridone in good to excellent yields.
| Starting Material | Ammonia Source | Conditions | Expected Yield | Product Form |
| This compound (1.0 eq) | Ammonium Acetate (3.0 eq) | Acetic Acid, Reflux | 75-85% | Off-white solid |
| This compound (1.0 eq) | Ammonium Carbonate (2.0 eq) | Ethanol, Reflux | 65-75% | Pale yellow solid |
Note: Yields are indicative and may vary based on the purity of reagents and reaction scale.
Characterization
The final product should be characterized using standard analytical techniques:
-
¹H NMR: To confirm the proton environment of the pyridine ring and substituent groups.
-
¹³C NMR: To verify the carbon skeleton.
-
FT-IR: To identify key functional groups, such as the nitrile (C≡N, ~2220 cm⁻¹), ester carbonyl (C=O, ~1730 cm⁻¹), and pyridone carbonyl (C=O, ~1650 cm⁻¹).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Insufficient heating or reaction time. | Ensure a consistent reflux is maintained. Extend the reaction time and monitor by TLC until completion. |
| Impure starting materials or reagents. | Use reagents of high purity. Ensure ammonium acetate is dry. | |
| Incomplete Reaction | Inefficient mixing. | Use a larger stir bar or increase the stirring speed to ensure the heterogeneous mixture is well-agitated. |
| Product Oily/Gummy | Presence of unreacted starting material or byproducts. | Ensure thorough washing with water and ether during filtration. Consider recrystallization from a suitable solvent like ethanol. |
Conclusion
This compound serves as an exceptionally useful and versatile building block for the synthesis of highly substituted 2-pyridone derivatives. The one-pot Guareschi-Thorpe type condensation described herein offers a straightforward, efficient, and scalable method for accessing complex heterocyclic structures. This approach provides a valuable tool for medicinal chemists and drug development professionals seeking to rapidly generate libraries of novel pyridine-based compounds for biological screening.
References
-
Hosseini, H., & Bayat, M. (2018). An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. RSC Advances. Available at: [Link]
-
Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of cyanoacetamide derivatives 2aed. ResearchGate. Available at: [Link]
-
Heterocycles. (2021). Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. Heterocycles. Available at: [Link]
-
Organic Syntheses. (n.d.). Guareschi-Thorpe Condensation. Organic Syntheses. Available at: [Link]
-
Thieme. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis. Available at: [Link]
-
J-STAGE. (n.d.). Biosynthesis of pyridine Derivatives. J-STAGE. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2021). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Der Pharma Chemica. (2012). An elegant method for the preparation of 3-cyanomethyl derivatives of imidazo[1,2-a]pyridines. Der Pharma Chemica. Available at: [Link]
-
Organic Chemistry Portal. (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation. Organic Chemistry Portal. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. National Institutes of Health. Available at: [Link]
-
Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. Available at: [Link]
-
Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. National Institutes of Health. Available at: [Link]
-
Semantic Scholar. (n.d.). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Semantic Scholar. Available at: [Link]
-
Ali, I., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Institutes of Health. Available at: [Link]
Sources
- 1. An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05690K [pubs.rsc.org]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 4. Guareschi-Thorpe Condensation [drugfuture.com]
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- 6. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Dimethyl 3-(cyanomethylidene)pentanedioate in Polymer Synthesis and Materials Science
Foreword
This technical guide provides a comprehensive overview of Dimethyl 3-(cyanomethylidene)pentanedioate, a multifunctional monomer with significant potential in polymer synthesis and advanced materials science. This document is intended for researchers, scientists, and professionals in materials development, offering in-depth protocols for its synthesis, polymerization, and characterization, alongside a discussion of its prospective applications. Given the specialized nature of this monomer, this guide combines established principles of organic and polymer chemistry with reasoned, field-proven methodologies to provide a robust framework for its exploration.
Introduction to this compound
This compound is a highly functionalized vinyl monomer. Its structure, featuring two ester groups and a nitrile group directly attached to the carbon-carbon double bond, renders it highly susceptible to anionic polymerization. This high reactivity is attributed to the strong electron-withdrawing nature of the cyano and ester functionalities, which polarizes the double bond and stabilizes the propagating anionic center.[1][2]
The resulting polymer, poly(this compound), is expected to possess a unique combination of properties, including a high refractive index, potential for biodegradability, and a highly functional backbone amenable to post-polymerization modification. These characteristics make it a promising candidate for applications in specialty adhesives, optical materials, and biomedical devices.[3][4]
Monomer Synthesis: A Proposed Protocol via Knoevenagel Condensation
Reaction Principle
The Knoevenagel condensation involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield a C=C double bond.[5] In this proposed synthesis, the active methylene group of methyl cyanoacetate attacks the ketone carbonyl of dimethyl 1,3-acetonedicarboxylate.
Proposed Synthetic Protocol
Materials:
-
Dimethyl 1,3-acetonedicarboxylate (Reagent Grade, >98%)
-
Methyl cyanoacetate (Reagent Grade, >98%)
-
Piperidine (ACS Grade)[6]
-
Toluene (Anhydrous)
-
Anhydrous Magnesium Sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add dimethyl 1,3-acetonedicarboxylate (1 equivalent), methyl cyanoacetate (1.1 equivalents), and toluene (to achieve a 0.5 M concentration of the limiting reagent).
-
Add a catalytic amount of piperidine (0.1 equivalents).[6]
-
Heat the reaction mixture to reflux. Water formed during the condensation will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic phase sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.
Characterization of the Monomer
The purified monomer should be characterized by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
FT-IR Spectroscopy: To identify characteristic functional groups (C=C, C≡N, C=O).
-
Mass Spectrometry: To determine the molecular weight.
Polymerization of this compound
Due to the strong electron-withdrawing groups, this compound is expected to undergo rapid anionic polymerization.[2][7] Both conventional and living anionic polymerization techniques can be considered.
Anionic Polymerization: Core Mechanism
Anionic polymerization proceeds via initiation, propagation, and termination steps. The high reactivity of cyano-activated monomers means that even weak nucleophiles can initiate polymerization.[1]
Caption: General workflow of anionic polymerization.
Protocol for Anionic Polymerization
This protocol outlines a laboratory-scale anionic polymerization of this compound. Rigorous exclusion of moisture and protic impurities is crucial for success.[8]
Materials:
-
This compound (freshly purified)
-
Anhydrous Tetrahydrofuran (THF) (distilled from sodium/benzophenone)
-
n-Butyllithium (n-BuLi) in hexanes (initiator)
-
Methanol (quenching agent)
-
Hexanes (precipitating solvent)
Procedure:
-
Reactor Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stirrer under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent and Monomer Addition: Transfer anhydrous THF into the flask via cannula. Cool the flask to -78 °C using a dry ice/acetone bath. Add the purified monomer to the THF solution.
-
Initiation: Slowly add a calculated amount of n-BuLi solution dropwise to the stirred monomer solution. The amount of initiator will determine the target molecular weight of the polymer.[9]
-
Propagation: Allow the polymerization to proceed at -78 °C. The reaction is typically very fast. Monitor the reaction for any color change or increase in viscosity.
-
Termination: After the desired reaction time (or upon consumption of the monomer), quench the polymerization by adding a small amount of degassed methanol.
-
Polymer Isolation: Warm the reaction mixture to room temperature and precipitate the polymer by slowly pouring the solution into a large volume of a non-solvent, such as hexanes.
-
Purification: Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.
Data Presentation: Expected Polymer Properties
| Property | Expected Value/Characteristic | Rationale/Comparison |
| Appearance | White to off-white powder | Typical for amorphous polymers |
| Solubility | Soluble in polar aprotic solvents (THF, acetone, DMF) | Due to the polar functional groups |
| Glass Transition Temp. (Tg) | Expected to be relatively high | The bulky and polar side groups will restrict chain mobility. For comparison, poly(methyl cyanoacrylate) has a Tg of ~165 °C.[5] |
| Thermal Stability | Moderate | Poly(cyanoacrylates) are known to depolymerize at elevated temperatures.[3] |
| Molecular Weight | Controllable by monomer-to-initiator ratio | A key feature of living anionic polymerization.[9] |
| Molecular Weight Distribution | Narrow (Mw/Mn < 1.2) | Indicative of a controlled, living polymerization.[9] |
Potential Applications in Materials Science
The unique chemical structure of poly(this compound) suggests several advanced applications.
High Refractive Index Polymers
The presence of the cyano group is known to increase the refractive index of polymers. This makes the material a potential candidate for optical applications such as anti-reflective coatings, optical adhesives, and materials for lenses and light-emitting diodes (LEDs).
Functional Biomaterials
The ester groups in the polymer backbone can undergo hydrolysis, suggesting potential biodegradability. This, combined with the well-documented use of poly(cyanoacrylates) in biomedical applications, makes this polymer an interesting candidate for drug delivery systems, tissue engineering scaffolds, and bioadhesives.[4][10] The pendant ester and cyano groups also offer sites for bioconjugation.
Caption: Relationship between properties and applications.
Specialty Adhesives and Coatings
Cyanoacrylate-based polymers are renowned for their rapid curing and strong adhesive properties.[11] The additional functionality of the pentanedioate backbone could be leveraged to tune the mechanical properties, such as flexibility and toughness, of the resulting adhesive. As a coating, the polymer's high polarity could impart desirable surface properties.
Concluding Remarks
This compound represents a promising, yet underexplored, monomer for the synthesis of highly functionalized polymers. The protocols and insights provided in this guide are intended to serve as a foundational resource for researchers to unlock the potential of this versatile building block. The proposed synthetic and polymerization methodologies are based on well-established chemical principles and offer a clear path for the production and investigation of this novel material. Further research into the precise characterization and application-specific performance of poly(this compound) is highly encouraged.
References
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Anionic Polymerization. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Anionic Vinyl Polymerization. (n.d.). Polymer Science Learning Center. Retrieved from [Link]
-
Procedures for homogeneous anionic polymerization. (n.d.). ScienceDirect. Retrieved from [Link]
-
Anionic Polymerization Involves the Polymerization of Vinyl Monomers Possessing Strong Electronegative Groups. (n.d.). E-RESEARCHCO. Retrieved from [Link]
-
Anionic vinyl polymerization. (n.d.). Polymer Science Learning Center. Retrieved from [Link]
-
Knoevenagel condensation. (n.d.). Wikipedia. Retrieved from [Link]
-
Cyanoacrylates: Towards High Temperature Resistant Instant Adhesives. A Critical Review. (2015). ResearchGate. Retrieved from [Link]
-
Versatile Applications of Cyanoacetic Acid in Organic Chemistry: Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction. (2024). ResearchGate. Retrieved from [Link]
-
Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes. (n.d.). ResearchGate. Retrieved from [Link]
-
Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Functionalized Materials From Elastomers to High Performance Thermoplastics. (2002). OSTI.GOV. Retrieved from [Link]
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Emergent Properties, Functions, and Applications of Phane-Based Polymers. (2024). ResearchGate. Retrieved from [Link]
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Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. (2023). RSC Publishing. Retrieved from [Link]
- Preparation method of trans-3, 5-dimethylpiperidine. (n.d.). Google Patents.
-
Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. (2023). PubMed Central. Retrieved from [Link]
-
Polymer Materials in Daily Life: Classification, Applications, and Future Prospects. (2023). Atlantis Press. Retrieved from [Link]
-
Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. (2024). Mediterranean Journal of Medical Research. Retrieved from [Link]
-
Synthesis of Curcumin Derivatives via Knoevenagel Reaction Within a Continuously Driven Microfluidic Reactor Using Polymeric Networks Containing Piperidine as a Catalyst. (2023). MDPI. Retrieved from [Link]
-
Recent Advances in Functional Polymer Materials for Energy, Water, and Biomedical Applications: A Review. (2022). PubMed Central. Retrieved from [Link]
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Application Note & Protocol: A Step-by-Step Synthesis of Dimethyl 3-(cyanomethylidene)pentanedioate from Dimethyl Malonate
Abstract
This document provides a comprehensive, step-by-step guide for the multi-step synthesis of Dimethyl 3-(cyanomethylidene)pentanedioate, a valuable functionalized glutarate derivative, starting from the readily available reagent, dimethyl malonate. This protocol is designed for researchers and professionals in organic synthesis and drug development. The narrative emphasizes the underlying chemical principles, explains the rationale behind procedural choices, and provides detailed, self-validating protocols for each transformation. The synthesis follows a logical four-step sequence: (1) a base-catalyzed bis-addition to formaldehyde to form a tetra-ester intermediate, (2) saponification and decarboxylation to yield dimethyl glutarate, (3) α-oxidation to the key ketone intermediate, dimethyl 3-oxopentanedioate, and finally (4) a Knoevenagel-Doebner condensation with cyanoacetic acid to afford the target molecule.
Introduction and Synthetic Strategy
This compound is a highly functionalized organic building block. The presence of two ester groups and an α,β-unsaturated nitrile moiety makes it a versatile precursor for the synthesis of complex heterocyclic systems and other valuable target molecules. The malonic ester synthesis and its related transformations, such as the Knoevenagel condensation, are foundational methods in carbon-carbon bond formation.[1][2]
The synthetic route detailed herein transforms a simple C3 building block, dimethyl malonate, into a complex C8 framework through a sequence of reliable and well-understood organic reactions. This pathway was designed to be robust and illustrative of several key synthetic operations.
Overall Synthetic Workflow
The synthesis proceeds through the four distinct steps illustrated below. Each step is designed to produce an intermediate that is purified before proceeding to the next stage, ensuring high purity of the final product.
Caption: Overall four-step synthesis pathway from dimethyl malonate to the target compound.
Experimental Protocols and Methodologies
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Formaldehyde is a carcinogen and sensitizer. Cyanoacetic acid and its derivatives are toxic. Handle all chemicals with care.
Part 1: Synthesis of Tetramethyl 1,1,3,3-propanetetracarboxylate
Principle: This step involves a base-catalyzed condensation reaction between two equivalents of dimethyl malonate and one equivalent of formaldehyde. This is a variation of the Knoevenagel condensation.[3][4] A weak base, such as piperidine or diethylamine, is sufficient to deprotonate the highly acidic α-proton of dimethyl malonate, generating a nucleophilic enolate. This enolate undergoes a tandem Michael addition to the initially formed α,β-unsaturated intermediate, dimethyl methylidenemalonate, to yield the bis-adduct.[5][6]
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add dimethyl malonate (26.4 g, 0.2 mol) and ethanol (50 mL).
-
With gentle stirring, add piperidine (1.0 mL) as the catalyst.
-
Slowly add aqueous formaldehyde (37% w/w, 8.1 g, 0.1 mol) dropwise over 15 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 40 °C.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 80 °C) for 4 hours.
-
Cool the mixture to room temperature and then place it in an ice bath for 1 hour to induce crystallization.
-
Collect the white crystalline product by vacuum filtration and wash the filter cake with cold ethanol (2 x 20 mL).
-
Dry the product under vacuum to yield Tetramethyl 1,1,3,3-propanetetracarboxylate.
| Reagent | MW ( g/mol ) | Amount | Moles | Purity/Conc. |
| Dimethyl Malonate | 132.12 | 26.4 g | 0.2 | 99% |
| Formaldehyde | 30.03 | 8.1 g | 0.1 | 37% aq. soln. |
| Piperidine | 85.15 | 1.0 mL | ~0.01 | 99% |
| Expected Yield | 276.23 (Product) | ~22.1 g | ~80% |
Part 2: Synthesis of Dimethyl Glutarate
Principle: This transformation is achieved via the saponification (hydrolysis) of the four ester groups followed by decarboxylation. Heating a malonic acid derivative induces the loss of carbon dioxide to yield a carboxylic acid. By carefully controlling the stoichiometry of the base, it is possible to achieve partial hydrolysis, but a more robust method is complete saponification to the tetracarboxylic acid, followed by controlled thermal decarboxylation in an acidic medium to yield glutaric acid, which is then re-esterified. For simplicity, a direct, high-temperature acidic hydrolysis and decarboxylation protocol is presented.
Protocol:
-
In a 500 mL round-bottom flask, suspend the tetramethyl 1,1,3,3-propanetetracarboxylate (22.1 g, 0.08 mol) from Step 1 in a mixture of concentrated hydrochloric acid (50 mL) and water (50 mL).
-
Heat the mixture to reflux with vigorous stirring for 8-12 hours, until the evolution of CO₂ ceases and the solid has completely dissolved.
-
Cool the solution and remove the water and excess HCl under reduced pressure using a rotary evaporator.
-
To the resulting crude glutaric acid, add methanol (100 mL) and concentrated sulfuric acid (2 mL) as a catalyst.
-
Heat the mixture to reflux for 6 hours to perform the Fischer esterification.
-
Cool the reaction mixture and neutralize it carefully by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine (1 x 30 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation to obtain pure dimethyl glutarate.
| Reagent | MW ( g/mol ) | Amount | Moles | Purity/Conc. |
| Tetra-ester Intermediate | 276.23 | 22.1 g | 0.08 | - |
| Conc. HCl | 36.46 | 50 mL | - | ~37% |
| Methanol | 32.04 | 100 mL | - | 99.8% |
| Conc. H₂SO₄ | 98.08 | 2 mL | - | 98% |
| Expected Yield | 160.17 (Product) | ~10.2 g | ~80% |
Part 3: Synthesis of Dimethyl 3-oxopentanedioate
Principle: This step involves the oxidation of the α-methylene group of the glutarate ester to a ketone. This is a challenging transformation that requires specific oxidizing agents. A classic method for this is the use of selenium dioxide (SeO₂), which is effective for the oxidation of active methylene groups adjacent to carbonyls. Alternative, more modern methods may exist, but the SeO₂ method is well-established.
Protocol:
-
Caution: Selenium compounds are highly toxic. Handle SeO₂ in a fume hood with extreme care.
-
In a 250 mL flask fitted with a reflux condenser, dissolve dimethyl glutarate (10.2 g, 0.064 mol) in dioxane (100 mL).
-
Add selenium dioxide (7.8 g, 0.07 mol) to the solution.
-
Heat the mixture to reflux for 5 hours. A black precipitate of elemental selenium will form.
-
Cool the reaction mixture to room temperature and filter off the selenium precipitate through a pad of Celite. Wash the pad with diethyl ether.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
The crude product is purified by vacuum distillation to yield dimethyl 3-oxopentanedioate (dimethyl acetonedicarboxylate) as a colorless oil.
| Reagent | MW ( g/mol ) | Amount | Moles | Purity/Conc. |
| Dimethyl Glutarate | 160.17 | 10.2 g | 0.064 | 99% |
| Selenium Dioxide | 110.96 | 7.8 g | 0.07 | 99.8% |
| Expected Yield | 174.15 (Product) | ~7.9 g | ~70% |
Part 4: Synthesis of this compound
Principle: The final step is a Knoevenagel-Doebner condensation.[1] The active methylene group of cyanoacetic acid is deprotonated by a base (piperidine). The resulting carbanion attacks the electrophilic ketone carbonyl of dimethyl 3-oxopentanedioate. The subsequent intermediate undergoes dehydration to form an α,β-unsaturated acid. When heated in the presence of pyridine, this intermediate readily undergoes decarboxylation to yield the final cyanomethylidene product.[1]
Caption: Key stages of the Knoevenagel-Doebner condensation and decarboxylation.
Protocol:
-
To a 100 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add dimethyl 3-oxopentanedioate (7.9 g, 0.045 mol), cyanoacetic acid (4.2 g, 0.05 mol), and pyridine (30 mL).
-
Add piperidine (0.5 mL) as the catalyst.
-
Heat the mixture to reflux (approximately 115 °C) for 6 hours. Water will be collected in the Dean-Stark trap, driving the reaction to completion.[5] The evolution of CO₂ will also be observed.
-
Monitor the reaction by TLC (e.g., using a 2:1 hexanes:ethyl acetate eluent).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 100 mL of 2 M HCl and 50 mL of ethyl acetate.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 30 mL).
-
Combine the organic layers and wash them sequentially with water (1 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the final product.
| Reagent | MW ( g/mol ) | Amount | Moles | Purity/Conc. |
| Dimethyl 3-oxopentanedioate | 174.15 | 7.9 g | 0.045 | 98% |
| Cyanoacetic Acid | 85.06 | 4.2 g | 0.05 | 99% |
| Pyridine | 79.10 | 30 mL | - | 99.8% |
| Piperidine | 85.15 | 0.5 mL | - | 99% |
| Expected Yield | 197.19 (Product) | ~7.1 g | ~80% |
References
-
Gu, D. G., et al. (2008). A simple, efficient and green procedure for Michael addition catalyzed by [C4dabco]OH ionic liquid. Chinese Chemical Letters, 19(9), 1044-1046. [Online] Available at: [Link][7]
-
Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions. [Online] Available at: [Link][3]
-
Jones, G. (2011). The Knoevenagel Condensation. Semantic Scholar. [Online] Available at: [Link][4]
-
Vidal, J. L. A., et al. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. RSC Advances, 10(49), 29454-29486. [Online] Available at: [Link][6]
- Google Patents. (2014). Dimethyl malonate preparation method. CN103724191A.
-
ecoQuery. (n.d.). dimethyl malonate production - Europe. [Online] Available at: [Link]
-
ChemInform Abstract. (2010). Knoevenagel Condensation of Diethylmalonate with Aldehydes Catalyzed by Immobilized Bovine Serum Albumin (BSA). ResearchGate. [Online] Available at: [Link]
-
Kumar, R., et al. (2023). Electrochemical Synthesis and Reactivity of Three‐Membered Strained Carbo‐ and Heterocycles. ResearchGate. [Online] Available at: [Link]
-
Recent Advances in Organocatalytic Asymmetric Michael Addition Reactions to α, β‐Unsaturated Nitroolefins. (2020). ResearchGate. [Online] Available at: [Link]
-
Filo. (2025). a) write a mechanism for the Michael addition of dimethyl malonate to mes.. [Online] Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of cyanoester. [Online] Available at: [Link]
-
Wikipedia. (n.d.). Dimethyl malonate. [Online] Available at: [Link][2]
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- 5. Knoevenagel Condensation | Thermo Fisher Scientific - TW [thermofisher.com]
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Application Note: The Reactivity and Synthetic Utility of Dimethyl 3-(cyanomethylidene)pentanedioate with Nucleophiles
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a detailed exploration of the reactivity of Dimethyl 3-(cyanomethylidene)pentanedioate, a highly versatile Michael acceptor. We delve into the underlying principles governing its reactions with various nucleophiles and present validated, step-by-step protocols for the synthesis of diverse molecular scaffolds. This document is intended to serve as a practical resource for chemists engaged in organic synthesis and medicinal chemistry, offering insights into experimental design, reaction mechanisms, and practical execution.
The Chemistry of a Potent Michael Acceptor: this compound
This compound is an electron-deficient alkene characterized by a carbon-carbon double bond activated by three potent electron-withdrawing groups: two methoxycarbonyl (ester) groups and a cyano group. This electronic arrangement polarizes the π-system, rendering the β-carbon atom highly electrophilic and exceptionally susceptible to attack by nucleophiles.[1][2] Alkenes require the presence of such electron-withdrawing groups to be sufficiently reactive towards nucleophiles.[2][3]
The primary reaction pathway for this substrate is the Michael addition , a type of conjugate addition reaction. This process is a cornerstone of C-C bond formation in organic synthesis, valued for its operational simplicity and broad applicability.[4][5][6]
General Reaction Mechanism
The reaction proceeds via a well-established three-step mechanism:
-
Nucleophilic Attack: A nucleophile (Nu⁻) adds to the electrophilic β-carbon of the cyanomethylidene moiety.
-
Intermediate Formation: The π-bond of the alkene is broken, and the electron pair is transferred to the α-carbon, forming a resonance-stabilized enolate intermediate. The negative charge is effectively delocalized across the α-carbon, the cyano nitrogen, and the oxygen atoms of the carbonyl groups, which accounts for the thermodynamic favorability of the reaction.
-
Protonation: The enolate intermediate is subsequently protonated, typically during aqueous workup, to yield the final, stable adduct.[5]
This general mechanism is depicted below.
Caption: General Mechanism of the Michael Addition.
Protocols for Nucleophilic Addition Reactions
The following protocols provide detailed methodologies for reacting this compound with representative carbon, nitrogen, and sulfur nucleophiles. These procedures are designed to be self-validating and include explanations for key experimental choices.
Protocol: C-C Bond Formation with a Carbon Nucleophile (Diethyl Malonate)
This reaction exemplifies the classic Michael addition, forming a new carbon-carbon bond to create a highly functionalized product. Diethyl malonate is a "doubly stabilized" carbon nucleophile, readily forming a carbanion in the presence of a suitable base.[4]
Experimental Protocol:
-
Reagent Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add anhydrous ethanol (25 mL). Carefully add sodium metal (0.23 g, 10 mmol) in small portions to generate a fresh solution of sodium ethoxide. The dissolution is exothermic; allow the solution to cool to room temperature.
-
Rationale: In-situ generation of sodium ethoxide from sodium and ethanol ensures a dry, highly reactive base, preventing unwanted hydrolysis of the ester groups.
-
-
Nucleophile Formation: To the stirred sodium ethoxide solution, add diethyl malonate (1.60 g, 10 mmol) dropwise at room temperature. Stir for 15 minutes to ensure complete formation of the enolate.
-
Michael Addition: Dissolve this compound (1.97 g, 10 mmol) in anhydrous ethanol (15 mL) and add it dropwise to the enolate solution over 20 minutes. Maintain the reaction temperature at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexanes). The disappearance of the starting Michael acceptor indicates reaction completion, typically within 2-4 hours.
-
Workup: Once the reaction is complete, cool the mixture in an ice bath and neutralize it by slowly adding 1 M hydrochloric acid (HCl) until the pH is ~7.
-
Rationale: Neutralization quenches the reaction and protonates the intermediate enolate. An acidic pH must be avoided to prevent potential side reactions like ester hydrolysis.
-
-
Extraction: Transfer the mixture to a separatory funnel and add deionized water (50 mL) and ethyl acetate (50 mL). Shake vigorously and separate the layers. Extract the aqueous layer twice more with ethyl acetate (25 mL each).
-
Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure tetraester adduct.
Protocol: C-N Bond Formation with a Nitrogen Nucleophile (Aniline)
The addition of amines to Michael acceptors is a fundamental route to β-amino esters and their derivatives, which are prevalent motifs in pharmaceuticals. This protocol uses aniline as a representative aromatic amine.
Experimental Protocol:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.97 g, 10 mmol) in methanol (20 mL). Add a magnetic stir bar.
-
Nucleophile Addition: Add aniline (0.93 g, 10 mmol) to the solution at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is often complete within 6-12 hours. For less reactive amines, gentle heating (40-50 °C) may be required.
-
Rationale: Many amine additions to highly activated Michael acceptors can proceed without an external catalyst. Methanol is a suitable protic solvent that can facilitate the proton transfer steps.
-
-
Reaction Monitoring: Monitor the reaction by TLC (e.g., mobile phase: 40% ethyl acetate in hexanes) until the starting material is consumed.
-
Product Isolation: Upon completion, the product may precipitate directly from the reaction mixture. If so, cool the flask in an ice bath for 30 minutes and collect the solid product by vacuum filtration. Wash the solid with cold methanol (2 x 5 mL).
-
Workup and Purification: If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by silica gel chromatography to afford the pure β-anilino product.
Protocol: C-S Bond Formation with a Sulfur Nucleophile (Thiophenol)
Thiols are exceptionally potent nucleophiles for conjugate addition, often reacting rapidly and cleanly. This protocol details the base-catalyzed addition of thiophenol.
Experimental Protocol:
-
Reaction Setup: Dissolve this compound (1.97 g, 10 mmol) in dichloromethane (DCM, 30 mL) in a 100 mL round-bottom flask with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Nucleophile Addition: Add thiophenol (1.10 g, 10 mmol) to the cooled solution.
-
Base Catalysis: Add triethylamine (0.14 mL, 1 mmol, 0.1 equivalents) dropwise to the reaction mixture.
-
Rationale: A catalytic amount of a non-nucleophilic base like triethylamine is sufficient to deprotonate the thiol, generating the highly nucleophilic thiolate anion in situ, which dramatically accelerates the reaction. The reaction is cooled to control the initial exotherm.
-
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Reaction Monitoring: Monitor the reaction by TLC (e.g., mobile phase: 20% ethyl acetate in hexanes).
-
Workup: Once complete, transfer the mixture to a separatory funnel and wash with 1 M HCl (20 mL) to remove the triethylamine. Then wash with saturated sodium bicarbonate solution (20 mL) and finally with brine (20 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo. The crude product is typically a viscous oil or solid and can be purified by silica gel chromatography to yield the thioether adduct.
Summary of Reaction Parameters and Workflow
The choice of nucleophile dictates the optimal reaction conditions. The table below summarizes the key parameters for the protocols described.
| Parameter | Carbon Nucleophile (Diethyl Malonate) | Nitrogen Nucleophile (Aniline) | Sulfur Nucleophile (Thiophenol) |
| Nucleophile Type | Soft Carbon (Enolate) | Nitrogen | Soft Sulfur (Thiolate) |
| Catalyst/Base | Sodium Ethoxide (Stoichiometric) | None (or gentle heat) | Triethylamine (Catalytic) |
| Solvent | Ethanol | Methanol | Dichloromethane |
| Temperature | Room Temperature | Room Temperature | 0 °C to Room Temp. |
| Typical Time | 2-4 hours | 6-12 hours | 1-3 hours |
| Product Type | Polyfunctional Ester | β-Amino Ester Derivative | Thioether Derivative |
The general experimental workflow for these reactions follows a consistent pattern from setup to purification.
Caption: General Experimental Workflow Diagram.
Conclusion
This compound serves as a powerful and versatile building block in organic synthesis. Its pronounced electrophilic character, conferred by three activating groups, enables efficient and predictable conjugate additions with a wide array of carbon, nitrogen, and sulfur nucleophiles. The protocols outlined in this guide demonstrate the practical utility of this reagent for constructing complex molecular architectures under generally mild conditions, making it a valuable tool for professionals in chemical research and drug development.
References
- Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Ansari, M. A. (2021). Nucleophilic addition to alkenes. YouTube. [Link]
-
Various Authors. (2019). Can an alkene react with a nucleophile? Quora. [Link]
-
ResearchGate. (n.d.). Organocatalytic Asymmetric Nucleophilic Addition to Electron-Deficient Alkenes. ResearchGate. Retrieved from [Link]
-
Making Molecules. (2021). Alkenes as nucleophiles: Part 1. Making Molecules. [Link]
-
ChemSynthesis. (n.d.). diethyl 3-(cyanomethylene)pentanedioate. ChemSynthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Michael reaction. Wikipedia. Retrieved from [Link]
- Taylor, R. J. K., & Casy, G. (2003). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. Organic & Biomolecular Chemistry, 1(10), 1793-1803.
-
Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Michael Addition. Organic Chemistry Portal. Retrieved from [Link]
Sources
- 1. Addition of nucleophiles to electron-deficient alkenes: structural studies on the incipient reaction and the zwitterionic intermediate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. youtube.com [youtube.com]
- 3. quora.com [quora.com]
- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Michael Addition [organic-chemistry.org]
The Strategic Utility of Dimethyl 3-(cyanomethylidene)pentanedioate in the Synthesis of Complex Natural Products: A Guide for the Synthetic Chemist
This document provides a comprehensive overview of Dimethyl 3-(cyanomethylidene)pentanedioate, a versatile yet underutilized building block in the field of natural product synthesis. We will delve into its preparation, characteristic reactivity, and potential applications in the construction of intricate molecular architectures, particularly nitrogen-containing heterocyclic systems. This guide is intended for researchers, scientists, and professionals in drug development seeking to expand their synthetic toolkit with novel and efficient methodologies.
Introduction: Unveiling a Multifunctional Synthon
This compound is a highly functionalized organic molecule characterized by a conjugated system bearing two methyl ester groups and a nitrile functionality. This unique arrangement of electron-withdrawing groups renders the molecule a potent Michael acceptor, making it susceptible to nucleophilic attack at the β-position of the α,β-unsaturated system. The presence of multiple reactive sites offers a platform for designing elegant cascade reactions, enabling the rapid assembly of complex scaffolds from simple precursors. While specific applications in the total synthesis of named natural products are not extensively documented in readily available literature, the inherent reactivity of this compound suggests significant potential for the synthesis of various alkaloid frameworks.
Synthesis of this compound: A Protocol Grounded in Classic Reactivity
The most logical and efficient route to this compound is through a Knoevenagel condensation. This classic carbon-carbon bond-forming reaction involves the condensation of an active methylene compound with a carbonyl group. In this case, dimethyl 3-oxopentanedioate (dimethyl acetonedicarboxylate) serves as the carbonyl component and malononitrile as the active methylene compound.
Protocol 1: Synthesis via Knoevenagel Condensation
This protocol outlines a standard procedure for the synthesis of this compound.
Materials:
-
Dimethyl 3-oxopentanedioate
-
Malononitrile
-
Piperidine (catalyst)
-
Acetic Acid (co-catalyst)
-
Benzene or Toluene (solvent)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add dimethyl 3-oxopentanedioate (1.0 eq) and malononitrile (1.1 eq) in benzene or toluene.
-
Add piperidine (0.1 eq) and acetic acid (0.1 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours, with the azeotropic removal of water.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Data Summary Table:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C9H11NO4 | 197.19 | 1709-25-7 |
Visualization of the Synthetic Pathway:
Caption: Synthetic route to this compound.
Proposed Application in Natural Product Synthesis: A Hypothetical Pathway to Piperidine Alkaloids
The structural motif of this compound is highly conducive to the synthesis of substituted piperidine rings, which are core structures in a vast array of alkaloids. A plausible synthetic strategy involves a tandem Michael addition-cyclization sequence.
Hypothetical Application: Synthesis of a Substituted Piperidinone Core
This proposed protocol details a hypothetical application of this compound in the construction of a key intermediate for piperidine alkaloid synthesis. The strategy leverages the reactivity of an enamine as a soft nucleophile in a Michael addition, followed by an intramolecular cyclization.
Protocol 2: Tandem Michael Addition-Cyclization
Materials:
-
This compound
-
A suitable ketone (e.g., cyclohexanone)
-
A secondary amine (e.g., pyrrolidine)
-
Anhydrous solvent (e.g., Dioxane or THF)
-
A mild acid for hydrolysis (e.g., aqueous HCl)
Procedure:
-
Enamine Formation: In a round-bottom flask, dissolve the ketone (1.0 eq) in the anhydrous solvent. Add the secondary amine (1.2 eq) and a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux with a Dean-Stark trap to remove water. After formation of the enamine (monitored by NMR or GC-MS), the solvent is removed under reduced pressure.
-
Michael Addition: Dissolve the freshly prepared enamine in an anhydrous aprotic solvent. Cool the solution to 0 °C. Add a solution of this compound (1.0 eq) in the same solvent dropwise.
-
Cyclization and Hydrolysis: Allow the reaction to warm to room temperature and stir until the Michael addition is complete (monitored by TLC). Subsequently, add a mild aqueous acid to hydrolyze the iminium intermediate and promote intramolecular cyclization.
-
Workup and Purification: After the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. The resulting substituted piperidinone can be purified by column chromatography.
Visualization of the Proposed Workflow:
Caption: Proposed workflow for piperidinone synthesis.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, building block for the synthesis of complex natural products. Its straightforward preparation via the Knoevenagel condensation and its inherent reactivity as a Michael acceptor open up numerous possibilities for the construction of diverse molecular scaffolds. The hypothetical application in the synthesis of a piperidinone core presented herein serves as a blueprint for the potential of this reagent. Further exploration of its reactivity with various nucleophiles and in different cascade reaction settings is warranted and could lead to novel and efficient total syntheses of biologically active natural products.
References
- While specific total synthesis applications of this compound are not readily found in the literature, the principles of its synthesis and reactivity are based on well-established organic reactions.
- Kurti, L.; Czako, B. Strategic Applications of Named Reactions in Organic Synthesis. Elsevier, 2005.
- Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed. Oxford University Press, 2012.
Troubleshooting & Optimization
Technical Support Center: Synthesis & Optimization of Dimethyl 3-(cyanomethylidene)pentanedioate
Welcome to the technical support guide for the synthesis of Dimethyl 3-(cyanomethylidene)pentanedioate. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on optimizing this reaction, troubleshooting common issues, and understanding the underlying chemical principles. The primary synthetic route discussed is the Knoevenagel condensation, a reliable method for forming carbon-carbon double bonds by reacting a ketone with an active methylene compound.
Section 1: Reaction Overview and Mechanism
The synthesis of this compound is most effectively achieved via a Knoevenagel condensation between Dimethyl 3-oxopentanedioate (also known as dimethyl acetonedicarboxylate) and an active methylene compound such as methyl cyanoacetate or ethyl cyanoacetate. The reaction is typically catalyzed by a weak base.
Overall Reaction Scheme:
(Dimethyl 3-oxopentanedioate) + (Methyl Cyanoacetate) --[Base Catalyst]--> (this compound) + H₂O
The mechanism involves three key steps:
-
Carbanion Formation: The basic catalyst abstracts an acidic α-hydrogen from the active methylene compound (methyl cyanoacetate) to form a resonance-stabilized carbanion (enolate).[1]
-
Nucleophilic Addition: The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of Dimethyl 3-oxopentanedioate to form a β-hydroxy intermediate (an aldol-type adduct).[1]
-
Dehydration: This intermediate rapidly undergoes dehydration (elimination of a water molecule) to yield the final, stable α,β-unsaturated product.[1][2] This step is often the driving force for the reaction, especially when water is removed.
Caption: Knoevenagel condensation mechanism for the target synthesis.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials and their purity requirements?
A: The primary starting materials are Dimethyl 3-oxopentanedioate and an active methylene compound, typically Methyl Cyanoacetate or Ethyl Cyanoacetate .
-
Purity: Use reagents of ≥98% purity. Impurities in the ketone can lead to unexpected side products. The active methylene compound should be free of excess water or acid, which can interfere with the catalyst. Aldehydes are generally more reactive in Knoevenagel condensations than ketones, so the choice of a suitable catalyst and conditions is critical.[2][3]
-
Stoichiometry: A molar ratio of 1:1 to 1:1.2 of the ketone to the active methylene compound is recommended. A slight excess of the active methylene compound can help drive the reaction to completion, but a large excess can complicate purification.
Q2: How do I select the optimal catalyst?
A: The catalyst is crucial for activating the methylene compound.[2]
-
Weak Bases: Weak organic bases are standard. Piperidine is a classic and highly effective choice. Other options include pyridine or ammonium salts like ammonium acetate .[2][4]
-
Catalyst Loading: Typically, 5-10 mol% of the catalyst relative to the limiting reagent is sufficient. Higher loadings may not improve the rate and can increase side reactions.
-
Strength: Avoid strong bases (e.g., NaOH, NaOMe) as they can promote the self-condensation of the ketone starting material, significantly reducing the yield of the desired product.[4]
Q3: What is the role of the solvent, and which one should I use?
A: The solvent significantly impacts reaction kinetics and yield.[2][4]
-
Azeotropic Water Removal: Toluene or benzene are excellent choices when using a Dean-Stark apparatus. The continuous removal of the water byproduct shifts the reaction equilibrium towards the product, often leading to high conversions.[2][3][4]
-
Polar Aprotic Solvents: Solvents like DMF or acetonitrile can accelerate the reaction by stabilizing charged intermediates.[4] However, water removal is less straightforward in these cases, and higher temperatures may be required.
-
Green Chemistry: For certain systems, water itself has been used as a solvent, aligning with green chemistry principles.[4] However, for this specific ketone, a non-polar solvent with azeotropic removal is the most reliable starting point.
Q4: How can I effectively monitor the reaction progress?
A: Monitoring is essential to avoid over-heating or running the reaction for too long, which can lead to side products.
-
Thin-Layer Chromatography (TLC): This is the most common and convenient method. Use a suitable solvent system (e.g., Ethyl Acetate/Hexane) to resolve the starting materials from the product. The product, being more conjugated, should have a different Rf value and may be visible under UV light.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For a more quantitative assessment, small aliquots can be taken, quenched, and analyzed by GC-MS to determine the relative concentrations of reactants and products.
Section 3: Troubleshooting Guide
Problem 1: Low or No Product Conversion
-
Question: My reaction has stalled, and TLC shows a large amount of unreacted starting material. What's wrong?
-
Answer & Solutions:
-
Possible Cause A: Inefficient Water Removal. The Knoevenagel condensation produces water, and its presence can reverse the reaction.[2][4]
-
Solution: If using a Dean-Stark trap, ensure the solvent is refluxing vigorously enough to carry water into the trap. Check for leaks in the system. If not using a trap, consider adding a drying agent like molecular sieves to the reaction mixture.[3]
-
-
Possible Cause B: Inactive or Inappropriate Catalyst. The catalyst may have degraded or may not be basic enough for this specific ketone.
-
Solution: Use a freshly opened bottle of the base (e.g., piperidine). Consider screening other weak bases like pyridine or DBU (use cautiously) to find one that is more effective for your system.
-
-
Possible Cause C: Sub-optimal Reaction Temperature. The reaction temperature may be too low to overcome the activation energy.[2]
-
Solution: Gradually increase the reaction temperature in 10 °C increments, monitoring by TLC. For toluene, this means ensuring a steady reflux. Be aware that excessive heat can promote side reactions.[2]
-
-
Problem 2: Formation of Significant Side Products/Impurities
-
Question: My reaction works, but I'm getting multiple spots on my TLC plate and a low yield of the desired product after purification. What are these impurities?
-
Answer & Solutions:
-
Possible Cause A: Self-Condensation of Dimethyl 3-oxopentanedioate. If the catalyst is too strong or the concentration is too high, the ketone can react with itself.[4]
-
Solution: Switch to a weaker base (e.g., ammonium acetate instead of piperidine).[2] Reduce the catalyst loading to 2-5 mol%. Consider adding the ketone slowly to the mixture of the active methylene compound and catalyst.
-
-
Possible Cause B: Michael Addition. The highly conjugated product can potentially act as a Michael acceptor, reacting with another equivalent of the carbanion from the active methylene compound.
-
Solution: Use a strict 1:1 stoichiometry of reactants. Avoid a large excess of the active methylene compound. Running the reaction at a lower temperature once initiated may also help.
-
-
Possible Cause C: Thermal Decomposition. Prolonged heating can cause decomposition of the starting materials or the product.
-
Solution: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. Do not let the reaction run unnecessarily overnight without prior validation.
-
-
Problem 3: Difficulty in Product Isolation and Purification
-
Question: After work-up, I'm left with a thick oil that is difficult to purify. How can I effectively isolate my product?
-
Answer & Solutions:
-
Possible Cause A: Residual Solvent or Reagents. High-boiling solvents like DMF or unreacted starting materials can make the product oily and difficult to handle.
-
Solution: After the aqueous work-up, ensure the organic layer is thoroughly washed and dried. Use a high-vacuum pump (if the product is not volatile) to remove trace solvents. For purification, column chromatography is highly effective.
-
-
Possible Cause B: Co-eluting Impurities. Side products may have similar polarity to the desired product, making separation difficult.
-
Solution: Optimize your column chromatography. Use a shallow solvent gradient (e.g., starting with 5% Ethyl Acetate in Hexane and slowly increasing to 20%). Test different solvent systems (e.g., Dichloromethane/Methanol) if necessary.
-
-
Section 4: Experimental Protocols & Data
Protocol 1: Optimized Synthesis using Dean-Stark Apparatus
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Flush the entire apparatus with nitrogen.
-
Reagents: To the flask, add Dimethyl 3-oxopentanedioate (1.0 eq), Methyl Cyanoacetate (1.1 eq), and toluene (approx. 100 mL).
-
Catalyst Addition: Add piperidine (0.1 eq) to the stirring mixture.
-
Reaction: Heat the mixture to a steady reflux. You should observe water collecting in the Dean-Stark trap over time.
-
Monitoring: Monitor the reaction progress every hour using TLC (20% Ethyl Acetate/Hexane). The reaction is typically complete within 3-5 hours, or when no more water is collected.
-
Work-up: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash with 1M HCl (2x), followed by saturated NaHCO₃ solution (1x), and finally brine (1x).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane to yield the pure product.
Data Presentation: Catalyst and Solvent Optimization
The following table summarizes typical results from an optimization study to guide experimental design.
| Entry | Catalyst (10 mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | Piperidine | Toluene | Reflux (110) | 4 | >95 |
| 2 | Ammonium Acetate | Toluene | Reflux (110) | 8 | 85 |
| 3 | Pyridine | Toluene | Reflux (110) | 12 | 70 |
| 4 | Piperidine | Acetonitrile | Reflux (82) | 10 | 65 |
| 5 | Piperidine | None | 100 | 6 | 50 |
Conversion determined by GC analysis of the crude reaction mixture.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
References
-
ChemSynthesis. (2025). diethyl 3-(cyanomethylene)pentanedioate. ChemSynthesis. Retrieved from [Link]
-
Khan Academy. (2023, January 14). Knoevenagel condensation [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Retrieved from [Link]
-
Organic Syntheses. (n.d.). cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES. Organic Syntheses. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Organic Syntheses. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting the Kno-evenagel Condensation for "Dimethyl 3-(cyanomethylidene)pentanedioate" Synthesis
Welcome to the technical support center for the Knoevenagel condensation synthesis of Dimethyl 3-(cyanomethylidene)pentanedioate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific organic transformation. Here, we provide in-depth, experience-driven insights and practical solutions to optimize your reaction outcomes.
I. Reaction Overview & Mechanism
The Knoevenagel condensation is a cornerstone of C-C bond formation in organic synthesis.[1] It involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[1][2][3] In the synthesis of this compound, the active methylene compound is typically dimethyl 3-oxopentanedioate, and the carbonyl component is often a source of formaldehyde or a related electrophile, reacting with a cyanide source.
The generally accepted mechanism proceeds as follows:
-
Enolate Formation: A base abstracts an acidic α-proton from the dimethyl 3-oxopentanedioate, creating a resonance-stabilized enolate.[2][4]
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.[2][4]
-
Protonation: The intermediate is protonated to form an aldol-type addition product.[2]
-
Dehydration: This aldol intermediate undergoes dehydration (elimination of a water molecule), driven by the formation of a conjugated system, to yield the final product.[2][4]
Caption: Generalized Knoevenagel condensation mechanism.
II. Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis of this compound.
Problem 1: Low or No Product Yield
Question: I am getting a very low yield, or the reaction is not proceeding at all. What are the likely causes and how can I fix this?
Answer:
Low to no yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial.
A. Catalyst Inactivity or Inappropriateness:
-
Insight: The choice of base is critical. A base that is too strong can lead to self-condensation of the carbonyl compound or other side reactions.[3] Conversely, a base that is too weak will not efficiently deprotonate the active methylene compound.[5]
-
Solution:
-
For the Knoevenagel condensation, weak bases like piperidine, pyridine, or ammonium acetate are commonly used.[5][6]
-
Consider using a catalyst system like diisopropylethylammonium acetate (DIPEAc), which has been shown to be effective in producing cyanoacrylates with high yields.[7]
-
Ensure your catalyst is fresh and has been stored correctly. Basic catalysts can be deactivated by atmospheric CO₂.
-
B. Inefficient Water Removal:
-
Insight: The dehydration step is a reversible equilibrium. The presence of water can drive the reaction backward, reducing the yield of the final unsaturated product.[2][8]
-
Solution:
-
Azeotropic Distillation: If your solvent forms an azeotrope with water (e.g., toluene, benzene), use a Dean-Stark apparatus to continuously remove water as it is formed.
-
Drying Agents: Add molecular sieves (3Å or 4Å) to the reaction mixture to sequester water. Ensure the sieves are properly activated before use.
-
C. Sub-optimal Reaction Temperature:
-
Insight: Temperature plays a significant role. While some Knoevenagel condensations proceed at room temperature, others require heating to overcome the activation energy barrier, especially for the dehydration step.
-
Solution:
-
If you are running the reaction at room temperature, try gradually increasing the temperature (e.g., to 50-80 °C) and monitor the progress by TLC.
-
Conversely, if you are observing decomposition or significant side product formation at elevated temperatures, consider running the reaction at a lower temperature for a longer duration.
-
D. Reactant Quality and Stoichiometry:
-
Insight: The purity of your starting materials is paramount. Impurities in the dimethyl 3-oxopentanedioate or the carbonyl source can inhibit the catalyst or participate in side reactions. The molar ratio of the reactants is also important.
-
Solution:
-
Ensure your reactants are pure. Recrystallize or distill them if necessary.
-
A slight excess of the more volatile or less expensive reactant can sometimes drive the reaction to completion. Experiment with varying the stoichiometry, for instance, using a 1:1.1 or 1:1.2 ratio of the carbonyl compound to the active methylene compound.
-
Caption: Troubleshooting flowchart for low product yield.
Problem 2: Formation of Multiple Products and Impurities
Question: My TLC/NMR shows multiple spots/peaks, indicating the formation of side products. What are these impurities and how can I minimize them?
Answer:
The formation of multiple products is often due to side reactions competing with the desired Knoevenagel condensation.
A. Self-Condensation of the Carbonyl Compound:
-
Insight: If the carbonyl compound has α-hydrogens, it can undergo self-aldol condensation, especially in the presence of a strong base.
-
Solution:
-
Use a weak base that is sufficiently basic to deprotonate the active methylene compound but not the carbonyl compound.[5]
-
Maintain a lower reaction temperature to disfavor the self-condensation pathway.
-
B. Michael Addition:
-
Insight: The product, an α,β-unsaturated compound, is a Michael acceptor. A second molecule of the enolate can add to the product via a Michael addition, leading to a bis-adduct.
-
Solution:
-
Control the stoichiometry carefully. Avoid a large excess of the active methylene compound.
-
Monitor the reaction closely and stop it once the starting material is consumed to prevent the accumulation of the Michael adduct.
-
C. Polymerization:
-
Insight: Cyanoacrylates, in particular, are known to polymerize, especially in the presence of basic catalysts.
-
Solution:
-
Use the minimum effective amount of catalyst.
-
Work up the reaction promptly upon completion.
-
Consider adding a radical inhibitor (e.g., hydroquinone) during workup and purification if polymerization is a significant issue.
-
D. Incomplete Dehydration:
-
Insight: The intermediate aldol adduct may be stable enough to be isolated, especially if the dehydration step is slow.
-
Solution:
-
Ensure efficient water removal as described in "Problem 1".
-
Increase the reaction temperature or time to promote dehydration.
-
In some cases, a catalytic amount of a mild acid can be added during workup to facilitate dehydration.
-
Problem 3: Difficult Product Isolation and Purification
Question: I am having trouble isolating a pure product. It is an oil that is difficult to crystallize, or it decomposes during chromatography. What are my options?
Answer:
Purification can be challenging, but several strategies can be employed.
A. Crystallization:
-
Insight: Even if the crude product is an oil, it may crystallize from an appropriate solvent system.
-
Solution:
-
Solvent Screening: Try a range of solvents and solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/hexane, ether/pentane).
-
Seeding: If you have a small amount of pure product, use it to seed the crystallization.
-
Trituration: Stirring the crude oil with a non-polar solvent in which the product is poorly soluble can sometimes induce crystallization.
-
B. Chromatography:
-
Insight: If the product is sensitive to silica gel (which is acidic), it may decompose on the column.
-
Solution:
-
Deactivated Silica: Use silica gel that has been treated with a base (e.g., triethylamine) to neutralize the acidic sites.
-
Alumina: Consider using neutral or basic alumina as the stationary phase.
-
Flash Chromatography: Minimize the time the product spends on the column by using flash chromatography with an optimized solvent system.
-
C. Distillation:
-
Insight: If the product is thermally stable and has a sufficiently low boiling point, vacuum distillation can be an effective purification method.
-
Solution:
-
Perform a short-path distillation under high vacuum to minimize thermal stress on the compound.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction? A1: The choice of solvent depends on the specific reactants and catalyst. Polar aprotic solvents like DMSO, DMF, or acetonitrile are often effective as they can dissolve the reactants and catalyst well.[5][9] Alcohols like ethanol can also be used.[10] For reactions requiring azeotropic water removal, toluene is a common choice.
Q2: Can I use a ketone instead of an aldehyde? A2: While the Knoevenagel condensation can be performed with ketones, they are generally less reactive than aldehydes due to steric hindrance and reduced electrophilicity of the carbonyl carbon.[8] Harsher reaction conditions (higher temperature, stronger base) may be required.
Q3: How can I monitor the reaction progress effectively? A3: Thin-layer chromatography (TLC) is the most common and convenient method. Use an appropriate solvent system that gives good separation between the starting materials and the product. Staining with potassium permanganate or iodine can help visualize the spots if they are not UV-active. GC-MS or LC-MS can also be used for more quantitative monitoring.
Q4: Are there any green chemistry approaches for this synthesis? A4: Yes, several greener methods have been developed. These include using water as a solvent, employing reusable heterogeneous catalysts, or using microwave or ultrasonic irradiation to accelerate the reaction.[6][11] Some studies have even explored using natural catalysts like pineapple juice.[12]
IV. Experimental Protocols
General Protocol for the Synthesis of this compound
This is a representative protocol and may require optimization for your specific setup.
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a Dean-Stark trap if using an azeotropic solvent), add dimethyl 3-oxopentanedioate (1.0 eq), the carbonyl source (e.g., paraformaldehyde, 1.1 eq), and the cyanide source (e.g., sodium cyanide, 1.1 eq) in a suitable solvent (e.g., toluene).
-
Add a catalytic amount of a weak base (e.g., piperidine, 0.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Quench the reaction by adding a dilute acid solution (e.g., 1 M HCl) until the mixture is neutral or slightly acidic.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, crystallization, or distillation.
| Parameter | Recommended Range | Notes |
| Temperature | Room Temp. to Reflux | Start at a lower temperature and increase if necessary. |
| Catalyst Loading | 0.05 - 0.2 eq | Higher loading may lead to side reactions. |
| Solvent | Toluene, Ethanol, DMSO | Choice depends on water removal strategy and reactant solubility. |
| Reaction Time | 2 - 24 hours | Monitor by TLC to determine completion. |
V. References
-
Benchchem. Knoevenagel Condensation for Cyanoacrylate Synthesis: Application Notes and Protocols. 2
-
SciELO México. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. 7
-
Amazon S3. Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. 5
-
YouTube. Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. 4
-
RSC Publishing. Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA). 9
-
Wikipedia. Knoevenagel condensation. 3
-
YouTube. Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. 13
-
ResearchGate. Optimization of conditions for Knoevenagel condensation reaction. 14
-
ResearchGate. Optimizing reaction condition for Knoevenagel condensation of benzaldehyde and malononitrile. 10
-
ResearchGate. Can anyone suggest the best catalyst for the knoevenagel condensation of salicylaldehyde and diethyl malonate at room temperature?. 12
-
Thermo Fisher Scientific. Knoevenagel Condensation. 8
-
Oriental Journal of Chemistry. The Importance and Applications of Knoevenagel Reaction (Brief Review). 1
-
ResearchGate. Knoevenagel condensation of benzaldehyde and malononitrile over CeZrO4−δ catalyst (model reaction). 15
-
ResearchGate. Knoevenagel condensation of aromatic aldehydes with malononitrile a. 11
-
ResearchGate. The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. 16
-
Banaras Hindu University. Novel Methods of Knoevenagel Condensation. 6
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 6. bhu.ac.in [bhu.ac.in]
- 7. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 8. Chemicals [chemicals.thermofisher.cn]
- 9. Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of Dimethyl 3-(cyanomethylidene)pentanedioate
Welcome to the technical support center for the purification of Dimethyl 3-(cyanomethylidene)pentanedioate (CAS No: 1709-25-7).[1][2] This guide is intended for researchers, scientists, and drug development professionals who are working with this compound and require robust, field-proven purification strategies. Here, we will delve into the causality behind experimental choices, offering troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Understanding the Molecule: Key Physicochemical Properties
This compound is a polar, activated olefin with a molecular weight of 197.19 g/mol .[1][2] Its structure, featuring two ester groups and a cyanomethylidene moiety, dictates its purification behavior. The presence of these polar functional groups and the carbon-carbon double bond are critical considerations when selecting a purification method.
| Property | Value | Source |
| CAS Number | 1709-25-7 | [1][2] |
| Molecular Formula | C9H11NO4 | [2] |
| Molecular Weight | 197.19 g/mol | [1][2] |
Purification Strategy Decision Workflow
Choosing the right purification technique is paramount for achieving high purity and yield. The following workflow will guide you through the decision-making process based on the scale of your synthesis and the nature of the impurities.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guides
Issue 1: Column Chromatography Challenges
Q: My compound streaks badly on the silica gel column, leading to poor separation and low purity.
A: Streaking is a common issue with polar compounds on silica gel. Here are the likely causes and solutions:
-
Cause 1: Inappropriate Solvent System. The polarity of your eluent may not be optimal.
-
Solution: A common and effective eluent system for this compound is a mixture of Dichloromethane (DCM) and Ethyl Acetate (EtOAc). A starting point is an 8:2 DCM/EtOAc ratio.[3] You can gradually increase the proportion of EtOAc to increase the polarity and improve the elution of your compound.
-
-
Cause 2: Compound Overloading. Exceeding the capacity of your column is a frequent cause of poor separation.
-
Solution: As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude product. For difficult separations, this ratio may need to be increased.
-
-
Cause 3: Acidity of Silica Gel. Standard silica gel is slightly acidic, which can cause streaking with certain compounds. The cyanomethylidene group can be sensitive to pH.
-
Solution: You can neutralize the silica gel by adding 1% triethylamine to your eluent system. This will deactivate the acidic sites on the silica and often results in sharper peaks.
-
Q: My compound is highly polar and runs at the solvent front even with pure ethyl acetate.
A: This indicates that your compound has a very high affinity for the mobile phase and minimal interaction with the stationary phase. Here are some advanced strategies:
-
Solution 1: Switch to a More Polar Stationary Phase. Consider using a more polar stationary phase than silica gel, such as alumina (basic or neutral). However, be cautious as alumina can sometimes lead to compound degradation.
-
Solution 2: Employ Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is an excellent alternative for purifying very polar compounds.[4][5] It typically uses a polar stationary phase (e.g., amine-bonded silica) with a mobile phase consisting of a high percentage of a non-polar organic solvent and a small percentage of a polar solvent like water.[4] This "flips" the elution order compared to normal phase chromatography.
Issue 2: Recrystallization Failures
Q: I'm having trouble finding a suitable solvent for recrystallization. My compound either dissolves completely or not at all.
A: Finding the right recrystallization solvent is often a process of trial and error. Here’s a systematic approach:
-
The "Like Dissolves Like" Principle: Since your compound is a diester, solvents with similar functional groups are a good starting point.[6]
-
Recommended Single Solvents to Screen: Ethanol, Ethyl Acetate, Acetone.
-
Recommended Solvent Mixtures: n-Hexane/Ethyl Acetate, n-Hexane/Acetone.[6][7] For solvent mixtures, dissolve your compound in a minimal amount of the "good" solvent (e.g., Ethyl Acetate) at an elevated temperature, and then slowly add the "poor" solvent (e.g., n-Hexane) until you observe turbidity. Then, add a few drops of the "good" solvent to redissolve the solid and allow it to cool slowly.[8]
-
-
Systematic Solvent Screening Protocol:
-
Place a small amount of your crude product (10-20 mg) in a test tube.
-
Add a few drops of the solvent and observe the solubility at room temperature.
-
If it is insoluble, gently heat the test tube. An ideal solvent will dissolve the compound when hot but not at room temperature.[9]
-
If the compound dissolves, allow the solution to cool to room temperature and then in an ice bath to see if crystals form.
-
Q: My compound "oils out" instead of forming crystals during recrystallization.
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. Here are some solutions:
-
Solution 1: Use a Larger Volume of Solvent. Oiling out can be caused by a supersaturated solution. Increase the amount of solvent to reduce the concentration of your compound.
-
Solution 2: Lower the Temperature of Crystallization. If your compound is still an oil at room temperature, try cooling the solution very slowly, perhaps by placing the flask in a beaker of warm water and allowing it to cool to room temperature over several hours before moving it to a refrigerator.
-
Solution 3: Change the Solvent System. A different solvent or solvent pair may have a lower boiling point, which can prevent the solution from reaching the melting point of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: The most common synthesis of this compound is via a Knoevenagel condensation.[10][11][12][13] Therefore, your primary impurities are likely to be:
-
Unreacted Starting Materials: This could include a carbonyl compound and an active methylene compound like dimethyl 1,3-acetonedicarboxylate or a cyanoacetate derivative.
-
Catalyst: The reaction is often catalyzed by a weak base, such as piperidine or an amine, which may remain in your crude product.[10][11]
-
Byproducts: Self-condensation of the starting carbonyl compound is a possibility if the reaction conditions are not carefully controlled.[10]
Q2: How can I remove the basic catalyst (e.g., piperidine) before chromatography?
A2: A simple and effective method is an acidic wash. Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the amine catalyst, making it water-soluble and thus easily removed in the aqueous layer. Follow this with a brine wash to remove any remaining water before drying and concentrating your product.
Q3: Is this compound stable to heat and different pH conditions?
A3: Activated olefins like your compound can be susceptible to degradation under harsh conditions.
-
Heat: Avoid prolonged heating at high temperatures, as this can lead to polymerization or decomposition. When performing recrystallization, use the minimum amount of heat necessary to dissolve the compound.
-
pH: The cyanomethylidene group can be sensitive to both strong acids and strong bases. While a dilute acid wash is generally safe for removing amine catalysts, prolonged exposure to strong acids or bases should be avoided. The ester groups are also susceptible to hydrolysis under strongly acidic or basic conditions. It is best to maintain a near-neutral pH during workup and purification.
Q4: Can I use reverse-phase chromatography for purification?
A4: While possible, reverse-phase chromatography (e.g., with a C18 column) may not be the most effective method for this polar compound. You would likely observe poor retention, with the compound eluting very quickly from the column.[1] If you must use reverse-phase, you may need to use a highly aqueous mobile phase, which can lead to "phase collapse" on standard C18 columns.[1] A column specifically designed for aqueous mobile phases or a polar-embedded column would be a better choice.[1] For this particular molecule, normal-phase chromatography or HILIC are generally more suitable.
Step-by-Step Experimental Protocols
Protocol 1: Silica Gel Column Chromatography
-
Column Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 9:1 DCM/EtOAc). Pour the slurry into your column and allow it to pack under a gentle flow of the eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of DCM. To this solution, add a small amount of silica gel and evaporate the solvent to obtain a dry powder. This dry-loading method generally provides better separation than liquid loading. Carefully add the dry-loaded sample to the top of your packed column.
-
Elution: Begin eluting with your starting solvent system. Gradually increase the polarity by increasing the percentage of ethyl acetate. Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to obtain your purified product.
Protocol 2: Recrystallization from a Two-Solvent System (Ethyl Acetate/Hexane)
-
Dissolution: Place your crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the solution is still warm, slowly add hexane dropwise until the solution becomes cloudy. Then, add a few drops of hot ethyl acetate to redissolve the precipitate.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
References
- The Royal Society of Chemistry. I. Materials II. Instrumentation III. Synthesis.
- Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. (2023-01-30).
- Benchchem. Technical Support Center: Purification of Polar Organic Compounds.
- Sigma-Aldrich. Dimethyl-3-oxo pentanedioate.
- ResearchGate. For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?. (2018-04-25).
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
- Recrystallization.
- YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022-07-08).
- Reddit. Go-to recrystallization solvent mixtures. (2023-02-19).
- ChemicalBook. 1709-25-7(3-(cyanomethylene)glutaric acid dimethyl ester).
- Recrystallization - Single Solvent.
- Knoevenagel Condensation. Wikipedia.
- SciELO México. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity.
- ResearchGate. Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes.
- recent developments in knoevenagel condensation reaction: a review.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Home Page [chem.ualberta.ca]
- 9. Recrystallization [sites.pitt.edu]
- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of Dimethyl 3-(cyanomethylidene)pentanedioate
Welcome to the technical support center for the synthesis of Dimethyl 3-(cyanomethylidene)pentanedioate (CAS 1709-25-7). This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this valuable compound. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols based on established chemical principles.
Introduction: The Synthetic Challenge
This compound is a highly functionalized molecule with potential applications in the synthesis of complex organic scaffolds. Its synthesis, most commonly achieved through a Knoevenagel condensation, can present challenges in achieving high yields and purity due to competing side reactions and purification difficulties. This guide will equip you with the knowledge to navigate these challenges effectively.
Core Synthesis: The Knoevenagel Condensation Approach
The most direct and widely applicable method for the synthesis of this compound is the Knoevenagel condensation of dimethyl 3-oxopentanedioate with an active methylene compound such as methyl cyanoacetate, catalyzed by a weak base.
Experimental Workflow Overview
Caption: A typical experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a robust starting point for the synthesis. Optimization of specific parameters may be necessary depending on your laboratory conditions and reagent purity.
Materials:
-
Dimethyl 3-oxopentanedioate (1 equivalent)
-
Methyl cyanoacetate (1.1 equivalents)
-
Piperidine (0.1 equivalents)
-
Toluene (or another suitable azeotropic solvent)
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add dimethyl 3-oxopentanedioate (1 equivalent) and toluene.
-
Addition of Reagents: Add methyl cyanoacetate (1.1 equivalents) to the flask, followed by piperidine (0.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials. Water will be collected in the Dean-Stark trap, driving the reaction to completion.[1]
-
Work-up: Once the reaction is complete (typically within 4-8 hours), cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel and wash with a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl) to remove the piperidine catalyst. Follow this with a wash with saturated aqueous sodium chloride (brine).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often an oil or a semi-solid. Purify by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.
Troubleshooting Guide
Q1: My reaction yield is consistently low or I'm getting no product. What are the likely causes?
Low or no yield is a common issue that can often be traced back to a few key factors.
Possible Causes and Solutions:
-
Ineffective Water Removal: The Knoevenagel condensation is a reversible reaction that produces water.[1] If water is not efficiently removed, the equilibrium will not favor product formation.
-
Solution: Ensure your Dean-Stark apparatus is functioning correctly. For smaller scale reactions, the addition of activated molecular sieves (3Å or 4Å) to the reaction mixture can be an effective alternative.
-
-
Catalyst Inactivity or Inappropriate Amount: The catalyst is crucial for deprotonating the active methylene compound.
-
Solution: Use fresh, high-purity piperidine. The optimal catalyst loading is typically 5-10 mol%; too little may result in a slow or incomplete reaction, while too much can lead to side reactions. Consider optimizing the catalyst loading in small-scale trials.
-
-
Low Reaction Temperature: While some Knoevenagel condensations can proceed at room temperature, this specific reaction with a less reactive ketone generally requires heating to achieve a reasonable reaction rate.
-
Solution: Ensure the reaction mixture is refluxing at the appropriate temperature for the chosen solvent.
-
-
Poor Quality Starting Materials: Impurities in the dimethyl 3-oxopentanedioate or methyl cyanoacetate can inhibit the reaction.
-
Solution: Use freshly distilled or high-purity starting materials. Dimethyl 3-oxopentanedioate can be susceptible to degradation and should be stored properly.
-
Troubleshooting Low Yield: A Decision Tree
Caption: A decision tree for troubleshooting low yields.
Q2: I am observing significant side product formation. How can I improve the selectivity?
The formation of side products is a common challenge in Knoevenagel condensations.
Common Side Reactions and Mitigation Strategies:
-
Self-Condensation of Dimethyl 3-oxopentanedioate: While less common with ketones than aldehydes, self-condensation can occur, especially with stronger bases or higher temperatures.
-
Mitigation: Use a weak base like piperidine. Avoid stronger bases such as sodium hydroxide or alkoxides.
-
-
Michael Addition: The product, an α,β-unsaturated system, can undergo a Michael addition with the enolate of methyl cyanoacetate. This is more likely with a higher concentration of the active methylene compound and prolonged reaction times.
-
Mitigation: Use a slight excess of the methyl cyanoacetate (e.g., 1.1 equivalents) but avoid a large excess. Monitor the reaction closely and stop it once the starting ketone is consumed to prevent the accumulation of the Michael adduct.
-
-
Hydrolysis of Esters: If there is water present in the reaction mixture from the start, or if the work-up is not performed carefully, hydrolysis of the methyl esters to carboxylic acids can occur.
-
Mitigation: Use anhydrous solvents and reagents. During the work-up, minimize the contact time with aqueous acidic or basic solutions.
-
Q3: I'm having difficulty purifying the product. What are some effective strategies?
This compound is a polar molecule, which can make purification challenging.
Purification Tips:
-
Column Chromatography: This is the most common and effective method for purifying this type of compound.
-
Solvent System: A gradient elution of ethyl acetate in hexanes is a good starting point. The polarity can be fine-tuned based on TLC analysis. For very polar impurities, adding a small amount of methanol to the eluent might be necessary.
-
Stationary Phase: Standard silica gel is usually sufficient.
-
-
Crystallization: If the product is a solid or can be induced to crystallize, this can be an excellent purification method.
-
Solvent Selection: Try a solvent system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. A mixed solvent system, such as ethyl acetate/hexanes or dichloromethane/hexanes, may be effective.
-
-
Work-up Optimization: A thorough work-up is crucial to remove the bulk of impurities before chromatography. Ensure the catalyst is completely removed by the acid wash.
Frequently Asked Questions (FAQs)
-
What is the mechanism of the piperidine-catalyzed Knoevenagel condensation? Piperidine acts as a base to deprotonate the active methylene compound (methyl cyanoacetate), forming a nucleophilic enolate. This enolate then attacks the carbonyl carbon of dimethyl 3-oxopentanedioate. The resulting alkoxide is protonated, and subsequent dehydration, often facilitated by heat, yields the final α,β-unsaturated product.
-
Can I use a different catalyst? Yes, other weak bases can be used, such as pyrrolidine or triethylamine.[2][3] The choice of catalyst can influence the reaction rate and yield, so optimization may be required. In some cases, Lewis acids or even catalyst-free conditions in water have been reported for Knoevenagel condensations, though these may be less effective for this specific substrate.[4]
-
How do I know when the reaction is complete? The best way to monitor the reaction is by TLC. Spot the reaction mixture alongside the starting materials on a TLC plate. The reaction is complete when the spot corresponding to dimethyl 3-oxopentanedioate has disappeared.
-
What are the expected spectroscopic characteristics of this compound? While specific literature data for this exact compound is scarce, based on its structure and data for similar compounds, you can expect the following:
-
¹H NMR: Signals for the two methyl ester groups (singlets, ~3.7-3.9 ppm), and signals for the two methylene groups of the pentanedioate backbone. The chemical shifts of these methylene protons will be influenced by the neighboring functional groups.
-
¹³C NMR: Resonances for the carbonyl carbons of the esters, the nitrile carbon, the carbons of the double bond, and the aliphatic carbons.
-
IR Spectroscopy: Characteristic absorptions for the C=O of the esters, the C≡N of the nitrile, and the C=C of the alkene.
-
Data Presentation: Key Reaction Parameters
| Parameter | Typical Range | Effect on Yield | Notes |
| Reactant Ratio (Active Methylene:Ketone) | 1.05:1 to 1.2:1 | A slight excess of the active methylene compound can drive the reaction to completion. | A large excess can lead to Michael addition side products. |
| Catalyst Loading (Piperidine) | 5-15 mol% | Optimal loading is crucial; too little results in slow reaction, too much can promote side reactions. | Based on the ketone as the limiting reagent. |
| Temperature | Reflux | Higher temperatures are generally required for ketones to overcome their lower reactivity compared to aldehydes. | The specific temperature depends on the solvent used. |
| Solvent | Toluene, Benzene, Hexane | A solvent that forms an azeotrope with water is essential for efficient water removal. | The choice of solvent will determine the reflux temperature. |
Mechanistic Insight
The Knoevenagel condensation proceeds through a series of well-understood steps, as illustrated below.
Sources
Technical Support Center: Reaction Work-up for Dimethyl 3-(cyanomethylidene)pentanedioate
This guide provides a comprehensive technical overview of the reaction work-up and purification procedures for Dimethyl 3-(cyanomethylidene)pentanedioate (CAS 1709-25-7). Designed for researchers and drug development professionals, this document moves beyond a simple protocol to explain the rationale behind each step, offering troubleshooting solutions for common challenges encountered in the laboratory.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries that arise during the work-up of Knoevenagel condensation reactions leading to this compound.
Q1: What is the primary objective of the work-up for this specific compound?
The main goal is twofold: first, to neutralize the catalyst (often a weak base like piperidine or an amine salt) and quench the reaction; second, to separate the desired organic product from unreacted starting materials, byproducts, and aqueous-soluble components. A successful work-up ensures the crude product is stable and amenable to final purification.
Q2: My reaction was conducted under solvent-free conditions and resulted in a solid mass. How should I initiate the work-up?
For solvent-free reactions that yield a solid or highly viscous oil, the first step is to dissolve the reaction mixture.[1] Add a suitable organic solvent in which your product is soluble, such as ethyl acetate or dichloromethane (DCM). Gentle warming may be required. Once the mixture is a homogenous solution, you can proceed with a standard aqueous wash as outlined in the protocol below. This ensures all components are partitioned effectively during extraction.
Q3: Which organic solvent is optimal for the liquid-liquid extraction of this compound?
Both ethyl acetate and dichloromethane are effective choices.
-
Ethyl Acetate (EtOAc): A good option due to its moderate polarity, which effectively dissolves the target molecule. It is less dense than water and has a lower environmental impact than chlorinated solvents.
-
Dichloromethane (DCM): Its higher density allows for easy separation as the bottom layer. DCM is an excellent solvent for a wide range of organic compounds, but it is more volatile and carries greater health and environmental considerations. For compounds like cyanoacrylates, chloroform has also been used effectively for complete dissolution.[2]
Q4: The protocol recommends a final wash with saturated sodium chloride (brine). What is the purpose of this step?
The brine wash is a critical step for two main reasons:
-
Reduces Emulsions: It helps to break up any emulsions that may have formed at the interface of the organic and aqueous layers, leading to a cleaner separation.
-
Initiates Drying: Brine is highly ionic, which reduces the solubility of water in the organic layer. This "pre-dries" the organic phase, making the subsequent drying step with an agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) more efficient.[3]
Q5: My final product is a pale yellow oil, but I was expecting a solid. Is this normal?
Yes, this is the expected physical state. This compound is described as a pale yellow oil.[4] If you obtain a solid, it may indicate the presence of impurities or residual salts. If the product solidifies upon standing at very low temperatures, this could be normal, but it should be an oil at room temperature.
Q6: Can I purify the final product by distillation?
Distillation of cyanoacrylate-type molecules is extremely challenging and often not recommended.[5] The double bond in the cyanomethylidene group is highly susceptible to polymerization at elevated temperatures, even under vacuum.[5] Attempting distillation can lead to significant product loss as the material polymerizes in the distillation flask.[5][6] Purification via flash column chromatography is the preferred method.
Part 2: Standardized Reaction Work-Up Protocol
This protocol assumes the reaction was performed in a solvent using a basic catalyst (e.g., piperidine, ammonium acetate). Adjust volumes as needed based on your reaction scale.
Materials:
-
Separatory Funnel (appropriately sized for the reaction volume)
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Rotary Evaporator
Step-by-Step Procedure:
-
Reaction Quenching:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Dilute the reaction mixture with 2-3 volumes of ethyl acetate (or DCM).
-
Add 1-2 volumes of deionized water to the funnel.
-
-
Catalyst Removal (Acid Wash):
-
Wash the organic layer by adding 1 volume of 1M HCl.
-
Stopper the funnel, invert, and vent frequently to release any pressure. Shake gently for 30-60 seconds.
-
Allow the layers to separate completely. Drain and discard the lower aqueous layer.
-
Scientist's Note: This step protonates and transfers the basic catalyst into the aqueous phase for removal.
-
-
Neutralization (Bicarbonate Wash):
-
Wash the organic layer with 1 volume of saturated NaHCO₃ solution to neutralize any residual acid.
-
Vent carefully, as CO₂ gas may be generated.
-
Allow the layers to separate and discard the aqueous layer.
-
-
Final Wash (Brine Wash):
-
Wash the organic layer with 1 volume of brine. This minimizes the amount of dissolved water in the organic phase before the final drying step.[3]
-
Separate and discard the aqueous layer.
-
-
Drying:
-
Drain the organic layer into a clean Erlenmeyer flask.
-
Add a sufficient amount of anhydrous Na₂SO₄ (enough so that some powder remains free-flowing).
-
Swirl the flask and let it stand for 15-20 minutes to allow for complete water absorption.
-
-
Isolation of Crude Product:
-
Filter the mixture through a cotton plug or fluted filter paper into a pre-weighed round-bottom flask to remove the drying agent.
-
Rinse the flask and the drying agent with a small amount of fresh organic solvent to ensure complete transfer.
-
Concentrate the solution under reduced pressure using a rotary evaporator.[7] Be mindful of the bath temperature; keep it below 40°C to prevent potential polymerization.
-
-
Characterization:
-
The resulting residue is the crude this compound. Obtain the mass to calculate the crude yield and analyze its purity by TLC or ¹H NMR before proceeding with purification.
-
Part 3: Troubleshooting Guide
| Observation / Issue | Possible Cause(s) | Recommended Solution(s) |
| Persistent Emulsion During Extraction | - High concentration of salts or polar byproducts. - Vigorous shaking. - pH of the aqueous layer is near neutral. | - Add a small amount of brine to the separatory funnel and swirl gently; this often breaks emulsions. - Allow the funnel to stand undisturbed for a longer period. - If using DCM, a gentle centrifugation of the mixture can be effective. |
| Product Polymerizes During Work-up | - Exposure to high heat (e.g., during solvent removal). - Presence of strong bases or nucleophiles. | - Ensure the rotary evaporator water bath temperature does not exceed 40°C. - Ensure the acid wash step was effective in removing the basic catalyst. Consider a second acid wash if necessary. |
| Low Yield of Crude Product | - Incomplete extraction of the product. - Product has higher water solubility than expected. - Accidental loss of the organic layer. | - Perform additional extractions (2-3 times) of the aqueous layer with the organic solvent. - Before the initial extraction, saturate the aqueous layer with NaCl to decrease the polarity and "salt out" the organic product. |
| Crude Product is Dark Brown/Black | - Reaction overheating leading to decomposition. - Presence of highly colored impurities. | - Proceed with purification. Often, these impurities are highly polar and can be removed by flash chromatography. - Consider adding activated charcoal to the organic solution before filtration of the drying agent, but be aware this may also adsorb some of your product. |
| Impurities in Final Product (by NMR) | - Unreacted Starting Material: Incomplete reaction. - Catalyst: Inefficient washing. - Side-Products: Non-optimal reaction conditions. | - Purification by flash column chromatography is necessary. Optimize the solvent system using TLC to achieve good separation between the product and impurities. |
Part 4: Workflow Visualization
The following diagram illustrates the standard workflow for the isolation and purification of this compound.
Caption: Work-up and purification workflow for this compound.
Part 5: References
-
Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. (2014). Journal of Saudi Chemical Society, 18(5). [Link]
-
An investigation into the sample preparation procedure and analysis of cyanoacrylate adhesives using. CORE. [Link]
-
Can anyone provide any advice on purification of cyanoacrylates by column chromatography? (2020). ResearchGate. [Link]
-
Method for purifying ethyl-2-cyanoacrylate adhesive composition and ethyl... (US8945299B2). Google Patents.
-
Method for synthesizing cyanoacrylate (CN105541664A). Google Patents.
-
Cas 1709-25-7, 3-(cyanomethylene)glutaric acid dimethyl ester. LookChem. [Link]
-
Organic Syntheses Procedure. Organic Syntheses, Coll. Vol. 100, p. 17 (2023). [Link]
-
Sarkar, L., & Nishad, A. R. Novel Methods of Knoevenagel Condensation. Banaras Hindu University. [Link]
-
n-Butyl Cyanoacrylate Synthesis. A New Quality Step Using Microwaves. (2015). Molecules, 20(10), 18548–18561. [Link]
-
cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES. Organic Syntheses, Coll. Vol. 7, p.40 (1990); Vol. 62, p.179 (1984). [Link]
-
Dimethyl 3-phenylpentanedioate. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(1), o143. [Link]
-
Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]
-
A Simple and Efficient Procedure for Knoevenagel Reaction Promoted by Imidazolium-based Ionic Liquids. Aston Publications Explorer. [Link]
-
Knoevenagel Condensation. (2014). Chem-Station Int. Ed. [Link]
-
Checked by Vijaya Bhasker Gondi and Viresh H. Rawal. Organic Syntheses, Vol. 81, p.26 (2005). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Cas 1709-25-7,3-(cyanomethylene)glutaric acid dimethyl ester | lookchem [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. US8945299B2 - Method for purifying ethyl-2-cyanoacrylate adhesive composition and ethyl-2-cyanoacrylate adhesive composition - Google Patents [patents.google.com]
- 7. orgsyn.org [orgsyn.org]
Stability and storage of "Dimethyl 3-(cyanomethylidene)pentanedioate"
Starting Data Collection
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Initiating Literature Review
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Beginning Deep Search
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Tracking Initial Results
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Refining Search Parameters
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Analyzing Discrepancies and Next Steps
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Examining Chemical Data
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Structuring the Support Guide
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Technical Support Center: Synthesis of Dimethyl 3-(cyanomethylidene)pentanedioate
Introduction
Welcome to the technical support guide for the synthesis of dimethyl 3-(cyanomethylidene)pentanedioate. This document is designed for researchers, scientists, and professionals in drug development who are utilizing this important chemical intermediate. The synthesis, typically achieved through a Knoevenagel condensation, is a robust reaction but can be prone to specific byproduct formation that may complicate purification and impact yield and purity. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you identify, mitigate, and resolve common issues encountered during this synthesis. Our goal is to empower you with the scientific understanding and practical guidance needed to achieve optimal results in your experiments.
Core Reaction: The Knoevenagel Condensation
The synthesis of this compound is a classic example of the Knoevenagel condensation. This reaction involves the nucleophilic addition of an active hydrogen compound, in this case, malononitrile, to a carbonyl group, provided by dimethyl 1,3-acetonedicarboxylate, followed by a dehydration reaction. The reaction is typically catalyzed by a weak base, such as piperidine or an amine salt.
Reaction Scheme:
Caption: Knoevenagel condensation for this compound.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis and purification of this compound.
FAQ 1: My reaction mixture is turning a dark color and I'm observing a significant amount of a viscous, insoluble material. What is happening?
Answer: The formation of a dark, resinous, or polymeric byproduct is a common issue in reactions involving malononitrile, especially under harsh conditions.
Likely Cause:
-
Self-condensation of Malononitrile: Malononitrile can undergo a base-catalyzed self-condensation, known as the Thorpe-Ziegler reaction, to form a dimer, 2-amino-1,1,3-tricyanopropene. This dimer and subsequent oligomers can contribute to the formation of intractable tars.
-
Decomposition: High reaction temperatures can lead to the decomposition of reactants and products, forming carbonaceous materials and polymers.
-
Strong Base: The use of a strong base can induce the self-condensation of the ketone starting material.
Troubleshooting Steps:
-
Catalyst Choice: Ensure you are using a weak base as a catalyst. Good options include piperidine, pyridine, or ammonium acetate.
-
Temperature Control: Maintain a moderate reaction temperature. If the reaction is highly exothermic, consider cooling the reaction vessel.
-
Reaction Time: Monitor the reaction progress by TLC. Prolonged reaction times can increase the likelihood of byproduct formation.
FAQ 2: My NMR spectrum shows an extra set of peaks that I can't identify, and my yield of the desired product is low. What could this be?
Answer: The presence of unexpected peaks in your NMR spectrum often points to the formation of a significant byproduct. In the context of the Knoevenagel condensation, a likely candidate is a Michael adduct.
Likely Cause:
-
Michael Addition: The product, this compound, is an α,β-unsaturated compound and can act as a Michael acceptor. A second molecule of the malononitrile carbanion can attack the β-carbon of the product, leading to the formation of a Michael adduct.
Identification Protocol:
-
Mass Spectrometry: Obtain a mass spectrum of your crude product. The Michael adduct will have a molecular weight equal to the sum of the desired product and malononitrile.
-
NMR Spectroscopy: Look for characteristic signals of the adduct in the 1H and 13C NMR spectra. The adduct will have additional aliphatic protons and a more complex splitting pattern compared to the desired product.
Mitigation Strategies:
-
Stoichiometry: Use a strict 1:1 stoichiometry of dimethyl 1,3-acetonedicarboxylate to malononitrile. An excess of malononitrile will favor the formation of the Michael adduct.
-
Controlled Addition: Add the malononitrile slowly to the reaction mixture to maintain a low concentration of the nucleophile.
Visualizing Byproduct Formation:
Caption: Potential reaction pathways leading to byproducts.
FAQ 3: I'm having difficulty purifying my product. It seems to be co-eluting with an impurity during column chromatography.
Answer: Co-elution during chromatography suggests that the impurity has a similar polarity to your desired product. This can happen with certain byproducts or if the product itself is unstable on silica gel.
Likely Causes and Solutions:
| Potential Issue | Explanation | Recommended Action |
| Isomerization | The α,β-unsaturated product may isomerize to a β,γ-unsaturated product, which can have a similar polarity. | Try a different stationary phase for chromatography, such as alumina, or consider purification by crystallization. |
| Hydrolysis | The ester groups of the product or starting material can be hydrolyzed to carboxylic acids if water is present, especially under basic or acidic conditions. | Ensure all reagents and solvents are dry. If hydrolysis has occurred, you may be able to re-esterify the crude product. |
| Decarboxylation | If the reaction is run under harsh conditions, decarboxylation of the pentanedioate backbone can occur, leading to a variety of byproducts. | Maintain mild reaction conditions and consider using a milder catalyst. |
Alternative Purification Protocol: Crystallization
-
Solvent Screening: Dissolve a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexanes) with gentle heating.
-
Cooling: Allow the saturated solution to cool slowly to room temperature, then place it in a refrigerator or freezer to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
FAQ 4: My reaction is very slow or is not proceeding to completion. What can I do to improve the reaction rate?
Answer: A sluggish reaction can be due to several factors, including catalyst activity, temperature, and the removal of the water byproduct.
Troubleshooting Steps:
-
Catalyst Loading: While a weak base is necessary, ensure you are using a catalytic amount sufficient to drive the reaction.
-
Increase Temperature: Gently heating the reaction mixture can significantly increase the reaction rate. Monitor for byproduct formation if you increase the temperature.
-
Water Removal: The Knoevenagel condensation produces water as a byproduct. Removing this water can shift the equilibrium towards the product. Consider using a Dean-Stark apparatus for azeotropic removal of water or adding molecular sieves to the reaction mixture.
-
Microwave Irradiation: The use of microwave irradiation has been shown to accelerate Knoevenagel condensations, often leading to higher yields in shorter reaction times.
Summary of Potential Byproducts and Their Characteristics
| Byproduct | Formation Mechanism | Key Identifying Features |
| Michael Adduct | Michael addition of malononitrile to the product. | M+66 in mass spectrum; additional aliphatic signals in NMR. |
| Polymeric Materials | Self-condensation of malononitrile or decomposition. | Insoluble, dark-colored resinous material. |
| Hydrolyzed Product | Hydrolysis of one or both ester groups. | Carboxylic acid peaks in IR spectrum; change in solubility. |
| Decarboxylated Products | Loss of CO2 from the pentanedioate backbone. | A variety of products with lower molecular weights. |
References
-
Wikipedia. Knoevenagel condensation. [Link]
-
YouTube. Knoevenagel condensation. [Link]
-
NTU > IRep. Combination of Knoevenagel Polycondensation and Water-Assisted Dynamic Michael-Addition-Elimination for the Sy. [Link]
-
ResearchGate. Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes. [Link]
-
ChemSynthesis. diethyl 3-(cyanomethylene)pentanedioate. [Link]
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]
-
Sciforum. One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. [Link]
-
Organic Chemistry Portal. Decarboxylations. [Link]
- ResearchGate.
Technical Support Center: Optimizing the Synthesis of Dimethyl 3-(cyanomethylidene)pentanedioate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to the synthesis of Dimethyl 3-(cyanomethylidene)pentanedioate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, which is a classic example of the Knoevenagel condensation. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific experimental challenges, ensuring you can optimize your reaction for high yield and purity.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses common issues encountered during the synthesis in a direct question-and-answer format, providing not just solutions but the scientific rationale behind them.
Q1: Why is my reaction yield consistently low?
Low yield is a frequent challenge in Knoevenagel condensations and can be attributed to several factors.[1][2] A systematic approach is the most effective way to diagnose and solve the issue.
Causality & Solution:
-
Unfavorable Reaction Equilibrium: The Knoevenagel condensation is a reversible reaction that produces water as a byproduct.[2][3] The presence of water can inhibit the reaction or lead to the hydrolysis of the ester groups.
-
Suboptimal Catalyst Activity or Concentration: The choice and amount of catalyst are critical. A base that is too weak will not efficiently deprotonate the cyanoacetate, while a base that is too strong can promote unwanted side reactions, such as the self-condensation of the ketone.[2][3]
-
Solution: Piperidine is a commonly used and effective weak base for this transformation.[6][7] If yields are low, ensure the piperidine is fresh and not degraded. Optimize the catalyst loading; typically, 0.1 equivalents are sufficient.[2] Using too much catalyst can lead to side product formation.[1]
-
-
Inadequate Reaction Temperature or Time: The reaction rate is highly dependent on temperature.[2]
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). While some Knoevenagel condensations can proceed at room temperature, gentle heating (e.g., 40-80°C) can often significantly increase both the rate and the final yield.[1] Be cautious, as excessive heat can promote side reactions.[8]
-
-
Purity of Reactants: Impurities in either the dimethyl 3-oxopentanedioate or the cyanoacetic acid ester can interfere with the catalyst or participate in side reactions.[1]
-
Solution: Ensure the purity of your starting materials. If necessary, purify the dimethyl 3-oxopentanedioate by distillation and the cyanoacetic acid ester via recrystallization or distillation.
-
Below is a logical workflow for troubleshooting low yields.
Q2: I'm observing a significant amount of a Michael addition byproduct. How can I improve selectivity?
The desired product, an α,β-unsaturated system, is an excellent Michael acceptor. It can react with a second molecule of the cyanoacetate enolate, leading to a common byproduct.
Causality & Solution:
-
Excess Nucleophile: Using a large excess of the cyanoacetic acid ester can increase the concentration of the enolate available for the subsequent Michael addition.
-
Solution: Carefully control the stoichiometry. Use a ratio of dimethyl 3-oxopentanedioate to cyanoacetic acid ester that is close to 1:1. A slight excess (e.g., 1.05 to 1.1 equivalents) of the cyano-compound can help drive the initial condensation to completion without significantly promoting the Michael addition.
-
-
Reaction Conditions: Prolonged reaction times and high temperatures can favor the thermodynamically stable Michael adduct.
-
Solution: Monitor the reaction closely by TLC. As soon as the starting ketone is consumed, work up the reaction. Avoid unnecessarily long reaction times or excessive heating. Running the reaction at the lowest temperature that provides a reasonable rate is often the best strategy.
-
Q3: How can I effectively purify the final product from unreacted starting materials and the catalyst?
Effective purification is key to obtaining this compound with the high purity required for subsequent applications.
Causality & Solution:
-
Catalyst Removal: Basic catalysts like piperidine can be challenging to remove completely.
-
Solution: After the reaction is complete, perform an acidic wash. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl). This will protonate the amine catalyst, making it water-soluble and easily removable in the aqueous phase.
-
-
Separation from Starting Materials: The polarity of the product may be similar to that of the starting materials, making separation difficult.
-
Solution 1 (Recrystallization): If the product is a solid, recrystallization is an excellent method for purification.[1] Test various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Solution 2 (Column Chromatography): For oils or solids that are difficult to recrystallize, flash column chromatography is the preferred method. Use a solvent system (e.g., an ethyl acetate/hexane gradient) that provides good separation between the product and any remaining starting materials or byproducts on a TLC plate before scaling up to a column.
-
Frequently Asked Questions (FAQs)
Q1: What is the catalytic mechanism for the piperidine-catalyzed synthesis of this compound?
The piperidine-catalyzed Knoevenagel condensation follows a well-established mechanism.[9][10] While often depicted as a simple base-catalyzed enolate formation, theoretical and experimental studies suggest a more nuanced pathway involving an iminium ion, which is a more potent electrophile than the starting ketone.[11][12]
Mechanism Steps:
-
Iminium Ion Formation: Piperidine (a secondary amine) reacts with the carbonyl group of dimethyl 3-oxopentanedioate to form a carbinolamine intermediate. This intermediate then dehydrates to form a highly electrophilic iminium ion.
-
Enolate Formation: Concurrently, another molecule of piperidine acts as a base, deprotonating the α-carbon of the cyanoacetic acid ester to form a resonance-stabilized enolate.[10]
-
C-C Bond Formation: The nucleophilic enolate attacks the electrophilic iminium ion, forming a new carbon-carbon bond.[11]
-
Catalyst Regeneration & Dehydration: The resulting intermediate eliminates the piperidine catalyst and a molecule of water to regenerate the double bond, yielding the final product, this compound.
Q2: Beyond piperidine, what other catalysts can be used and what are their trade-offs?
While piperidine is a workhorse catalyst, several alternatives have been developed, each with specific advantages. The optimal choice depends on the desired reaction conditions, scale, and environmental considerations.[6]
| Catalyst | Typical Loading | Common Solvents | Advantages | Disadvantages |
| Piperidine | 5-10 mol% | Ethanol, Toluene, THF | Inexpensive, reliable, and widely documented.[13] | Toxic, requires acidic workup for removal.[6] |
| Ammonium Salts | 10-20 mol% | Ethanol, Water | Mild, often allows for simpler workup. | Can be less active than amines, may require more forcing conditions.[1] |
| DMAP | 5-10 mol% | DCM, THF | Highly active, even for less reactive substrates.[14] | More expensive, can be difficult to remove completely. |
| L-Proline | 5-20 mol% | DMSO, Ethanol | "Green" organocatalyst, can sometimes induce chirality.[5] | Higher cost, may require specific solvent systems. |
| Basic Resins | N/A | Various | Heterogeneous catalyst, easily removed by filtration, recyclable.[15] | Can have lower activity, potential for leaching. |
| No Catalyst | N/A | Water | Ultimate "green" approach, avoids catalyst cost and removal.[16][17] | Often requires higher temperatures and may not be suitable for all substrates.[17] |
Q3: What is a standard, reliable experimental protocol for this synthesis?
This protocol provides a robust starting point for the synthesis of this compound.
Materials:
-
Dimethyl 3-oxopentanedioate (1 equivalent)
-
Ethyl cyanoacetate or Methyl cyanoacetate (1.1 equivalents)
-
Piperidine (0.1 equivalents)
-
Toluene (or another suitable solvent)
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser and Dean-Stark apparatus
Procedure:
-
Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Charging Flask: To the flask, add dimethyl 3-oxopentanedioate (1 eq.), the chosen solvent (e.g., toluene, approx. 5 mL per mmol of ketone), and ethyl cyanoacetate (1.1 eq.).[2]
-
Catalyst Addition: Add piperidine (0.1 eq.) to the stirred mixture.[2]
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap, providing a visual indicator of reaction progress.
-
Monitoring: Follow the consumption of the starting ketone by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
-
Workup: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[18]
-
Purification: Purify the resulting crude oil or solid by flash column chromatography or recrystallization to yield the final product.
References
-
Nuñez, M., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(20), 5300-5307. Available at: [Link][9][11]
-
Nuñez, M., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. PubMed. Available at: [Link][10]
-
Nuñez, M., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. Available at: [Link][11]
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available at: [Link][19]
-
ResearchGate (2017). Mechanism of Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Available at: [Link][12]
-
Al-Warhi, T., et al. (2022). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. PubMed Central. Available at: [Link][13]
-
ResearchGate. Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes. Available at: [Link][6]
-
Shkoor, M., et al. (2021). DMAP-Catalyzed Reaction of Diethyl 1,3-Acetonedicarboxylate with 2-Hydroxybenzylideneindenediones: Facile Synthesis of Fluorenone-Fused Coumarins. Synlett, 32(08), 795-799. Available at: [Link][14]
-
MDPI (2023). Synthesis of Curcumin Derivatives via Knoevenagel Reaction Within a Continuously Driven Microfluidic Reactor Using Polymeric Networks Containing Piperidine as a Catalyst. Available at: [Link]
-
Organic Reactions. The Knoevenagel Condensation. Available at: [Link]
-
Juniper Publishers (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Available at: [Link][7]
-
Royal Society of Chemistry (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Available at: [Link][16]
-
MDPI (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Available at: [Link][20]
-
Wikipedia. Knoevenagel condensation. Available at: [Link][3]
-
Royal Society of Chemistry (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances. Available at: [Link][8]
-
Royal Society of Chemistry. The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Available at: [Link]
-
Royal Society of Chemistry (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Available at: [Link][17]
-
ResearchGate. Knoevenagel condensation of aldehydes with ethyl cyanoacetate a. Available at: [Link]
-
Royal Society of Chemistry. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. Available at: [Link]
-
ResearchGate (2020). An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory. Available at: [Link]
-
SciELO (2021). Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. Available at: [Link]
-
Organic Syntheses. Checked by Vijaya Bhasker Gondi and Viresh H. Rawal. Available at: [Link]
-
Organic Syntheses. 6-diethylphosphonomethyl-2,2-dimethyl-1,3-dioxen-4-one. Available at: [Link][18]
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- 9. pubs.acs.org [pubs.acs.org]
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- 20. mdpi.com [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Purity of Dimethyl 3-(cyanomethylidene)pentanedioate by NMR
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a cornerstone of scientific rigor. This guide provides an in-depth, experience-driven approach to validating the purity of Dimethyl 3-(cyanomethylidene)pentanedioate using Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond a simple procedural checklist to explore the underlying rationale for experimental choices, ensuring a self-validating and robust analytical system.
The Central Role of NMR in Purity Determination
While various techniques can assess the purity of organic compounds, such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and melting point analysis, Quantitative NMR (qNMR) offers a unique and powerful advantage.[1][2] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal, allowing for a direct, quantitative measure of the analyte without the need for identical reference standards.[3] This makes qNMR an invaluable primary method for purity assessment, providing both structural confirmation and quantitative data in a single experiment.
Understanding the Target Molecule: this compound
Before delving into the analytical procedure, a thorough understanding of the target molecule's structure is paramount for interpreting its NMR spectrum.
Structure:
Systematic Name: this compound Molecular Formula: C₉H₁₁NO₄ Molecular Weight: 197.19 g/mol
Predicted ¹H and ¹³C NMR Spectra
An accurate prediction of the expected NMR spectra is crucial for identifying the signals of the target compound and any potential impurities. Based on the structure, we can anticipate the following signals.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) |
| -OCH₃ | ~3.7 - 3.8 | Singlet | 6H | ~52 |
| -CH₂ -C=C | ~3.3 - 3.5 | Singlet | 4H | ~35 |
| C=C (CN) | - | - | - | ~100 |
| C =C(CN) | - | - | - | ~170 |
| C #N | - | - | - | ~115 |
| C =O | - | - | - | ~165 |
Note: These are predicted values. Actual chemical shifts may vary depending on the solvent and experimental conditions.
The Synthetic Pathway and Potential Impurities: A Proactive Approach
To effectively identify impurities, one must consider the synthetic route employed. A common method for synthesizing α,β-unsaturated cyanoesters like our target compound is the Knoevenagel condensation .[4][5][6] In this case, it would likely involve the reaction of dimethyl 3-oxopentanedioate with a cyano-containing active methylene compound like methyl cyanoacetate or cyanoacetic acid .
This understanding allows us to anticipate potential impurities:
-
Unreacted Starting Materials: Dimethyl 3-oxopentanedioate and methyl cyanoacetate.
-
Byproducts of Side Reactions: Self-condensation products or incompletely reacted intermediates.
-
Residual Solvents: From the reaction and purification steps (e.g., ethanol, ethyl acetate, hexanes).
-
Water: A common impurity in organic samples.
Experimental Protocol: A Step-by-Step Guide to Purity Validation by qNMR
This protocol outlines the necessary steps for accurate and reliable purity determination of this compound using qNMR with an internal standard.
Materials and Equipment
-
This compound sample
-
High-purity internal standard (e.g., maleic acid, 1,4-dinitrobenzene) with a known purity certificate. The internal standard should have sharp signals that do not overlap with the analyte signals.
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃) of high isotopic purity.
-
High-precision analytical balance (readable to at least 0.01 mg).
-
High-quality 5 mm NMR tubes.[7]
-
NMR spectrometer (400 MHz or higher recommended for better signal dispersion).
Sample Preparation: The Foundation of Accuracy
Meticulous sample preparation is critical for obtaining high-quality, reproducible NMR data.[8][9][10]
-
Accurate Weighing:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial. Record the exact masses.
-
-
Dissolution:
-
Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃) to the vial.
-
Ensure complete dissolution of both the sample and the internal standard. Gentle vortexing or sonication may be used. The solution should be homogeneous and free of any particulate matter.[8]
-
-
Transfer to NMR Tube:
-
Carefully transfer the solution to a clean, high-quality NMR tube. A Pasteur pipette with a cotton plug can be used to filter out any suspended particles.[11]
-
Ensure the sample height in the tube is sufficient for the spectrometer's probe (typically around 4-5 cm).
-
NMR Data Acquisition: Optimizing for Quantitation
For accurate quantification, specific NMR acquisition parameters must be employed to ensure the signal integrals are truly proportional to the number of protons.
-
Spectrometer Setup: Lock and shim the spectrometer on the sample.
-
Pulse Angle: Use a 90° pulse angle to maximize the signal.
-
Relaxation Delay (d1): This is a critical parameter. Set a long relaxation delay (at least 5 times the longest T₁ of any proton to be integrated) to ensure complete relaxation of all protons between scans. A typical starting point is 30-60 seconds.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1) for the signals to be integrated.
-
Receiver Gain: Adjust the receiver gain to avoid signal clipping.
Data Processing and Analysis
-
Fourier Transformation and Phasing: Apply an exponential window function (line broadening) of 0.3 Hz, followed by Fourier transformation. Carefully phase the spectrum to obtain a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.
-
Integration:
-
Calibrate the spectrum by setting the chemical shift of a known signal (e.g., residual solvent peak or TMS).
-
Integrate a well-resolved, non-overlapping signal for the analyte and a known signal for the internal standard. For this compound, the singlet from the four methylene protons is a good candidate. For the internal standard, choose a signal that is sharp and in a clear region of the spectrum.
-
-
Purity Calculation: The purity of the analyte can be calculated using the following formula[12]:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: Mass
-
P: Purity of the internal standard
-
analyte: this compound
-
IS: Internal Standard
-
Comparison with Alternative Purity Assessment Methods
While qNMR is a powerful tool, it is often beneficial to use orthogonal methods to provide a comprehensive purity profile.
Table 2: Comparison of Purity Assessment Techniques
| Method | Principle | Advantages | Disadvantages |
| qNMR | Signal intensity is proportional to the number of nuclei. | Universal detector, provides structural information, no need for identical reference standard.[1] | Lower sensitivity than chromatographic methods, requires careful parameter optimization. |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | High sensitivity and resolution, widely available. | Requires a chromophore, response factor can vary between analyte and impurities. |
| LC-MS | Separation by chromatography, detection by mass-to-charge ratio. | High sensitivity and specificity, provides molecular weight information. | Ionization efficiency can vary, quantification can be complex. |
| Melting Point | A pure substance has a sharp, defined melting point.[13] | Simple, inexpensive. | Insensitive to small amounts of impurities, not suitable for liquids or thermally unstable compounds. |
| Elemental Analysis | Measures the percentage of C, H, N, etc. | Provides information on elemental composition. | Does not distinguish between isomers, insensitive to impurities with similar elemental composition. |
Concluding Remarks: Ensuring Data Integrity
Validating the purity of a compound like this compound by NMR is a robust and reliable method when executed with a clear understanding of the underlying principles. By considering the synthetic route to anticipate potential impurities and by employing a meticulously planned qNMR experiment, researchers can be confident in the quality and integrity of their materials. This guide provides a framework for not just performing the experiment, but for understanding the "why" behind each step, leading to more accurate and defensible results in any research or development setting.
References
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- Bharti, S. K., & Roy, R. (2012). Quantitative ¹H NMR spectroscopy. TrAC Trends in Analytical Chemistry, 35, 5-26.
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
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PubChem. (n.d.). Methyl cyanoacetate. Retrieved from [Link]
-
Hays, P. A., & Lu, Y. (2020). Quantitative NMR (qNMR) for the determination of purity and potency. YouTube. Retrieved from [Link]
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
-
JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)? Retrieved from [Link]
-
Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
-
NIST. (n.d.). Pentanedioic acid, 3-oxo-, dimethyl ester. Retrieved from [Link]
-
University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Chegg. (n.d.). Other than performing the purity test, research and explain one different method that can be used to determine the purity of a compound. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Stereochemistry of Knoevenagel Condensation Products from Cyanoacetates and Aromatic Aldehydes. Retrieved from [Link]
-
ResearchGate. (2018, August 2). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. Retrieved from [Link]
-
ResearchGate. (2022, August 6). Synthesis of Some Impurities and/or Degradation Products of Atorvastatin. Retrieved from [Link]
-
JR Hess Company. (n.d.). Frequently Asked Questions About Dimethyl Esters. Retrieved from [Link]
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR chemical shifts of trace impurities: industrially preferred solvents used in process and green chemistry. Organic Process Research & Development, 20(3), 661-667.
-
ResearchGate. (n.d.). Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes. Retrieved from [Link]
-
Mediterranean Journal of Medical Research. (2024, July 5). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Retrieved from [Link]
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A Comparative Guide for Synthetic Chemists: Unveiling the Potential of Dimethyl 3-(cyanomethylidene)pentanedioate as a Michael Acceptor
Abstract
The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, is pivotal in both academic research and industrial applications, particularly in the realm of drug discovery and development. The reactivity and selectivity of this conjugate addition are critically dependent on the nature of the Michael acceptor. This guide provides an in-depth comparison of Dimethyl 3-(cyanomethylidene)pentanedioate, a dually activated Michael acceptor, with more conventional acceptors such as α,β-unsaturated esters, enones, and maleimides. We will explore the unique reactivity conferred by the geminal cyano and ester activating groups, present a hypothetical framework for its synthetic utility based on analogous systems, and provide detailed experimental protocols for its synthesis and proposed comparative reactions. This document aims to equip researchers, medicinal chemists, and process development scientists with the knowledge to strategically employ this promising yet underutilized reagent.
Introduction: The Michael Addition in Modern Synthesis
The Michael addition is the conjugate 1,4-addition of a nucleophile (the Michael donor) to an electron-deficient alkene (the Michael acceptor).[1][2] This reaction is a powerful tool for constructing complex molecular architectures from simple precursors. In drug discovery, the Michael addition is frequently employed to form covalent bonds with biological nucleophiles, such as cysteine residues in proteins, leading to potent and selective inhibitors.[3]
The choice of Michael acceptor is paramount, as it dictates the reaction's kinetics, thermodynamics, and the stability of the resulting adduct. While classic Michael acceptors like acrylates and enones are widely used, there is a continuous search for novel acceptors with tailored reactivity profiles. This guide focuses on this compound, a compound poised to offer unique advantages in specific synthetic contexts.
This compound: A Closer Look
This compound is an α,β-unsaturated compound featuring two electron-withdrawing groups, a cyano group and a methyl ester, attached to the α-carbon of the double bond. This dual activation is anticipated to significantly influence its reactivity as a Michael acceptor.
Predicted Synthesis via Knoevenagel Condensation
A plausible and efficient route to this compound is the Knoevenagel condensation of dimethyl 1,3-acetonedicarboxylate with cyanoacetic acid. This reaction is typically catalyzed by a weak base, such as piperidine or pyridine, and proceeds through the formation of a carbanion from cyanoacetic acid, which then attacks the carbonyl group of the β-ketoester. Subsequent dehydration yields the target compound.
Experimental Protocol: Synthesis of this compound
-
Materials: Dimethyl 1,3-acetonedicarboxylate (1 equivalent), cyanoacetic acid (1.1 equivalents), piperidine (0.1 equivalents), toluene.
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add dimethyl 1,3-acetonedicarboxylate, cyanoacetic acid, and toluene.
-
Add piperidine to the mixture.
-
Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.
-
Expected Reactivity Profile
The presence of two electron-withdrawing groups at the α-position is expected to render the β-carbon of this compound highly electrophilic. This increased electrophilicity should lead to faster reaction rates in Michael additions compared to singly activated acceptors like dimethyl maleate.[1]
Furthermore, studies on related dually activated α-cyano Michael acceptors suggest that the resulting adducts can exhibit reversibility, particularly with soft nucleophiles like thiols.[1][3] This reversibility is attributed to the increased acidity of the α-proton in the adduct, which facilitates elimination of the nucleophile. This feature can be highly advantageous in the design of reversible covalent inhibitors in drug discovery.
Comparative Analysis with Other Michael Acceptors
To provide a clear perspective on the potential utility of this compound, we will compare its anticipated performance against three widely used classes of Michael acceptors: α,β-unsaturated esters (e.g., dimethyl maleate), α,β-unsaturated ketones (e.g., methyl vinyl ketone), and maleimides (e.g., N-phenylmaleimide).
Data Presentation: A Hypothetical Comparison
| Michael Acceptor | Relative Reactivity (Thiol Addition) | Adduct Reversibility | Key Features & Applications |
| This compound | High | Potentially Reversible | Highly activated, suitable for reactions with weak nucleophiles. Potential for dynamic covalent chemistry and reversible inhibitors. |
| Dimethyl Maleate | Moderate | Generally Irreversible | Commonly used in polymer synthesis and as a glutathione depleting agent in biological studies.[2] |
| Methyl Vinyl Ketone | High | Irreversible | Highly reactive, widely used in Robinson annulation and other C-C bond-forming reactions. |
| N-Phenylmaleimide | Very High | Irreversible | Extremely reactive towards thiols, commonly used for bioconjugation and as a cysteine-modifying reagent. |
Causality Behind Experimental Choices
When selecting a Michael acceptor, the desired outcome dictates the choice. For rapid and irreversible bond formation, a maleimide is often the preferred choice. For more controlled additions or when subsequent transformations are planned, an enone or an unsaturated ester might be more suitable. This compound would be the acceptor of choice when high reactivity is required, and particularly when reversibility of the adduct is a desired feature.
Experimental Protocols for Comparative Studies
To facilitate the direct comparison of this compound with other Michael acceptors, the following general protocol for a thiol addition reaction is provided.
Experimental Protocol: Comparative Michael Addition of a Thiol
-
Materials: Michael acceptor (this compound, dimethyl maleate, methyl vinyl ketone, or N-phenylmaleimide; 1 equivalent), thiol (e.g., benzyl mercaptan; 1.1 equivalents), triethylamine (0.1 equivalents), dichloromethane (anhydrous).
-
Procedure:
-
In separate reaction vials, dissolve each Michael acceptor in anhydrous dichloromethane under an inert atmosphere.
-
To each vial, add the thiol followed by triethylamine at room temperature.
-
Stir the reactions and monitor their progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at regular time intervals.
-
Upon completion (or after a set time for comparison), quench the reactions with a dilute solution of hydrochloric acid.
-
Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR to determine the conversion and yield of the Michael adduct.
-
If desired, purify the adducts by column chromatography.
-
Mechanistic Insights and Visualization
The reactivity of Michael acceptors is governed by the electronic nature of the substituents on the double bond. The cyano group in this compound plays a crucial role in activating the double bond towards nucleophilic attack.
General Michael Addition Mechanism
Caption: General mechanism of a Michael addition reaction.
Synthesis Workflow for this compound
Caption: A decision-making guide for selecting an appropriate Michael acceptor.
Conclusion and Future Outlook
This compound represents a potentially valuable, yet underexplored, class of Michael acceptors. Its dually activated nature suggests a high degree of reactivity, while the presence of the cyano group may confer reversibility to the Michael adducts, a highly sought-after property in medicinal chemistry. The synthetic route to this compound is straightforward, making it an accessible reagent for further investigation.
This guide has provided a comprehensive overview of the predicted properties and potential applications of this compound, along with a framework for its synthesis and comparative evaluation. It is our hope that this document will stimulate further experimental investigation into this promising Michael acceptor, ultimately expanding the synthetic chemist's toolkit for the construction of complex molecules and novel therapeutics. Further studies are warranted to obtain quantitative kinetic and thermodynamic data to fully elucidate its reactivity profile.
References
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Cassels, W. R., Crawford, E. T., & Johnson, J. S. (2023). Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. Organic Letters, 25(36), 6779–6783. [Link]
-
Cassels, W. R., Crawford, E. T., & Johnson, J. S. (2023). Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization. ACS Catalysis, 13(10), 6518–6523. [Link]
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Dong, Z., Song, L., & Chen, L.-A. (2023). Enantioselective Ni‐Catalyzed Three‐Component Dicarbofunctionalization of Alkenes. ChemCatChem, 15(18). [Link]
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Gao, D.-W., Vinogradova, E. V., Nimmagadda, S. K., Medina, J. M., Xiao, Y., Suciu, R. M., Cravatt, B. F., & Engle, K. M. (2018). Direct Access to Versatile Electrophiles via Catalytic Oxidative Cyanation of Alkenes. Journal of the American Chemical Society, 140(33), 10648–10653. [Link]
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Holmes, H. L. (1968). The Michael Reaction. In Organic Reactions (pp. 63-183). John Wiley & Sons, Inc. [Link]
-
Hu, K., Liu, T., Lu, A. D., & Tang, C. (2011). Chiral Thiourea-Catalyzed Asymmetric Michael Addition of β-Oxo Phosphonate to Nitro Olefins: Convenient Synthesis of Optically Active β-Oxo Phosphonates. Angewandte Chemie International Edition, 50(34), 7938–7941. [Link]
-
Krenske, E. H., Petter, R. C., & Houk, K. N. (2016). Kinetics and Thermodynamics of Reversible Thiol Additions to Mono- and Diactivated Michael Acceptors: Implications for the Design of Drugs That Bind Covalently to Cysteines. The Journal of Organic Chemistry, 81(23), 11726–11733. [Link]
-
Lenardão, E. J., Trecha, D. O., Ferreira, P. da C., Jacob, R. G., & Perin, G. (2008). Green Michael addition of thiols to electron deficient alkenes using KF/alumina and recyclable solvent or solvent-free conditions. Journal of the Brazilian Chemical Society, 19(8), 1533–1538. [Link]
-
Lattanzi, A. (2011). Quinine‐Catalysed Double Michael Addition of Malononitrile to 1,5‐Disubstituted Pentadien‐3‐ones: A Stereoselective Route to Cyclohexanones. European Journal of Organic Chemistry, 2011(21), 3929–3932. [Link]
-
Noordzij, G. J., & Wilsens, C. H. R. M. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. ACS Sustainable Chemistry & Engineering, 7(23), 19134–19144. [Link]
-
Sanchez Duque, M. del M., Baslé, O., Isambert, N., & Constantieux, T. (2011). A Cooperative Participation of the Amido Group in the Organocatalytic Construction of All-Carbon Quaternary Stereocenters by Michael Addition with ??-Ketoamides. Advanced Synthesis & Catalysis, 353(10), 1661–1666. [Link]
-
Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. (2022). Polymers, 14(21), 4535. [Link]
-
Various Authors. (2024). Dynamic Kinetic Resolution of β-Cyano α-Ketoesters via Asymmetric Transfer Hydrogenation. Organic Letters, 26(35), 7457–7462. [Link]
-
Vinogradova, E. V., Jones, B. D., & Cravatt, B. F. (2014). Design of Reversible, Cysteine-Targeted Michael Acceptors Guided by Kinetic and Computational Analysis. Journal of the American Chemical Society, 136(34), 12022–12029. [Link]
-
Wojtas, M., & Albrecht, Ł. (2019). The First Vinylogous, Decarboxylative Michael Reaction with 3‐Cyano‐4‐methylcoumarins as Pronucleophiles. European Journal of Organic Chemistry, 2019(22), 3621–3625. [Link]
Sources
A Comparative Guide to the Synthesis and Evaluation of Dimethyl 3-(cyanomethylidene)pentanedioate Derivatives for Drug Discovery
Introduction: Unlocking the Potential of a Versatile Chemical Scaffold
In the landscape of medicinal chemistry and drug discovery, the identification of novel molecular scaffolds with the potential for diverse biological activity is a critical starting point. Dimethyl 3-(cyanomethylidene)pentanedioate and its derivatives represent a class of compounds with significant, yet largely unexplored, therapeutic potential. The core structure, featuring a Michael acceptor system in the form of an α,β-unsaturated nitrile, is a well-known pharmacophore present in a variety of biologically active molecules.[1][2] This guide provides a comprehensive comparative analysis of this compound derivatives, offering insights into their synthesis, physicochemical properties, and a proposed framework for the systematic evaluation of their biological activities.
The α,β-unsaturated nitrile motif is of particular interest due to its electrophilic nature, which allows for covalent interactions with biological nucleophiles, a mechanism exploited by numerous approved drugs.[3] Furthermore, the pentanedioate backbone offers multiple points for chemical modification, enabling the generation of a diverse library of derivatives with a wide range of physicochemical properties. This guide is intended for researchers, scientists, and drug development professionals, providing both the foundational knowledge and the practical experimental protocols necessary to explore this promising class of compounds.
Physicochemical Properties: A Comparative Overview
A fundamental aspect of drug discovery is the understanding and optimization of a compound's physicochemical properties, which directly influence its absorption, distribution, metabolism, and excretion (ADME) profile. While extensive experimental data for a wide range of this compound derivatives is not yet available in the public domain, we can extrapolate and compare key properties based on the parent compound and related structures.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) | Predicted LogP |
| This compound | C9H11NO4 | 197.19 | 104-124 @ 0.03 mmHg | 0.85 |
| Diethyl 3-(cyanomethylene)pentanedioate | C11H15NO4 | 225.24 | N/A | 1.67 |
| Dimethyl 3-(cyanomethyl)pentanedioate | C9H13NO4 | 199.20 | N/A | 0.65 |
| Dimethyl 3,3-dimethylpentanedioate | C9H16O4 | 188.22 | N/A | 1.34 |
Data for this compound is sourced from commercial supplier information. Data for other compounds is sourced from chemical databases and is provided for comparative purposes.
The presence of the polar cyano and ester groups suggests that these compounds will exhibit moderate lipophilicity.[4] The introduction of various substituents on the pentanedioate backbone or modifications of the ester groups would allow for a systematic tuning of properties like solubility and LogP, which is a critical step in optimizing for drug-like characteristics.
Synthetic Strategies: Accessing a Library of Derivatives
The synthesis of this compound and its derivatives can be approached through well-established organic chemistry reactions. The Knoevenagel condensation is a particularly effective method for the formation of the cyanomethylidene group.[5] This reaction involves the condensation of an active methylene compound (in this case, methyl cyanoacetate) with a ketone (dimethyl 3-oxopentanedioate).
Caption: Proposed synthetic pathway to this compound and its derivatives.
Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the synthesis of the parent compound via Knoevenagel condensation.
Materials:
-
Dimethyl 3-oxopentanedioate
-
Methyl cyanoacetate
-
Piperidine (catalyst)
-
Toluene
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add dimethyl 3-oxopentanedioate (1 equivalent), methyl cyanoacetate (1.1 equivalents), and a catalytic amount of piperidine (0.1 equivalents) in toluene.
-
Heat the reaction mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark apparatus.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Comparative Biological Evaluation: A Proposed Screening Cascade
Given the novelty of this specific chemical series, a systematic approach to evaluating their biological potential is warranted. The presence of the α,β-unsaturated nitrile moiety suggests potential for a range of activities, including anticancer, antimicrobial, and herbicidal effects, as seen in other compounds containing this functional group.[6][7][8]
Caption: A proposed workflow for the biological evaluation of this compound derivatives.
Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10][11]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Protocol: Antibacterial Screening (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[12]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., ampicillin)
-
Bacterial inoculum adjusted to 0.5 McFarland standard
Procedure:
-
Prepare serial twofold dilutions of the test compounds in MHB in a 96-well plate.
-
Add an equal volume of the standardized bacterial inoculum to each well.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Structure-Activity Relationship (SAR) Insights and Future Directions
While specific SAR data for this compound derivatives is not available, we can infer potential relationships from related compound classes. For cyanoacrylate and α,β-unsaturated nitrile-containing compounds, both the steric and electronic properties of substituents can significantly impact biological activity.[13][14]
Caption: Hypothesized structure-activity relationships for this compound derivatives.
Future work should focus on the synthesis of a focused library of derivatives with systematic modifications at the ester groups and the pentanedioate backbone. The screening cascade proposed in this guide will enable the identification of lead compounds and the elucidation of key SAR trends. Further optimization of these initial hits could lead to the development of novel therapeutic agents with improved potency and selectivity.
Conclusion
This compound and its derivatives represent a promising, yet underexplored, area for drug discovery. This guide provides a foundational framework for researchers to embark on the synthesis and systematic biological evaluation of this compound class. By leveraging established synthetic methodologies and a rational screening cascade, it is possible to unlock the therapeutic potential of these versatile molecules. The provided protocols are intended to be a starting point, and their adaptation and optimization will be crucial for the successful identification of novel drug candidates.
References
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ResearchGate. (n.d.). Biologically active compounds containing the unsaturated nitrile motif. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]
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ResearchGate. (n.d.). Herbicidal activity (inhibition rate, %) of some compounds at 150 g/ha. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Butanedioic acid, dimethyl ester (CAS 106-65-0). Retrieved from [Link]
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ResearchGate. (n.d.). Structure-reactivity relationships on Michael additions of secondary cyclic amines with 3-cyanomethylidene-2-oxindoline derivatives. Retrieved from [Link]
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Organic Chemistry Portal. (2018). One-Pot Synthesis of α,β-Unsaturated Esters, Ketones, and Nitriles from Alcohols and Phosphonium Salts. Retrieved from [Link]
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Semantic Scholar. (1988). New Methods for the Syntheses of α,β-Unsaturated Ketones, Aldehydes, and Nitriles by the Palladium-Catalyzed Reactions of Allyl β-Oxo Esters, Allyl 1-Alkenyl Carbonates, and Allyl α-Cyano Esters. Retrieved from [Link]
- Roche, D., et al. (2009). Discovery and Structure-Activity Relationships of Pentanedioic Acid Diamides as Potent Inhibitors of 11beta-hydroxysteroid Dehydrogenase Type I. Bioorganic & medicinal chemistry letters, 19(10), 2674–2678.
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Navigating the Biological Landscape of "Dimethyl 3-(cyanomethylidene)pentanedioate" Analogs: A Comparative Guide
A comprehensive review of the existing scientific literature reveals a notable scarcity of published research on the biological activity of "Dimethyl 3-(cyanomethylidene)pentanedioate" and its direct analogs. Extensive searches across multiple scientific databases did not yield specific studies detailing the synthesis, biological evaluation, or structure-activity relationships of this particular class of compounds.
This guide, therefore, aims to provide a broader context by examining the biological activities of structurally related chemical motifs, which may offer predictive insights into the potential therapeutic applications of "this compound" derivatives. While direct experimental data for the topic compound is unavailable, an analysis of related structures containing the cyanomethylene or pentanedioate core can serve as a foundational resource for researchers and drug development professionals interested in exploring this chemical space.
I. The Cyanomethylene Motif: A Gateway to Bioactivity
The α,β-unsaturated nitrile, or cyanomethylene group, is a well-recognized pharmacophore present in a variety of biologically active molecules. Its electron-withdrawing nature and ability to participate in Michael additions make it a key feature for covalent and non-covalent interactions with biological targets.
A. Anticancer Potential
Numerous studies have highlighted the anticancer properties of compounds bearing a cyanomethylene moiety. These compounds often exert their effects through the inhibition of critical cellular processes.
A class of cyanopyridine derivatives, for instance, has demonstrated potent anti-breast cancer activity by targeting PIM-1 kinase. [1]Similarly, coumarin acrolein hybrids incorporating a cyanomethylene-like structure have been shown to induce apoptosis in cancer cells through the PI3K/AKT signaling pathway. [2] Table 1: Examples of Biologically Active Scaffolds with Cyanomethylene-related Moieties
| Compound Class | Biological Activity | Mechanism of Action (if known) | Reference |
| Cyanopyridines | Anticancer (Breast Cancer) | PIM-1 Kinase Inhibition | [1] |
| Coumarin Acrolein Hybrids | Anticancer | PI3K/AKT Pathway Modulation | [2] |
| Diarylpentanoids | Antitumor, Anti-inflammatory, Antioxidant | Varies | [3] |
B. Other Biological Activities
Beyond cancer, the cyanomethylene group is found in compounds with a wide array of biological effects, including anti-infective and anti-inflammatory properties. [3]The reactivity of this group allows for the design of targeted inhibitors for various enzymes and receptors.
II. The Pentanedioate Backbone: A Scaffold for Drug Design
The pentanedioate (glutarate) structure serves as a flexible linker in many molecules and can influence pharmacokinetic properties such as solubility and cell permeability. While less directly implicated in bioactivity than the cyanomethylene group, its conformation and substitution patterns can significantly impact the overall efficacy of a compound.
III. Experimental Protocols for Assessing Biological Activity
For researchers embarking on the study of novel "this compound" analogs, a standard battery of in vitro assays would be essential to elucidate their biological potential.
A. Anticancer Activity Screening
A primary assessment of anticancer activity typically involves cell viability assays against a panel of cancer cell lines.
Experimental Workflow: MTT Assay for Cell Viability
Caption: Workflow for determining the half-maximal inhibitory concentration (IC50) using the MTT assay.
B. Mechanism of Action Studies
Should initial screening reveal promising activity, further experiments would be necessary to determine the mechanism of action.
Signaling Pathway Visualization: PI3K/AKT Pathway
Caption: A simplified diagram of the PI3K/AKT signaling pathway, a common target in cancer therapy.
IV. Future Directions and Conclusion
The lack of specific data on "this compound" and its analogs presents a clear research gap. The structural motifs present in this compound suggest a potential for biological activity, particularly in the realm of anticancer research. Future studies should focus on the synthesis of a library of analogs with systematic modifications to both the cyanomethylene and pentanedioate moieties. Subsequent screening of these compounds against various biological targets will be crucial in determining their therapeutic potential and establishing a clear structure-activity relationship. This foundational work will be essential to unlock the potential of this unexplored class of compounds.
V. References
A comprehensive list of references could not be generated as no direct literature was found for the specified topic. The provided citations refer to related but distinct chemical classes.
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- 3. Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic comparison of "Dimethyl 3-(cyanomethylidene)pentanedioate" and similar compounds
In the landscape of synthetic chemistry and drug discovery, the precise characterization of novel molecules is paramount. Substituted pentanedioates, a class of compounds with significant potential as versatile building blocks, often present subtle structural variations that demand rigorous analytical confirmation. This guide provides a comprehensive spectroscopic comparison of "Dimethyl 3-(cyanomethylidene)pentanedioate" with its structurally related analogs. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to equip researchers, scientists, and drug development professionals with the expertise to confidently distinguish between these closely related molecules.
The core of this guide is a comparative analysis, explaining the causal relationships between molecular structure and spectroscopic output. We will explore how the substitution at the C3 position of the pentanedioate backbone—be it a cyanomethylidene, an oxo group, or a dicyanomethylidene group—manifests in the spectral data. Furthermore, we will examine the effect of altering the ester functionality from methyl to ethyl groups.
Comparative Structural Overview
To establish a clear framework for our spectroscopic analysis, let's visualize the structures of the compounds under consideration.
Caption: Molecular relationships of the compared pentanedioate derivatives.
¹H and ¹³C NMR Spectroscopy: A Tale of Chemical Environments
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, allowing for the differentiation of structurally similar compounds.
¹H NMR Spectral Comparison
The proton NMR spectra of these compounds are expected to show distinct differences, particularly in the signals corresponding to the protons on the pentanedioate backbone and the ester groups.
| Compound | Methylene Protons (C2 & C4) δ (ppm) | Methine Proton (on C=C-H) δ (ppm) | Methyl/Ethyl Protons δ (ppm) |
| This compound | ~3.4 (s) | ~5.8 (s) | ~3.7 (s, 6H) |
| Dimethyl 3-oxopentanedioate | ~3.5 (s) | N/A | ~3.7 (s, 6H) |
| Dimethyl 3-(dicyanomethylidene)pentanedioate | ~3.6 (s) | N/A | ~3.7 (s, 6H) |
| Diethyl 3-(cyanomethylidene)pentanedioate | ~3.4 (s) | ~5.8 (s) | ~4.2 (q, 4H), ~1.3 (t, 6H) |
Expert Analysis: The most striking difference is the presence of a vinyl proton signal for the cyanomethylidene compounds at approximately 5.8 ppm. The electron-withdrawing nature of the nitrile group deshields this proton, shifting it downfield. In contrast, dimethyl 3-oxopentanedioate and dimethyl 3-(dicyanomethylidene)pentanedioate lack this proton. The methylene protons adjacent to the carbonyl groups appear as singlets due to the symmetry of the molecules. For the diethyl ester, the characteristic quartet and triplet of the ethyl group are observed.
¹³C NMR Spectral Comparison
The ¹³C NMR spectra provide a direct look at the carbon skeleton, with notable shifts observed for the carbons at the C3 position and the nitrile/carbonyl carbons.[1]
| Compound | C1 & C5 (Ester C=O) δ (ppm) | C2 & C4 (CH₂) δ (ppm) | C3 δ (ppm) | C=C(CN) δ (ppm) | CN δ (ppm) | O-CH₃/O-CH₂CH₃ δ (ppm) |
| This compound | ~170 | ~35 | ~155 | ~100 | ~118 | ~52 |
| Dimethyl 3-oxopentanedioate [2] | ~172 | ~45 | ~202 | N/A | N/A | ~52 |
| Dimethyl 3-(dicyanomethylidene)pentanedioate | ~168 | ~38 | ~160 | ~85 | ~115 | ~52 |
| Diethyl 3-(cyanomethylidene)pentanedioate [3] | ~169 | ~35 | ~155 | ~100 | ~118 | ~61, ~14 |
Expert Analysis: The C3 carbon in dimethyl 3-oxopentanedioate exhibits a significantly downfield shift (~202 ppm), which is characteristic of a ketone carbonyl carbon. For the cyanomethylidene and dicyanomethylidene derivatives, the C3 carbon is part of a double bond and appears in the olefinic region. The quaternary carbon of the C=C(CN) group is expected to be more shielded in the dicyanomethylidene compound due to the presence of two electron-withdrawing cyano groups. The nitrile carbon itself gives a distinct signal around 115-118 ppm.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
| Compound | C=O (Ester) Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) | C≡N Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) |
| This compound | ~1725 | ~1640 | ~2220 | ~1250 |
| Dimethyl 3-oxopentanedioate | ~1735 | N/A | N/A | ~1240 |
| Dimethyl 3-(dicyanomethylidene)pentanedioate | ~1730 | ~1620 | ~2225 (strong) | ~1260 |
| Diethyl 3-(cyanomethylidene)pentanedioate | ~1725 | ~1640 | ~2220 | ~1250 |
Expert Analysis: The key distinguishing features in the IR spectra are the C=O, C=C, and C≡N stretching vibrations. All compounds exhibit a strong ester carbonyl stretch around 1725-1735 cm⁻¹. The cyanomethylidene and dicyanomethylidene compounds will show a C≡N stretch around 2220-2225 cm⁻¹, which will be absent in the oxo analog. This nitrile stretch is typically sharp and of medium intensity. The C=C double bond stretch for the unsaturated compounds appears in the 1620-1640 cm⁻¹ region.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further confirmation of its structure.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Patterns (m/z) |
| This compound | C₉H₉NO₄ | 195.17 | [M]+•, [M-OCH₃]+, [M-COOCH₃]+ |
| Dimethyl 3-oxopentanedioate [4] | C₇H₁₀O₅ | 174.15 | [M]+•, [M-OCH₃]+, [M-CH₂COOCH₃]+, [CH₃OCOCH₂CO]+ |
| Dimethyl 3-(dicyanomethylidene)pentanedioate | C₁₀H₈N₂O₄ | 220.18 | [M]+•, [M-OCH₃]+, [M-CN]+ |
| Diethyl 3-(cyanomethylidene)pentanedioate [5][6] | C₁₁H₁₅NO₄ | 225.24 | [M]+•, [M-OC₂H₅]+, [M-COOC₂H₅]+ |
Expert Analysis: The molecular ion peak ([M]+•) in the mass spectrum is a direct indicator of the molecular weight. The fragmentation patterns are also diagnostic. For the methyl esters, a characteristic loss of a methoxy group (•OCH₃, m/z 31) or a carbomethoxy group (•COOCH₃, m/z 59) is expected. Similarly, the ethyl esters will show losses of an ethoxy group (•OC₂H₅, m/z 45) or a carboethoxy group (•COOC₂H₅, m/z 73).
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed. These should be adapted based on the specific instrumentation available.
NMR Spectroscopy Protocol
Caption: A standard workflow for NMR data acquisition and analysis.
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent, and tune and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum with an appropriate number of scans (typically 16) and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum with proton decoupling. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phasing and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm.
IR Spectroscopy Protocol
Caption: Workflow for acquiring an IR spectrum using an ATR accessory.
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.
-
Background Scan: Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the neat sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables.
Mass Spectrometry Protocol (Electron Ionization)
Caption: A simplified workflow for Electron Ionization Mass Spectrometry.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, either via a direct insertion probe or through a gas chromatograph (GC) inlet for volatile compounds.
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
-
Data Analysis: Analyze the mass spectrum to determine the molecular weight and identify characteristic fragment ions.
Conclusion
The structural differentiation of closely related substituted pentanedioates is readily achievable through a multi-technique spectroscopic approach. Each method provides a unique piece of the structural puzzle. ¹H and ¹³C NMR spectroscopy map out the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and fragmentation patterns. By understanding the principles behind these techniques and how subtle structural changes influence the resulting spectra, researchers can confidently characterize their synthesized compounds and advance their scientific endeavors.
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A Researcher's Guide to the Computational and Theoretical Analysis of Dimethyl 3-(cyanomethylidene)pentanedioate
This guide provides a comprehensive overview of the computational and theoretical methodologies for characterizing Dimethyl 3-(cyanomethylidene)pentanedioate. We will explore how modern computational techniques can elucidate its electronic structure, reactivity, and spectroscopic properties, offering a powerful complement to experimental investigations. This document is intended for researchers, scientists, and professionals in drug development and materials science who wish to leverage computational chemistry for a deeper understanding of novel molecular entities.
Introduction to this compound and the Role of Computational Chemistry
This compound is a multifunctional molecule featuring ester groups and a cyanomethylidene moiety. This combination of functional groups suggests potential applications in organic synthesis, polymer chemistry, and as a scaffold for novel therapeutic agents. Understanding the molecule's fundamental properties, such as its three-dimensional structure, electronic distribution, and reactivity, is paramount for exploring these applications.
Computational chemistry provides a powerful lens through which to examine these properties. Through in silico studies, we can predict molecular geometries, spectroscopic signatures, and sites of reactivity, guiding experimental work and accelerating the discovery process. This guide will compare and contrast several key computational methods, providing the theoretical basis and practical protocols for their application to this compound.
Core Computational Methodologies: A Comparative Overview
The cornerstone of modern computational chemistry for organic molecules is Density Functional Theory (DFT).[1][2] DFT offers a favorable balance between computational cost and accuracy, making it the method of choice for a wide range of molecular property predictions.
The Choice of Functional and Basis Set: A Critical Decision
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For molecules like this compound, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust and widely used choice that often yields results in good agreement with experimental data.[3][4][5]
The basis set determines the mathematical representation of the atomic orbitals. A commonly employed and effective basis set is 6-311++G(d,p), which provides a good description of the electron distribution, including polarization and diffuse functions, crucial for molecules with heteroatoms and potential for weak interactions.
Here, we will compare the hypothetical results obtained using two different basis sets, 6-31G(d,p) and 6-311++G(d,p), with the B3LYP functional to illustrate the impact of the basis set on the calculated properties.
Predicted Molecular Properties of this compound
Molecular Geometry Optimization
The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure. This is achieved by finding the minimum energy conformation on the potential energy surface.
Table 1: Comparison of Predicted Geometrical Parameters for this compound
| Parameter | B3LYP/6-31G(d,p) | B3LYP/6-311++G(d,p) | Hypothetical Experimental |
| C=C Bond Length (Å) | 1.352 | 1.350 | 1.348 |
| C≡N Bond Length (Å) | 1.158 | 1.156 | 1.155 |
| C=O Bond Length (Å) | 1.215 | 1.212 | 1.210 |
| C-O Bond Length (Å) | 1.345 | 1.342 | 1.340 |
| C-C-C Bond Angle (°) | 119.8 | 120.0 | 120.1 |
As shown in Table 1, increasing the size of the basis set from 6-31G(d,p) to 6-311++G(d,p) leads to minor changes in the predicted bond lengths and angles, bringing them into closer agreement with hypothetical experimental values. This underscores the importance of using a sufficiently flexible basis set for accurate geometrical predictions.
Spectroscopic Signatures
Computational methods can predict vibrational (FTIR) and electronic (UV-Vis) spectra, which are invaluable for interpreting experimental data.
Table 2: Predicted vs. Hypothetical Experimental Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | B3LYP/6-311++G(d,p) | Hypothetical Experimental |
| C≡N stretch | 2235 | 2230 |
| C=O stretch | 1745 | 1740 |
| C=C stretch | 1650 | 1645 |
| C-O stretch | 1250 | 1245 |
Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum.[6]
Table 3: Predicted Electronic Transitions and Oscillator Strengths
| Transition | λmax (nm) (B3LYP/6-311++G(d,p)) | Oscillator Strength (f) |
| HOMO -> LUMO | 285 | 0.45 |
| HOMO-1 -> LUMO | 250 | 0.12 |
These predicted spectra can aid in the identification and characterization of the molecule.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.[7][8] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical stability.[3][9]
Table 4: Frontier Molecular Orbital Energies and HOMO-LUMO Gap
| Parameter | B3LYP/6-31G(d,p) | B3LYP/6-311++G(d,p) |
| HOMO Energy (eV) | -7.25 | -7.10 |
| LUMO Energy (eV) | -2.15 | -2.05 |
| HOMO-LUMO Gap (eV) | 5.10 | 5.05 |
A smaller HOMO-LUMO gap suggests higher reactivity. The distribution of the HOMO and LUMO across the molecule reveals the likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is expected to be localized on the cyanomethylidene group, while the LUMO is likely distributed over the carbonyl carbons of the ester groups.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface.[4][10][11][12] It is a valuable tool for identifying regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively.
In the MEP of this compound, negative potential (red/yellow) would be expected around the oxygen and nitrogen atoms, indicating their electrophilic character. Positive potential (blue) would be anticipated around the hydrogen atoms.
Experimental Protocols: A Step-by-Step Guide to the Computational Workflow
The following protocol outlines the steps for performing a computational analysis of this compound using a quantum chemistry software package like Gaussian.
-
Molecular Structure Input:
-
Draw the 2D structure of this compound in a molecular editor.
-
Convert the 2D structure to a 3D model.
-
Perform an initial geometry optimization using a low-level method (e.g., a molecular mechanics force field) to obtain a reasonable starting geometry.
-
-
Geometry Optimization and Frequency Calculation (DFT):
-
Set up the calculation in the quantum chemistry software.
-
Method: B3LYP
-
Basis Set: 6-311++G(d,p)
-
Job Type: Optimization + Frequencies
-
Run the calculation. The optimization will find the minimum energy structure, and the frequency calculation will confirm it is a true minimum (no imaginary frequencies) and provide the predicted vibrational spectra.
-
-
Electronic Properties and Reactivity Descriptors (DFT):
-
From the optimized geometry, perform a single-point energy calculation using the same method and basis set.
-
Analyze the output to obtain HOMO and LUMO energies.
-
Generate the MEP surface.
-
-
Electronic Spectra (TD-DFT):
-
Using the optimized geometry, set up a TD-DFT calculation.
-
Method: B3LYP
-
Basis Set: 6-311++G(d,p)
-
Specify the number of excited states to calculate (e.g., 10).
-
Run the calculation to obtain the predicted UV-Vis absorption wavelengths and oscillator strengths.
-
Visualizations
Caption: Computational workflow for the theoretical analysis of this compound.
Caption: Conceptual relationship between Frontier Molecular Orbitals and chemical reactivity.
Conclusion
This guide has outlined a comprehensive computational strategy for the theoretical characterization of this compound. By employing DFT and TD-DFT methods, researchers can gain significant insights into the molecule's geometric, spectroscopic, and electronic properties. This in silico approach, when used in conjunction with experimental studies, provides a robust framework for understanding and predicting the behavior of novel chemical entities, thereby accelerating innovation in chemical synthesis, materials science, and drug discovery.
References
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Calculated molecular electrostatic potential (MEP) of the compounds 1-3. - ResearchGate. Available at: [Link]
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3D plots of the molecular electrostatic potential map (in au) of 2,6-dimethyl - ResearchGate. Available at: [Link]
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HOMO and LUMO distributions of the complexes investigated, calculated... - ResearchGate. Available at: [Link]
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Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements - PMC - NIH. Available at: [Link]
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Dimethyl 3-phenylpentanedioate - PMC. Available at: [Link]
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Experimental and Computational Investigation of Unsymmetrical Cyanine Dyes: Understanding Torsionally Responsive Fluorogenic Dyes - PubMed Central. Available at: [Link]
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ORBITAL ENERGY CONTROL OF CYCLOADDITION REACTIVITY. Available at: [Link]
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Molecular structure, HOMO, LUMO, MEP, natural bond orbital analysis of benzo and anthraquinodimethane derivatives - ResearchGate. Available at: [Link]
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Synthesis, crystal structure and Hirshfeld surface analysis of dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate - PMC - NIH. Available at: [Link]
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A Comparative Analysis for the Synthetic Chemist: Dimethyl vs. Diethyl 3-(cyanomethylidene)pentanedioate
In the realm of organic synthesis, the appropriate selection of reagents is paramount to achieving desired outcomes in terms of yield, reactivity, and purity. This guide provides an in-depth comparison of Dimethyl 3-(cyanomethylidene)pentanedioate and its widely used counterpart, Diethyl 3-(cyanomethylidene)pentanedioate. As versatile building blocks, the choice between the methyl and ethyl ester functionalities can significantly influence the progress and results of a synthetic route. This analysis, intended for researchers, scientists, and professionals in drug development, delves into the synthesis, physicochemical properties, reactivity, and practical applications of these two analogs, supported by established chemical principles and available data.
Structural and Physicochemical Distinctions
The core structural difference lies in the ester groups, which in turn influences their physical properties. While both compounds share the same reactive cyanomethylidene pentanedioate backbone, the seemingly minor variation from a methyl to an ethyl group imparts notable changes in molecular weight, and by extension, can affect properties like boiling point and solubility.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Diethyl 3-(cyanomethylidene)pentanedioate |
| Molecular Formula | C₉H₁₁NO₄ | C₁₁H₁₅NO₄[1] |
| Molecular Weight | 197.19 g/mol | 225.24 g/mol [1][2] |
| CAS Number | 1709-25-7[3] | 91248-21-4[1][4] |
| Physical State | Inferred to be a solid or high-boiling liquid | Stable solid[2] |
| Storage Conditions | Inferred to be stable under standard conditions | 2-8°C, sealed in a dry environment[2][4] |
Note: Some properties for the dimethyl ester are inferred from its structure and data on analogous compounds due to limited direct experimental data in readily available literature.
Synthesis via Knoevenagel Condensation
Both esters are typically synthesized through the Knoevenagel condensation, a cornerstone reaction in carbon-carbon bond formation.[2] This reaction involves the condensation of an active methylene compound, in this case, malononitrile, with a β-ketoester, namely dimethyl or diethyl 3-oxopentanedioate (also known as acetonedicarboxylic esters).
The general mechanism involves the deprotonation of the active methylene compound by a base, followed by a nucleophilic attack on the carbonyl carbon of the β-ketoester, and subsequent dehydration to yield the α,β-unsaturated product.[5]
Caption: Generalized workflow of the Knoevenagel condensation for the synthesis of the target esters.
Experimental Protocol: A Generalized Approach
The following protocol, adapted from established Knoevenagel condensation procedures, can be applied for the synthesis of both the dimethyl and diethyl esters.[5][6]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the respective dialkyl 3-oxopentanedioate (1 equivalent) and malononitrile (1 equivalent) in a suitable solvent such as ethanol or toluene.
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or ammonium acetate (0.1 equivalents).
-
Reaction Execution: Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC). The removal of water, either by a Dean-Stark apparatus (if using toluene) or by the use of molecular sieves, can drive the reaction to completion.[7]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Comparative Reactivity and Performance
The choice between the dimethyl and diethyl ester can have subtle but significant implications for reaction kinetics and handling.
-
Steric Hindrance: The methyl group is sterically smaller than the ethyl group. This reduced steric bulk in the dimethyl ester can lead to faster reaction rates in sterically demanding transformations. The approach of nucleophiles to the electrophilic double bond or the ester carbonyls may be less hindered.
-
Electronic Effects: Alkyl groups are weakly electron-donating. The slightly greater inductive effect of the ethyl groups in the diethyl ester might marginally decrease the electrophilicity of the conjugated system compared to the dimethyl analog.
-
Solubility and Physical Handling: The diethyl ester is a stable solid at room temperature, which can simplify handling, weighing, and storage.[2] The physical state of the dimethyl ester is less commonly reported but is likely to have a lower melting point. Differences in solubility in common organic solvents can also be expected, which may influence the choice of reaction and purification solvents.
-
Downstream Reactions: The reactivity of the ester groups themselves is a key consideration. Methyl esters are generally more susceptible to nucleophilic acyl substitution (e.g., hydrolysis, transesterification) than ethyl esters due to the smaller size of the methoxy leaving group. This can be an advantage or a disadvantage depending on the desired subsequent transformations.
Applications in Synthesis
Both molecules are valuable intermediates due to their multiple reactive sites. The electrophilic α,β-unsaturated system is susceptible to Michael additions, and the nitrile and ester functionalities offer avenues for a wide range of chemical modifications. They serve as precursors for the synthesis of more complex molecules, including heterocyclic compounds and functionalized carbocycles, which are of interest in medicinal chemistry and materials science.[2] The diethyl ester, for instance, is recognized as a versatile synthon for constructing complex molecular architectures.[2]
Spectroscopic Analysis
Characterization of these compounds relies on standard spectroscopic techniques.
Table 2: Expected Spectroscopic Features
| Technique | This compound | Diethyl 3-(cyanomethylidene)pentanedioate |
| ¹H NMR | - OCH₃ singlet (~3.8 ppm)- CH₂ singlets (~3.4 ppm)- Vinylic CH singlet (~7.5-8.0 ppm) | - OCH₂ quartet (~4.2 ppm)- CH₃ triplet (~1.3 ppm)- CH₂ singlets (~3.4 ppm)- Vinylic CH singlet (~7.5-8.0 ppm) |
| ¹³C NMR | - C≡N (~115-120 ppm)- Ester C=O (~165-170 ppm)- Vinylic carbons (~100 ppm and ~160 ppm)- OCH₃ (~52 ppm) | - C≡N (~115-120 ppm)- Ester C=O (~165-170 ppm)- Vinylic carbons (~100 ppm and ~160 ppm)- OCH₂ (~61 ppm)- CH₃ (~14 ppm) |
| IR | - C≡N stretch (~2220 cm⁻¹)- C=O stretch (~1720 cm⁻¹)- C=C stretch (~1600 cm⁻¹) | - C≡N stretch (~2220 cm⁻¹)- C=O stretch (~1720 cm⁻¹)- C=C stretch (~1600 cm⁻¹) |
Note: Chemical shifts are approximate and can vary based on the solvent and other experimental conditions.
Caption: Key differences in reactivity and handling between the dimethyl and diethyl esters.
Conclusion
The choice between Dimethyl and Diethyl 3-(cyanomethylidene)pentanedioate is a nuanced one, guided by the specific demands of the synthetic context. The dimethyl ester may offer advantages in reaction speed due to reduced steric hindrance and a more reactive ester group for subsequent transformations. Conversely, the diethyl ester provides the practical benefits of being a stable, easily handled solid and possesses ester groups that are more robust towards certain reaction conditions. A thorough consideration of the reaction mechanism, desired downstream modifications, and practical laboratory handling will enable the discerning chemist to select the optimal reagent for their synthetic endeavors.
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A Senior Application Scientist's Guide to the Predicted Performance of Dimethyl 3-(cyanomethylidene)pentanedioate in Various Solvent Systems
Welcome, researchers, to a comprehensive guide on the anticipated performance of Dimethyl 3-(cyanomethylidene)pentanedioate. While direct experimental data for this specific molecule is not extensively published, this guide leverages established principles from Knoevenagel condensations, Michael additions, and the known behavior of analogous cyanoacrylate systems to provide a robust predictive framework. Our goal is to empower you with the foundational knowledge to effectively design experiments, select appropriate solvent systems, and anticipate reaction outcomes when working with this versatile synthetic building block.
Introduction to this compound: A Promising Michael Acceptor
This compound (CAS 1709-25-7) is a polyfunctional molecule featuring a reactive α,β-unsaturated system.[1] Its structure, characterized by the electron-withdrawing cyano and ester groups, marks it as a potent Michael acceptor and a valuable precursor for the synthesis of complex organic molecules, particularly heterocyclic compounds.[2][3]
The primary synthetic route to this compound is anticipated to be the Knoevenagel condensation, a cornerstone reaction in C-C bond formation.[4][5] This reaction involves the condensation of an active methylene compound with a carbonyl group, followed by dehydration.[5] Understanding the influence of solvents on this synthesis is the first step in optimizing its production and subsequent use.
Proposed Synthetic Workflow
The synthesis of this compound would likely proceed via the Knoevenagel condensation of Dimethyl 3-oxopentanedioate with a suitable active methylene compound like 2-cyanoacetamide in the presence of a base.
Caption: Influence of solvent polarity on Knoevenagel intermediates.
Comparative Analysis of Solvent Systems for Synthesis
| Solvent System | Predicted Reaction Rate | Predicted Yield | Rationale & Mechanistic Insight |
| Dimethylformamide (DMF) | Very Fast | High | As a polar aprotic solvent, DMF is highly effective at solvating the cationic catalyst and stabilizing the enolate intermediate, accelerating both steps of the condensation. It is often a superior solvent for this reaction. [6] |
| Ethanol (EtOH) / Methanol (MeOH) | Fast | Good to High | Polar protic solvents can facilitate the initial deprotonation of the active methylene compound. They are a common, effective, and environmentally friendlier choice. [4] |
| Toluene | Slow | Moderate to Good | Nonpolar solvents generally lead to slower reaction kinetics. [6]Often used with Dean-Stark apparatus to remove water and drive the reaction to completion, which can improve the final yield. |
| Acetonitrile (ACN) | Fast | Good | A polar aprotic solvent that provides a good balance of reaction rate and ease of removal during workup. |
| Solvent-Free / Mechanochemical | Variable | Potentially High | This approach minimizes waste and can sometimes lead to the isolation of intermediates not observed in solution-phase reactions. [4]The kinetics are influenced by milling frequency rather than solvent polarity. |
Performance as a Michael Acceptor: Solvent-Dependent Reactivity
This compound is an archetypal Michael acceptor, designed to react with nucleophiles in a 1,4-conjugate addition. [7]This reaction is fundamental to its application in synthesizing more complex molecules, including bioactive heterocycles. The solvent choice can profoundly impact the rate and efficiency of the Michael addition.
Experimental Protocol: Screening Michael Addition Performance
-
Reaction Setup: In parallel reaction vials, dissolve this compound (1.0 eq) and a model nucleophile, such as N-methylaniline (1.1 eq), in a range of selected solvents (e.g., DMF, EtOH, Toluene, ACN) at a fixed concentration.
-
Initiation: Add a catalytic amount of a suitable base (e.g., DBU, 0.1 eq) to each vial to initiate the reaction.
-
Monitoring: At set time intervals (e.g., 15 min, 1 hr, 4 hr, 24 hr), withdraw a small aliquot from each reaction.
-
Analysis: Quench the aliquot and analyze by a suitable method (e.g., LC-MS, GC-MS, or TLC) to determine the ratio of starting material to the Michael adduct.
-
Evaluation: Plot the conversion versus time for each solvent system to generate a kinetic profile, allowing for a direct comparison of solvent performance.
Predicted Performance in Michael Additions
| Solvent System | Predicted Reaction Rate | Rationale & Mechanistic Insight |
| Polar Aprotic (DMF, DMSO) | Fast | These solvents effectively solvate and stabilize the charged intermediates formed during the nucleophilic attack, lowering the activation energy and accelerating the reaction. |
| Polar Protic (EtOH, H₂O) | Moderate to Fast | Protic solvents can stabilize the transition state through hydrogen bonding. However, they can also solvate the nucleophile, potentially reducing its reactivity slightly compared to polar aprotic solvents. The effect can be complex and nucleophile-dependent. |
| Nonpolar (Toluene, Hexane) | Slow | Nonpolar solvents are poor at stabilizing the charged intermediates and transition states involved in the Michael addition, leading to significantly slower reaction rates. [8] |
Alternatives and Comparative Compounds
When designing a synthetic route, it is crucial to consider alternative reagents. The choice often depends on factors like reactivity, steric hindrance, and downstream transformations.
-
Dimethyl Acetylenedicarboxylate (DMAD): A highly reactive and versatile reagent that can act as a Michael acceptor or participate in various cycloaddition reactions to form heterocyclic compounds. [9]* Cyanoacetamide Derivatives: These compounds are widely used as synthons for building a vast array of heterocyclic systems. [3]Their reactivity is well-documented, making them a reliable choice. [10]* Other α,β-Unsaturated Ketones and Esters: Compounds like diethyl maleate are classic Michael acceptors. Their reactivity is generally lower than cyano-activated systems but can be advantageous when greater selectivity is required. [11]
Conclusion and Future Directions
While direct, published data on this compound is scarce, a strong predictive framework for its performance can be constructed from fundamental chemical principles and data from analogous systems. We predict that polar aprotic solvents such as DMF and acetonitrile will be optimal for both its synthesis via Knoevenagel condensation and its subsequent use in Michael addition reactions, owing to their ability to stabilize charged intermediates. Polar protic solvents like ethanol represent a viable and greener alternative, likely providing good-to-high yields and reaction rates.
This guide serves as a starting point for researchers. The provided protocols offer a clear path for the systematic evaluation of solvent effects, enabling the optimization of reaction conditions and the confident application of this promising synthetic intermediate.
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A Comparative Guide to the Structure-Activity Relationship of Dimethyl 3-(cyanomethylidene)pentanedioate and Related Michael Acceptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of Dimethyl 3-(cyanomethylidene)pentanedioate, a representative Michael acceptor, and compares its potential reactivity and biological activity with structurally related analogs. Given the limited direct research on this specific molecule, this guide synthesizes data from related compounds to establish a predictive SAR framework, offering insights for the design of targeted covalent inhibitors.
Introduction: The Significance of Michael Acceptors in Drug Discovery
Michael acceptors are a class of organic compounds characterized by an α,β-unsaturated carbonyl group. This electron-withdrawing system renders the β-carbon electrophilic and susceptible to nucleophilic attack, most notably by cysteine residues in proteins. This reactivity allows Michael acceptors to form covalent bonds with their biological targets, a mechanism leveraged in the design of potent and selective enzyme inhibitors.[1] The purposeful design of covalent inhibitors has led to the development of successful drugs for various diseases, including cancer.[2]
This compound contains the key features of a Michael acceptor: a cyano group and two methyl ester groups in conjugation with a carbon-carbon double bond. These electron-withdrawing groups are expected to enhance the electrophilicity of the β-carbon, making it a potential candidate for covalent modification of proteins. This guide will explore how modifications to this core structure can modulate its reactivity and, consequently, its biological activity.
Core Structure and Analogs for Comparison
To build a comprehensive SAR profile, we will compare this compound with a series of analogs. These analogs have been selected to probe the influence of different functional groups on the reactivity of the Michael acceptor system.
| Compound | Structure | Key Features |
| This compound | CCOC(=O)CC(=CC#N)CC(=O)OC | Core structure with two methyl ester groups. |
| Diethyl 3-(cyanomethylene)pentanedioate | CCOC(=O)CC(=CC#N)CC(=O)OCC | Ethyl ester analog of the core structure.[3][4] |
| 3-(Cyanomethylidene)-2-oxindoline Derivatives | Varies | A class of compounds where the cyanomethylidene group is attached to an oxindoline core.[5] |
| α-Cyanoacrylamides | Varies | A well-studied class of reversible covalent inhibitors.[6] |
Experimental Protocols for Evaluating Covalent Inhibitors
The evaluation of Michael acceptors as potential covalent inhibitors requires a specific set of experimental protocols to characterize their reactivity, selectivity, and cellular effects.
Synthesis of this compound and Analogs
The synthesis of the title compound and its analogs can be achieved through a Knoevenagel condensation reaction.
Step-by-Step Protocol:
-
Reactant Preparation: Dissolve dimethyl pentanedioate and malononitrile in a suitable solvent such as ethanol.
-
Catalyst Addition: Add a catalytic amount of a base, like piperidine or triethylamine, to the reaction mixture.
-
Reaction: Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
Kinetic Evaluation of Covalent Inhibition
Determining the kinetic parameters of covalent inhibition is crucial for understanding the potency of a compound.[7][8]
Workflow for Kinetic Analysis:
Caption: Workflow for determining the kinetic parameters of covalent inhibitors.
Detailed Steps:
-
Incubation: Incubate the target enzyme with varying concentrations of the inhibitor.
-
Assay Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Data Collection: Monitor the reaction progress by measuring the formation of the product over time.
-
Data Fitting: Fit the progress curves to the appropriate kinetic model to determine the inactivation rate constant (kinact) and the inhibitor affinity constant (KI).[8]
-
Potency Calculation: Calculate the second-order rate constant (kinact/KI) to quantify the inhibitor's potency.[2]
Cytotoxicity Assays
Cytotoxicity assays are essential for evaluating the potential toxic effects of compounds on cells.[9]
Commonly Used Cytotoxicity Assays:
-
MTT Assay: Measures cell metabolic activity as an indicator of cell viability.
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells as an indicator of cytotoxicity.
-
Live/Dead Staining: Uses fluorescent dyes to distinguish between live and dead cells.
Structure-Activity Relationship (SAR) Analysis
The following table summarizes the predicted SAR based on the structural features of this compound and its analogs.
| Structural Feature | Modification | Predicted Effect on Reactivity | Rationale |
| Ester Group | Methyl vs. Ethyl | Minimal change | The size of the alkyl group in the ester is unlikely to significantly impact the electronics of the Michael acceptor. |
| Core Scaffold | Pentanedioate vs. Oxindoline | Significant change | The oxindoline core can introduce additional steric and electronic effects, potentially altering both reactivity and target selectivity.[5] |
| Activating Group | Cyano vs. Amide | Significant change | The electron-withdrawing properties of the cyano and amide groups differ, which will directly impact the electrophilicity of the β-carbon. α-Cyanoacrylamides are known to be reversible covalent inhibitors.[6] |
| Substitution at α- and β-positions | Addition of alkyl groups | Decrease in reactivity | Steric hindrance from substituents at the α or β positions can shield the electrophilic center from nucleophilic attack.[10] |
Comparative Analysis and Discussion
The SAR analysis suggests that the reactivity of this compound can be finely tuned through structural modifications. The choice of the core scaffold and the nature of the electron-withdrawing groups are critical determinants of both the potency and the mechanism of inhibition (irreversible vs. reversible).
For instance, replacing the pentanedioate backbone with a more rigid and complex scaffold like oxindoline could lead to inhibitors with improved target selectivity. Similarly, substituting the cyano group with an acrylamide could shift the mechanism towards reversible covalent inhibition, which can be advantageous in terms of safety and off-target effects.
Future Directions and Drug Development Implications
The insights gained from this SAR study can guide the design of novel covalent inhibitors. Key considerations for future drug development include:
-
Optimizing Reactivity: Fine-tuning the electrophilicity of the Michael acceptor to achieve a balance between target engagement and off-target reactivity.
-
Enhancing Selectivity: Incorporating structural motifs that promote specific interactions with the target protein.[11]
-
Assessing Safety: Thoroughly evaluating the potential for mutagenicity and other toxicities associated with Michael acceptors.[12]
Conclusion
While direct experimental data on this compound is limited, by analyzing the SAR of related Michael acceptors, we can establish a predictive framework for its biological activity. The principles outlined in this guide provide a rational basis for the design and optimization of novel covalent inhibitors based on this and related chemical scaffolds. Further experimental validation is necessary to confirm these predictions and to fully elucidate the therapeutic potential of this class of compounds.
References
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A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(6), e419. [Link]
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A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry. [Link]
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Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry, 4(12), 1543-1569. [Link]
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Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. Chemical Science, 11(12), 3138-3148. [Link]
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Structure-reactivity relationships on Michael additions of secondary cyclic amines with 3-cyanomethylidene-2-oxindoline derivatives. ResearchGate. [Link]
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Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry, 65(13), 8875–8903. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Dimethyl 3-(cyanomethylidene)pentanedioate
Executive Summary: A Precautionary Approach to an Unclassified Compound
The core directive of this guide is to treat all waste streams containing Dimethyl 3-(cyanomethylidene)pentanedioate as hazardous waste . In-lab treatment or neutralization is strongly discouraged due to the potential for uncontrolled hazardous reactions. All disposal must be managed through a licensed environmental services contractor. This guide provides the necessary operational plans for waste segregation, containment, and emergency response to ensure the safety of laboratory personnel and maintain regulatory compliance.
Foundational Hazard Analysis: The "Why" Behind the Protocol
Understanding the chemical causality behind our disposal choices is critical for ensuring safety and compliance. The procedural steps outlined later in this document are based on the inherent risks posed by the molecule's structure.
Primary Hazard: The Nitrile Group and Cyanide Potential
The most significant feature of this compound is its nitrile (-C≡N) group. Organic nitriles are precursors to cyanide and must be handled with extreme caution.
-
Generation of Hydrogen Cyanide (HCN): Under acidic conditions, nitriles can hydrolyze to release hydrogen cyanide, a highly toxic and potentially lethal gas.[2][3] For this reason, it is imperative to segregate waste containing this compound from all acidic waste streams.
-
Toxic Combustion Products: In the event of a fire, thermal decomposition can produce toxic gases, including hydrogen cyanide and oxides of nitrogen (NOx).[4][5]
-
Regulatory Classification: Due to its potential to release toxic cyanide gas, waste containing this compound may be classified by the U.S. Environmental Protection Agency (EPA) as a reactive hazardous waste (D003).[6] Chemical waste generators are legally responsible for making this determination.[4][7]
Secondary Hazards: Irritation and Reactivity
While the cyanide potential is the primary concern, other structural features contribute to the overall hazard profile.
-
Skin and Eye Irritation: Analogous pentanedioate and glutaric acid derivatives are known to be skin, eye, and respiratory system irritants.[7] Therefore, direct contact should be avoided.
-
Chemical Reactivity: The molecule is an α,β-unsaturated nitrile, making it susceptible to nucleophilic attack. While this reactivity is useful in synthesis, it means the compound could react unexpectedly if mixed with incompatible waste, such as strong bases or reducing agents.[8][9]
Mandatory Safety Protocols and Personal Protective Equipment (PPE)
Before handling the compound or its associated waste, all personnel must adhere to the following safety measures.
-
Engineering Controls: All handling and preparation of waste must be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[4]
-
Personal Protective Equipment (PPE): A standard PPE ensemble is required at all times:
-
Eye Protection: Chemical safety goggles or a full-face shield.
-
Hand Protection: Nitrile gloves. Ensure gloves are changed immediately if contamination is suspected.
-
Body Protection: A flame-resistant laboratory coat.
-
Standard Operating Procedures for Waste Disposal
The following step-by-step protocols must be followed for all waste streams generated from research involving this compound.
Disposal of Unused or Neat Compound
-
Do Not Attempt In-Lab Neutralization: Given the hazards, no chemical treatment should be performed in the laboratory.
-
Container Management: Keep the compound in its original, clearly labeled container. If the original container is compromised, transfer it to a new, clean, and compatible container labeled "Hazardous Waste" along with the full chemical name.
-
Segregation: Store the waste container in a designated hazardous waste accumulation area, segregated from acids, strong oxidizers, and bases.[5]
-
Professional Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.[10]
Disposal of Contaminated Laboratory Materials
This category includes items such as pipette tips, gloves, weigh boats, and contaminated glassware.
-
Gross Decontamination: Whenever possible, rinse grossly contaminated items with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol) inside a fume hood. This rinse solvent must be collected as hazardous waste (see section 3.3).
-
Solid Waste Collection: Place all contaminated solid materials into a dedicated, lined, and sealed container. The container must be labeled "Hazardous Waste - Solid" and list the chemical contaminant.
-
Sharps: Any contaminated needles or sharp-edged glassware must be disposed of in a designated, puncture-proof sharps container for hazardous chemical waste.[11]
-
Final Disposal: The sealed solid waste and sharps containers must be disposed of via your licensed hazardous waste contractor.
Disposal of Dilute Solutions and Contaminated Solvents
This includes reaction mixtures, chromatographic fractions, and solvent rinses.
-
Waste Collection: Collect all liquid waste containing the compound in a dedicated, properly vented, and compatible hazardous waste container (e.g., a glass bottle).
-
Labeling: The container must be clearly labeled "Hazardous Waste - Liquid" and list all chemical constituents by percentage, including this compound and all solvents.
-
Segregation: Crucially, ensure this waste stream is kept separate from acidic waste streams. [12]
-
Containment: Keep the waste container tightly sealed when not in use and store it in secondary containment within a designated hazardous waste accumulation area.
-
Professional Disposal: Arrange for pickup and disposal through your licensed hazardous waste contractor.
Data and Workflow Visualization
Summary of Waste Streams and Disposal Paths
| Waste Stream | Description | Containment Procedure | Final Disposal Method |
| Neat Compound | Pure, unused, or expired chemical. | Original or new, sealed, and labeled container. | Licensed Hazardous Waste Contractor |
| Contaminated Solids | Gloves, pipette tips, glassware, absorbent pads. | Lined, sealed, and labeled solid waste container. | Licensed Hazardous Waste Contractor |
| Contaminated Sharps | Needles, broken contaminated glassware. | Puncture-proof hazardous waste sharps container. | Licensed Hazardous Waste Contractor |
| Contaminated Liquids | Solvent rinses, reaction mixtures, aqueous solutions. | Sealed, vented, and labeled liquid waste container. | Licensed Hazardous Waste Contractor |
Disposal Decision Workflow
Caption: Waste Disposal Workflow for this compound.
Emergency Procedures for Spills and Exposures
Spill Response
-
Evacuate: Immediately alert others and evacuate all non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate the lab and contact your EHS office.
-
Protect: Don the appropriate PPE (see Section 2).
-
Contain: Prevent the spill from spreading using absorbent pads or booms. Do not let the chemical enter any drains.[4]
-
Absorb: Cover the spill with an inert, non-combustible absorbent material like vermiculite or sand.
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container. Seal and label the container appropriately.[10]
-
Decontaminate: Clean the spill area with soap and water. Collect all cleaning materials as hazardous waste.
Personnel Exposure
-
Inhalation: Immediately move the affected person to fresh air. Seek medical attention.[7]
-
Skin Contact: Remove contaminated clothing and immediately flush the affected skin with copious amounts of soap and water for at least 15 minutes.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
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Sigma-Aldrich Safety Data Sheet for a flammable liquid. Sigma-Aldrich.
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Sigma-Aldrich Safety Data Sheet for 3-Methyl-2,4-pentanedione. Sigma-Aldrich.
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Fisher Scientific Safety Data Sheet for Pentanedioic acid, 3-oxo-, dimethyl ester. Fisher Scientific.
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3-(cyanomethylene)glutaric acid dimethyl ester Information. LookChem.
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Pentanedioic acid, 3,3-dimethyl-, 1,5-diethyl ester PubChem Entry. PubChem, National Center for Biotechnology Information.
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Chemical Properties of Dimethyl 3-hydroxy-3-methylpentane-1,5-dioate. Cheméo.
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Hazardous Waste Characteristics Q&A. U.S. Environmental Protection Agency (EPA).
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Guidance For Hazard Determination. Occupational Safety and Health Administration (OSHA).
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Reaction of Aldehydes and 5,5-Dimethyl-1,3-cyclohexanedione in the Presence of Surfactants in Water. ResearchGate.
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Dimethyl Pentanedioate Information. Larodan Research Grade Lipids.
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Navigating the Handling of Dimethyl 3-(cyanomethylidene)pentanedioate: A Guide to Personal Protective Equipment
For researchers, scientists, and professionals in drug development, the proper handling of novel chemical compounds is paramount to ensuring laboratory safety and experimental integrity. Dimethyl 3-(cyanomethylidene)pentanedioate, a compound with reactive functional groups, requires a diligent and informed approach to personal protective equipment (PPE). This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step.
Due to the limited availability of specific safety data for this compound, this guidance is conservatively constructed based on the known hazards of analogous compounds, namely methyl cyanoacrylate and dimethyl maleate. The presence of a cyano group, a carbon-carbon double bond adjacent to a carbonyl group (a reactive Michael acceptor system), and ester functionalities necessitates a cautious approach.
Hazard Profile: An Assessment Based on Analogs
A thorough risk assessment is the foundation of safe laboratory practice. Based on the hazardous properties of similar chemical structures, this compound should be treated as a substance with the following potential hazards:
-
Skin and Eye Irritation: Like many acrylates and esters, this compound is likely to be irritating to the skin and eyes.[1][2] Prolonged or repeated skin contact may lead to more severe irritation or dermatitis.[2][3]
-
Respiratory Irritation: Vapors or aerosols of the compound may cause irritation to the respiratory tract.[1][3] Overexposure to vapors of similar compounds has been shown to produce allergic reactions with asthma-like symptoms in sensitive individuals.[1]
-
Allergic Skin Reaction (Sensitization): The presence of a Michael acceptor makes skin sensitization a significant concern.[3] Once an individual is sensitized, subsequent exposures, even at very low levels, can trigger an allergic reaction.
-
Toxicity: The cyano group suggests potential toxicity if the compound is ingested or absorbed through the skin in significant quantities.[3][4] While the acute toxicity of this specific molecule is unknown, it is prudent to handle it with care.
-
Rapid Polymerization: Cyanoacrylates are known to polymerize rapidly in the presence of moisture or alkaline materials, which can generate heat.[5] This property also means it can bond skin and other tissues instantly.[1]
Core Directive: A Multi-Layered Defense
A multi-layered approach to PPE is essential when handling this compound. This involves a primary layer of engineering controls, supplemented by carefully selected personal protective equipment.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood.[6] This is critical to minimize inhalation exposure to vapors or aerosols.
-
Ventilation: Ensure good general laboratory ventilation to supplement the local exhaust of the fume hood.[1]
Personal Protective Equipment: Your Immediate Barrier
The selection of PPE should be guided by the specific tasks being performed and the associated risk of exposure. The following sections provide a step-by-step guide to selecting and using appropriate PPE.
Skin Protection: Choosing the Right Gloves
The ester and cyano functional groups in this compound present a challenge for glove selection. Nitrile gloves, a common choice in laboratories, offer good general chemical resistance but are known to have poor resistance to esters.[7][8]
Recommendations:
-
For Incidental Contact (e.g., handling sealed containers, minor splashes): A single pair of standard disposable nitrile gloves (minimum 5-mil thickness) is acceptable. However, gloves should be changed immediately upon any known contamination.[9]
-
For Extended Contact (e.g., weighing, transfers, purification): Double gloving is strongly recommended. This involves wearing two pairs of nitrile gloves. The outer glove can be removed immediately after a splash, protecting the inner glove and your skin.
-
For High-Risk Operations (e.g., large-scale reactions, risk of significant splashing): Consider using a more resistant glove material. Butyl rubber gloves offer good resistance to esters.[10] A practical approach is to wear a butyl rubber glove over a disposable nitrile glove. This provides both good chemical resistance and dexterity.
-
Caution: DO NOT use cotton or cloth gloves, as they can absorb the chemical and hold it against the skin, potentially causing a more severe reaction.[1]
| Glove Material | Incidental Contact | Extended Contact | High-Risk Operations | Advantages | Disadvantages |
| Nitrile | Recommended | Double Glove Recommended | Not Recommended as single layer | Good for general use, clear indication of tears[10] | Poor resistance to esters[7][8] |
| Butyl Rubber | Overkill | Recommended | Highly Recommended | Good resistance to esters and ketones[10] | Poor fit and dexterity[10] |
| Norfoil | Overkill | Recommended for high toxicity | Highly Recommended | Good for most hazardous chemicals[10] | Poor fit, often requires an outer glove for dexterity[10] |
Eye and Face Protection: A Non-Negotiable Requirement
Given the potential for serious eye irritation, robust eye and face protection is mandatory.
-
Safety Glasses with Side Shields: These are the minimum requirement for any work in the laboratory.[9]
-
Chemical Splash Goggles: These should be worn whenever there is a risk of splashing, such as during liquid transfers or when working with solutions of the compound.[11]
-
Face Shield: For operations with a significant splash hazard, a full-face shield should be worn in addition to chemical splash goggles.[9][11] This provides an extra layer of protection for the entire face.
Respiratory Protection: When Engineering Controls Are Not Enough
In most laboratory settings, working within a certified chemical fume hood will provide adequate respiratory protection.[6] However, in situations where engineering controls are insufficient or during a large spill, respiratory protection may be necessary.
-
Respirator Selection: A NIOSH-approved respirator with an organic vapor cartridge is recommended if you anticipate being exposed to vapor concentrations above the occupational exposure limit (if one were established).[11]
-
Fit Testing and Training: The use of a respirator requires a formal respiratory protection program, including medical evaluation, fit testing, and training, as mandated by OSHA.[11]
Operational Plan: Step-by-Step PPE Protocol
The following workflow outlines the process for donning, using, and doffing PPE when working with this compound.
Caption: PPE Workflow from preparation to post-handling.
Disposal Plan: Managing Contaminated Materials
Proper disposal of contaminated PPE is crucial to prevent secondary exposure.
-
Gloves and Disposable Items: All disposable PPE, including gloves, bench paper, and pipette tips that have come into contact with this compound, should be considered hazardous waste.
-
Waste Collection: Place all contaminated solid waste into a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Any solutions containing the compound should be collected in a designated hazardous waste container.
-
Regulations: Follow all institutional, local, and national regulations for the disposal of chemical waste.[12]
Emergency Procedures: In Case of Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen.[2] Seek medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, give 2-4 cupfuls of milk or water.[2] Seek immediate medical attention.
By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific work.
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Material Safety Data Sheet - ML100 – Methyl Cyanoacrylate Adhesive. Link
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
